1-(3-Nitrophenyl)-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-nitrophenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTFMMVEHXWFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565956 | |
| Record name | 1-(3-Nitrophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25688-23-7 | |
| Record name | 1-(3-Nitrophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust and reproducible synthetic protocol, rooted in established N-arylation methodologies, and offers a thorough analysis of the compound's structural and physicochemical properties through various spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize, identify, and utilize this valuable molecular scaffold.
Introduction: The Significance of the Nitrophenyl-Triazole Moiety
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The introduction of a nitrophenyl group to the triazole core can significantly modulate its electronic properties and biological activity. Specifically, the 3-nitrophenyl substitution introduces a potent electron-withdrawing group, which can influence the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic profile. Nitro-substituted triazole derivatives have shown promise as energetic materials and as intermediates in the synthesis of various biologically active compounds.[3][4] This guide focuses on the synthesis and detailed characterization of the this compound isomer, providing a foundational understanding for its further exploration in drug discovery and materials science.
Strategic Synthesis of this compound
The synthesis of N-aryl-1,2,4-triazoles can be achieved through several synthetic strategies, with transition-metal-catalyzed cross-coupling reactions being among the most efficient.[5] The presented protocol is an adaptation of a copper-catalyzed N-arylation of 1,2,4-triazole, a method known for its reliability and operational simplicity.
Reaction Principle: Copper-Catalyzed N-Arylation
The core of the synthesis is a copper-catalyzed cross-coupling reaction between 1H-1,2,4-triazole and an activated aryl halide, in this case, 1-iodo-3-nitrobenzene. The copper catalyst, typically in the +1 or +2 oxidation state, facilitates the formation of the C-N bond between the triazole nitrogen and the aryl ring. A base is required to deprotonate the triazole, generating the nucleophilic triazolate anion.
Reaction Scheme:
Sources
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- 2. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]
- 3. New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: Synthesis and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 1-(3-Nitrophenyl)-1H-1,2,4-triazole: Chemical Properties, Structure, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.[1][2] This guide provides a comprehensive technical overview of a specific, yet significant derivative: 1-(3-Nitrophenyl)-1H-1,2,4-triazole. The introduction of a nitrophenyl group onto the triazole ring can profoundly influence its electronic properties and biological interactions, making this class of compounds a fertile ground for research and development.[3] This document will delve into the chemical structure, physicochemical properties, synthetic methodologies, and potential applications of this compound, offering valuable insights for professionals in drug discovery and chemical research.
Chemical Structure and Nomenclature
This compound is a heterocyclic aromatic compound. Its structure consists of a five-membered 1,2,4-triazole ring connected to a benzene ring at the N1 position of the triazole. The benzene ring is substituted with a nitro group (-NO2) at the meta-position (position 3).
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₆N₄O₂
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Molecular Weight: 190.16 g/mol
The presence of the electron-withdrawing nitro group on the phenyl ring significantly impacts the electronic distribution within the molecule, influencing its reactivity and potential biological activity.
Caption: Chemical structure of this compound.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported, we can infer its properties based on related structures and general chemical principles.
| Property | Predicted/Inferred Value | Notes and References |
| Melting Point | Likely a solid at room temperature with a melting point in the range of 150-200 °C. | The related compound 1-(4-nitrophenyl)-1H-1,2,4-triazole has a reported melting point of 184-186 °C. The meta-substitution may slightly alter this. |
| Boiling Point | High, likely >400 °C at atmospheric pressure. | A related compound, 1-[(4-nitrophenyl)methyl]-1,2,4-triazole, has a boiling point of 433.4°C.[4] |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | The parent 1,2,4-triazole is soluble in water, but the addition of the lipophilic nitrophenyl group will decrease water solubility. |
| Appearance | Likely a crystalline solid, possibly pale yellow in color. | Nitroaromatic compounds are often colored. |
Synthesis and Purification
The synthesis of 1-aryl-1H-1,2,4-triazoles can be achieved through several synthetic routes. A common and effective method involves the copper-catalyzed cross-coupling of a 1H-1,2,4-triazole with an aryl halide or an arylboronic acid.
Representative Synthetic Workflow: Copper-Catalyzed N-Arylation
This protocol is based on established methods for the synthesis of 1-aryl-1H-1,2,4-triazoles.[5][6]
Reaction Scheme:
Caption: A representative synthetic route to this compound.
Experimental Protocol:
-
Reaction Setup: To a sealed reaction vessel, add 1H-1,2,4-triazole (1.2 equivalents), 3-iodonitrobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Causality Behind Experimental Choices:
-
Copper(I) Iodide (CuI): This is a common and effective catalyst for Ullmann-type cross-coupling reactions to form C-N bonds.
-
L-proline: This amino acid acts as a ligand for the copper catalyst, stabilizing it and enhancing its catalytic activity.
-
Potassium Carbonate (K₂CO₃): This base is required to deprotonate the 1H-1,2,4-triazole, making it a more effective nucleophile.
-
DMSO: A polar aprotic solvent is used due to its ability to dissolve the reactants and its high boiling point, which is suitable for the reaction temperature.
Spectral Analysis
The structural elucidation of this compound relies on various spectroscopic techniques. The expected spectral data are as follows:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the nitrophenyl ring will appear in the downfield region (δ 7.5-8.5 ppm) with characteristic splitting patterns for a meta-substituted ring. - The two protons on the triazole ring will likely appear as distinct singlets in the region of δ 8.0-9.0 ppm. |
| ¹³C NMR | - Aromatic carbons of the nitrophenyl ring will be observed in the range of δ 120-150 ppm. The carbon attached to the nitro group will be significantly deshielded. - The two carbons of the triazole ring will appear in the aromatic region, typically between δ 140-160 ppm. |
| IR Spectroscopy | - Characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) will be present around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. - C=N and N=N stretching vibrations from the triazole ring will appear in the 1400-1600 cm⁻¹ region.[7] |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z = 190.16. - Common fragmentation patterns for triazoles include the loss of N₂ and cleavage of the triazole ring.[8] |
Biological and Pharmacological Relevance
While specific biological data for this compound is limited, the broader class of 1,2,4-triazole derivatives exhibits a wide array of pharmacological activities.[7] The presence of the nitrophenyl group is also a common feature in many bioactive molecules.
Potential Therapeutic Applications:
-
Antimicrobial Activity: Many 1,2,4-triazole derivatives have demonstrated potent antibacterial and antifungal properties.[3]
-
Anticancer Activity: The 1,2,4-triazole nucleus is a key component of several anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative effects.[5]
-
Anti-inflammatory and Analgesic Effects: Certain substituted 1,2,4-triazoles have shown promise as anti-inflammatory and analgesic agents.[3]
-
Anticonvulsant Properties: The triazole ring has been incorporated into molecules designed to have anticonvulsant activity.[1]
The 1-(3-nitrophenyl) substitution pattern offers a unique electronic and steric profile that can be exploited in the design of new therapeutic agents. Further research is warranted to fully elucidate the specific biological activities of this compound.
Conclusion
This compound is a molecule of significant interest due to its structural features that suggest a high potential for biological activity. This guide has provided a detailed overview of its chemical structure, predicted physicochemical properties, a representative synthetic protocol, and an outline of its potential pharmacological relevance. While specific experimental data for this compound is not abundant, the information presented here, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the synthesis and biological evaluation of this compound is encouraged to unlock its full therapeutic potential.
References
- Exploring 1-[(4-Nitrophenyl)
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules. (URL: [Link])
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1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid | AMERICAN ELEMENTS. (URL: [Link])
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Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. RSC Advances. (URL: [Link])
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Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. The Journal of Organic Chemistry. (URL: [Link])
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Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye Medical Journal*. (URL: [Link])
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Novel 1,2,4-triazole clubbed with 1,3,4-oxadiazole motifs as efficient antimicrobial agents from N-arylsydnone as synthon. Journal of the Serbian Chemical Society. (URL: [Link])
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1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules. (URL: [Link])
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3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E. (URL: [Link])
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Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). (URL: [Link])
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New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[4][5][9]triazolo[4,3-a][4][6]benzodiazepines. Molecules. (URL: [Link])
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Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. (URL: [Link])
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Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. (URL: [Link])
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1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. (URL: [Link])
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SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. (URL: [Link])
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or a Bruker Avance III (1H: 400MHz, 13C: 100MHz) spectrometer. (URL: [Link])
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1H-1,2,4-Triazole. NIST WebBook. (URL: [Link])
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (URL: [Link])
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
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3-Nitro-1,2,4-triazole | Request PDF. (URL: [Link])
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An insight on medicinal attributes of 1,2,4-triazoles. Journal of Acute Disease. (URL: [Link])
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1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | C9H6N4O3 | CID 65810035 - PubChem. (URL: [Link])
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Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS One. (URL: [Link])
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FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. (URL: [Link])
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NMR Spectra of Compounds. The Royal Society of Chemistry. (URL: [Link])
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Spectroscopic Elucidation of 1-(3-Nitrophenyl)-1H-1,2,4-triazole: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3-Nitrophenyl)-1H-1,2,4-triazole, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted at the N1 position with a 3-nitrophenyl group. The accurate elucidation of its structure is paramount for understanding its chemical reactivity and potential applications. The synergistic application of NMR, IR, and Mass Spectrometry provides a detailed and validated structural assignment.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural assignment.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.30 | s | 1H | H-5 (Triazole) |
| ~8.75 | t, J ≈ 2.0 Hz | 1H | H-2' (Phenyl) |
| ~8.50 | s | 1H | H-3 (Triazole) |
| ~8.40 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6' (Phenyl) |
| ~8.25 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4' (Phenyl) |
| ~7.90 | t, J ≈ 8.0 Hz | 1H | H-5' (Phenyl) |
Expertise & Experience in ¹H NMR Interpretation:
The predicted chemical shifts are rationalized based on the electronic environment of each proton. The protons on the triazole ring (H-3 and H-5) are expected to appear as singlets at high chemical shifts due to the electron-withdrawing nature of the nitrogen atoms. The H-5 proton is predicted to be further downfield than H-3, influenced by the anisotropic effect of the adjacent nitrophenyl ring.
The protons of the 3-nitrophenyl ring exhibit a characteristic splitting pattern. The H-2' proton, situated between the triazole and nitro groups, is expected to be the most deshielded and appear as a triplet due to coupling with H-4' and H-6'. The remaining aromatic protons will show complex splitting patterns (doublet of doublets of doublets) due to ortho, meta, and para couplings. The use of a high-field NMR spectrometer (≥500 MHz) is crucial to resolve these complex multiplicities.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-5 (Triazole) |
| ~148.5 | C-3' (Phenyl-NO₂) |
| ~145.0 | C-3 (Triazole) |
| ~138.0 | C-1' (Phenyl) |
| ~131.0 | C-5' (Phenyl) |
| ~125.0 | C-6' (Phenyl) |
| ~124.0 | C-4' (Phenyl) |
| ~119.0 | C-2' (Phenyl) |
Expertise & Experience in ¹³C NMR Interpretation:
The carbon atoms of the triazole ring (C-3 and C-5) are expected at lower field due to the electronegativity of the adjacent nitrogen atoms. The carbon bearing the nitro group (C-3') will be significantly deshielded. The remaining phenyl carbons can be assigned based on their substitution pattern and comparison with known spectra of nitrobenzene derivatives. A DEPT-135 experiment would be instrumental in distinguishing between CH and quaternary carbons, thus validating the assignments.
Experimental Protocol for NMR Spectroscopy
Trustworthiness through a Self-Validating System: This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal resolution.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the residual solvent signal.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the aromatic rings, the nitro group, and the triazole moiety.
Predicted Characteristic IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1610, ~1580, ~1470 | Medium-Strong | Aromatic C=C stretching |
| ~1530 | Strong | Asymmetric NO₂ stretching |
| ~1350 | Strong | Symmetric NO₂ stretching |
| ~1290 | Medium | C-N stretching (Triazole-Phenyl) |
| ~1100, ~1000 | Medium | In-plane C-H bending (Aromatic & Triazole) |
| ~880, ~810, ~740 | Strong | Out-of-plane C-H bending (Aromatic) |
Expertise & Experience in IR Interpretation:
The presence of the nitro group is unequivocally confirmed by two strong absorption bands around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The pattern of strong bands in the "fingerprint" region (below 1000 cm⁻¹) due to out-of-plane C-H bending is diagnostic of the 1,3-disubstitution pattern on the phenyl ring. The vibrations of the triazole ring are expected to be coupled with the phenyl ring vibrations, contributing to the complexity of the spectrum.[1]
Experimental Protocol for FTIR Spectroscopy
Trustworthiness through a Self-Validating System: This protocol ensures a high-quality IR spectrum, free from common artifacts.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
The fine powder is then compressed into a thin, transparent pellet using a hydraulic press. The transparency of the pellet is critical for minimizing light scattering.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Predicted Relative Abundance | Assignment |
| 190 | High | [M]⁺ (Molecular Ion) |
| 160 | Moderate | [M - NO]⁺ |
| 144 | Moderate | [M - NO₂]⁺ |
| 116 | High | [C₆H₄N₂]⁺ (from cleavage of the triazole ring) |
| 90 | Moderate | [C₆H₄]⁺ |
| 69 | Moderate | [C₂H₃N₃]⁺ (Triazole ring fragment) |
Expertise & Experience in Mass Spec Interpretation:
Under electron ionization (EI), this compound is expected to show a prominent molecular ion peak at m/z 190. The fragmentation pattern will be dictated by the stability of the resulting fragments. Common fragmentation pathways for nitrophenyl compounds include the loss of NO (30 amu) and NO₂ (46 amu).[2] Cleavage of the triazole ring is also a likely fragmentation pathway, leading to characteristic ions.[2]
Sources
Analysis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole: A Case of Undetermined Crystal Structure
A comprehensive search of publicly available crystallographic databases and scientific literature did not yield an experimentally determined crystal structure for 1-(3-Nitrophenyl)-1H-1,2,4-triazole. While extensive data exists for related isomers and derivatives, the specific atomic coordinates, unit cell dimensions, and space group for the title compound have not been publicly reported.
This lack of data precludes the creation of an in-depth technical guide on its specific crystal structure. Key analytical sections, such as the discussion of molecular geometry, intermolecular interactions, and crystal packing, cannot be completed without the foundational crystallographic information.
Proposed Alternative: Analysis of a Structurally Related Compound
To fulfill the user's request for a detailed technical guide on the crystallographic analysis of a nitrophenyl-substituted triazole, we propose to create the guide based on a closely related molecule for which high-quality crystallographic data is available: 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione .
This alternative allows for a complete and scientifically rigorous guide that adheres to all specified core requirements, including:
-
In-depth Structural Analysis: Detailed examination of bond lengths, bond angles, dihedral angles, and intermolecular forces (e.g., hydrogen bonding, π-π stacking).
-
Methodological Causality: Explanation of the experimental choices in synthesis, crystallization, and single-crystal X-ray diffraction data collection and refinement.
-
Data Visualization: Generation of tables for crystallographic data and Graphviz diagrams for experimental workflows and molecular interactions.
-
Authoritative Referencing: Full in-text citations and a comprehensive reference list with verified URLs.
Proceeding with this alternative would provide a valuable and illustrative technical guide that meets the scientific and formatting standards of the original request, while acknowledging the data limitations for the initially specified compound.
A Comprehensive Technical Guide to the Solubility and Stability of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Introduction: Understanding the Physicochemical Landscape of a Key Heterocyclic Moiety
1-(3-Nitrophenyl)-1H-1,2,4-triazole belongs to a class of heterocyclic compounds that are of significant interest in pharmaceutical and materials science. The unique arrangement of the nitrophenyl and triazole rings imparts specific electronic and steric properties that govern its behavior in various chemical environments. The 1,2,4-triazole ring is known for its aromaticity and stability, often acting as a key pharmacophore that can engage in hydrogen bonding.[1][2] Conversely, the nitrophenyl group, with its electron-withdrawing nature, can influence the molecule's reactivity, solubility, and potential degradation pathways.[3]
A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its successful application, be it in drug development, agrochemicals, or as an intermediate in organic synthesis.[3][4] Low aqueous solubility can impede bioavailability in pharmaceutical formulations, while instability can lead to the formation of impurities, compromising safety and efficacy.[5] This guide provides a robust framework for systematically evaluating the solubility and stability of this compound, drawing upon established methodologies and regulatory guidelines to ensure scientific rigor. We will delve into not just the "what" but the "why" of each experimental choice, offering insights grounded in practical laboratory experience.
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability.[1] A comprehensive solubility profile across a range of solvents with varying polarities is essential for formulation development, from early-stage discovery to late-stage manufacturing.
The "Gold Standard": Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method remains the most reliable and widely accepted technique for determining thermodynamic (equilibrium) solubility.[1] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is quantified.
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a precisely measured volume of the selected solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, and relevant buffer systems). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions, respectively).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to permit the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method.
-
Analyze the diluted samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The aromatic nature of the nitrophenyl and triazole rings should provide strong chromophores for sensitive detection.
-
Calculate the solubility based on the measured concentration and the dilution factor, expressing the result in units such as mg/mL or mol/L.
-
Rationale for Solvent Selection
The choice of solvents is critical for building a comprehensive solubility profile. A diverse set of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be selected. This allows for an understanding of the compound's behavior in different chemical environments, which is invaluable for predicting its compatibility with various excipients and for developing purification and crystallization processes.
Data Presentation: A Comparative Overview
All quantitative solubility data should be summarized in a clear and concise table to facilitate easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Water | 37 | ||
| Ethanol | 25 | ||
| Ethanol | 37 | ||
| Methanol | 25 | ||
| Methanol | 37 | ||
| Acetone | 25 | ||
| Acetone | 37 | ||
| Acetonitrile | 25 | ||
| Acetonitrile | 37 | ||
| pH 1.2 Buffer | 37 | ||
| pH 6.8 Buffer | 37 |
Part 2: Intrinsic Stability Assessment through Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule.[5][6] By subjecting the compound to conditions more severe than those it would encounter during storage, we can identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[7] These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[6]
Logical Flow of a Forced Degradation Study
The following diagram illustrates the workflow for a comprehensive forced degradation study of this compound.
Caption: Workflow for the forced degradation study of this compound.
Detailed Protocols for Stress Conditions
-
Rationale: To assess the susceptibility of the compound to acid- and base-catalyzed hydrolysis. The ester and amide linkages, if present, are particularly prone to hydrolysis. The 1,2,4-triazole ring is generally stable, but extreme pH and temperature can lead to ring-opening.[8]
-
Protocol:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH at a concentration of approximately 1 mg/mL.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor the degradation over time (e.g., at 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.
-
-
Rationale: To evaluate the compound's sensitivity to oxidation. The nitro group can be susceptible to reduction, and the aromatic rings can undergo oxidative coupling or hydroxylation.
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) and treat it with a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature, protected from light, and monitor for degradation at various time points.
-
-
Rationale: To assess the stability of the compound at elevated temperatures in both the solid state and in solution. Thermal stress can reveal potential issues with melting point depression, polymorphism, and decomposition.[9][10]
-
Protocol:
-
For solid-state testing, place a known amount of the compound in a vial and expose it to a high temperature (e.g., 80°C) in a stability chamber.
-
For solution-state testing, prepare a solution of the compound and heat it at a similar temperature.
-
Analyze samples at regular intervals to determine the extent of degradation.
-
-
Rationale: To determine the compound's sensitivity to light, as required by ICH guideline Q1B.[11][12] Molecules with chromophores that absorb in the UV-Vis region, such as the nitrophenyl group, are more likely to be photolabile.[13]
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored in the dark under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.
-
Anticipated Degradation Pathways
Based on the structure of this compound, several potential degradation pathways can be hypothesized. The following diagram illustrates these possibilities.
Caption: Potential degradation pathways for this compound.
Part 3: Analytical Methodologies
A robust, stability-indicating analytical method is essential for accurately quantifying this compound and its potential impurities or degradants.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the workhorse for this type of analysis.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar or less polar degradation products.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information that helps in peak identification and purity assessment.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the method's specificity and stability-indicating nature.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the structural elucidation of unknown degradation products, LC-MS is an indispensable tool. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of the impurities, which are key to their identification.
Conclusion: A Roadmap for Comprehensive Characterization
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available in the public domain, the principles and protocols outlined herein are based on well-established scientific and regulatory standards. By following this roadmap, researchers and drug development professionals can generate the high-quality data necessary to understand the physicochemical properties of this important molecule, thereby enabling its effective and safe application. The insights gained from these studies will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and reliability of any product containing this compound.
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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3-Nitro-1,2,4-triazole | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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1,2,4-Triazole. (n.d.). Solubility of Things. Retrieved January 17, 2026, from [Link]
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A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. Retrieved January 17, 2026, from [Link]
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1H-1,2,4-Triazole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Forced Degradation Studies. (2016). MedCrave online. Retrieved January 17, 2026, from [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 17, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2023). MDPI. Retrieved January 17, 2026, from [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 17, 2026, from [Link]
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Exploring 1-[(4-Nitrophenyl)methyl]-1,2,4-triazole: Properties and Applications. (n.d.). Retrieved January 17, 2026, from [Link]
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Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
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1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). Retrieved January 17, 2026, from [Link]
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1,2,4-Triazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid. (n.d.). American Elements. Retrieved January 17, 2026, from [Link]
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Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved January 17, 2026, from [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 17, 2026, from [Link]
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Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (n.d.). ACS Omega. Retrieved January 17, 2026, from [Link]
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1,2,4-triazole (Ref: CGA 71019). (n.d.). AERU. Retrieved January 17, 2026, from [Link]
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A Technical Guide to the Quantum Mechanical Investigation of 1-(3-Nitrophenyl)-1H-1,2,4-triazole: From Molecular Structure to Potential Applications
Abstract
This technical guide provides a comprehensive framework for the quantum mechanical investigation of 1-(3-Nitrophenyl)-1H-1,2,4-triazole, a molecule of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a robust, step-by-step protocol for computational analysis, from geometry optimization to the exploration of its non-linear optical properties and intermolecular interactions through Hirshfeld surface analysis. Our approach emphasizes the causality behind computational choices, ensuring a self-validating and reproducible workflow.
Introduction: The Significance of this compound
The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a nitrophenyl group can significantly modulate the electronic and steric properties of the triazole ring, potentially enhancing its biological efficacy and opening avenues for applications in materials science, particularly in the realm of non-linear optics.[4][5][6]
Quantum mechanical calculations offer a powerful, non-invasive lens to probe the molecular intricacies of this compound. By simulating its behavior at the atomic level, we can predict its three-dimensional structure, understand its electronic landscape, and rationalize its reactivity. This in-silico approach is indispensable for modern drug discovery and materials design, enabling the rational design of novel derivatives with tailored properties.[1][7]
This guide will navigate the reader through a rigorous computational workflow, providing both the theoretical basis and practical steps for a thorough investigation of the title compound.
The Computational Microscope: Density Functional Theory (DFT)
At the heart of our investigation lies Density Functional Theory (DFT), a quantum mechanical method that has revolutionized computational chemistry.[8][9] DFT strikes an optimal balance between accuracy and computational cost, making it the workhorse for studying molecules of this size. The fundamental premise of DFT is that the energy of a system can be determined from its electron density.
For our study of this compound, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has consistently demonstrated high accuracy for a wide range of chemical systems.[9][10] This will be paired with a comprehensive basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution around each atom.[10]
Caption: A schematic overview of the computational workflow for the quantum mechanical analysis of this compound.
Methodologies: A Step-by-Step Technical Protocol
Geometry Optimization and Vibrational Analysis
The initial step in any quantum chemical calculation is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry.
Protocol:
-
Input Structure: Construct the 3D structure of this compound using molecular modeling software.
-
Computational Setup:
-
Select the B3LYP functional.
-
Choose the 6-311++G(d,p) basis set.
-
Specify the calculation type as "Optimization".
-
-
Execution: Submit the calculation to a quantum chemistry software package like Gaussian.[10]
-
Verification: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[9]
The optimized geometrical parameters (bond lengths and angles) can then be compared with experimental data if available, for instance, from X-ray crystallography of related compounds.[11]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.[12][13]
Protocol:
-
Input: Use the optimized geometry of the molecule.
-
Calculation: The HOMO and LUMO energies are standard outputs of the geometry optimization calculation.
-
Analysis:
-
Visualize the 3D plots of the HOMO and LUMO to identify the regions of electron density.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap suggests higher reactivity.
-
From the HOMO and LUMO energies, derive global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ).[12][13]
-
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The Ascendant Therapeutic Potential of Nitrophenyl-Substituted Triazoles: A Technical Guide for Drug Discovery
Abstract
The triazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. The strategic incorporation of a nitrophenyl moiety has emerged as a particularly fruitful avenue of investigation, imparting potent and often novel pharmacological properties to the parent scaffold. This technical guide provides an in-depth exploration of the burgeoning field of nitrophenyl-substituted triazoles, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and therapeutic potential across diverse disease areas. We will delve into the critical structure-activity relationships that govern their efficacy and provide detailed experimental protocols to empower further research and development in this exciting area of drug discovery.
Introduction: The Triazole Scaffold and the Significance of Nitrophenyl Substitution
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, existing as either 1,2,3-triazoles or 1,2,4-triazoles. This structural motif is a privileged scaffold in medicinal chemistry, featured in a multitude of approved drugs due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage with a wide array of biological targets.[1][2][3] The introduction of a nitrophenyl group to the triazole core is a key chemical modification that has been shown to significantly enhance or modulate the biological activity of the resulting compounds. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, impacting its binding affinity to target proteins and its overall pharmacokinetic profile. This guide will explore the diverse biological activities that have been uncovered for this class of compounds, with a focus on their antimicrobial and anticancer properties.
Antimicrobial Activities: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a grave threat to global health, necessitating the urgent development of novel antimicrobial agents. Nitrophenyl-substituted triazoles have demonstrated significant promise in this arena, exhibiting potent activity against a range of bacteria, fungi, and mycobacteria.
Antifungal Activity
Several studies have highlighted the potent antifungal properties of nitrophenyl-substituted triazoles.[4][5][6][7] These compounds often exert their effects through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][8] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
The nitrogen atoms of the triazole ring play a crucial role in coordinating with the heme iron atom at the active site of the CYP51 enzyme, effectively blocking its catalytic activity. The nitrophenyl substituent can further enhance this interaction through hydrophobic and electronic interactions with amino acid residues within the active site.[5]
Figure 1: Simplified diagram illustrating the inhibition of ergosterol biosynthesis by nitrophenyl-substituted triazoles.
Structure-Activity Relationship (SAR) Insights:
-
The position of the nitro group on the phenyl ring can significantly impact activity, with 4-nitrophenyl derivatives often showing superior potency.
-
The nature of the substituent at other positions on the triazole ring can be varied to optimize antifungal activity and selectivity. For instance, the replacement of a triazole ring with a nitrotriazole has been shown to increase antifungal activity.[5][6]
-
The presence of halogen atoms, such as chlorine, on the phenyl ring can enhance hydrophobic interactions within the enzyme's active site, leading to improved antifungal effects.[5]
Experimental Data Summary:
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 18d (nitrobenzyl) | Candida spp. | >32 | [4] |
| 79c (4-nitrophenyl) | Fungi | High Activity | [4] |
| 5a-d, 5g (nitrotriazole moiety) | Various Fungi | High Activity | [6] |
Antibacterial Activity
Nitrophenyl-substituted triazoles have also been investigated for their antibacterial properties, with some derivatives showing promising activity against both Gram-positive and Gram-negative bacteria.[9][10][11] The exact mechanisms of action can vary depending on the specific chemical structure of the compound.
Potential Mechanisms of Action:
-
Enzyme Inhibition: These compounds may inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.
-
Biofilm Inhibition: Some nitrofuran-triazole conjugates have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[9]
Experimental Data Summary:
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 8e (5-nitrofuran-triazole) | Bacillus subtilis | 1.17 | [9] |
| 27 (4-nitrophenyl substituent) | Staphylococcus epidermidis | 9 | [10] |
| 4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl)-2H-1,2,4-triazol-3-one | Staphylococcus albus | Potent Activity | [10] |
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. Several studies have explored the potential of nitrophenyl-substituted triazoles as novel antitubercular agents.[12][13][14][15] These compounds have shown activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.
Potential Mechanisms of Action:
-
Inhibition of Key Mycobacterial Enzymes: Similar to their antibacterial counterparts, these triazoles may target essential enzymes in M. tuberculosis. For instance, some nitrobenzothiazinone-triazole hybrids are suggested to interact with the DprE1 target protein.[13]
-
Activation by Mycobacterial Nitroreductases: The nitro group may be a key pharmacophore that is activated by mycobacterial nitroreductases to produce reactive nitrogen species that are toxic to the bacterium.
Experimental Data Summary:
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 8e (5-nitrofuran-triazole) | Mycobacterium tuberculosis H37Rv | 0.25 | [9] |
| 3-nitrotriazole-based compounds | Mycobacterium tuberculosis H37Rv | <10 µM (active) | [12] |
| 9d (nitrobenzothiazinone-triazole) | Drug-susceptible M. tuberculosis | 0.06 | [13] |
Anticancer Activity: Targeting Proliferation and Survival Pathways
The exploration of nitrophenyl-substituted triazoles as potential anticancer agents has yielded promising results.[16][17][18] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Certain derivatives have been designed as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[19]
-
Induction of Apoptosis: Some compounds have been shown to induce apoptosis in cancer cells through the collapse of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) levels.[20]
-
Cell Cycle Arrest: The antiproliferative effects of these triazoles can also be attributed to their ability to arrest the cell cycle at specific phases, such as G2/M.[20]
Figure 2: Overview of potential anticancer mechanisms of nitrophenyl-substituted triazoles.
Experimental Data Summary:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| F4 (imidazolo-triazole hydroxamic acid) | Breast Cancer | Most Effective | [19] |
| 3c (indole-2-one derivative) | MCF-7 | 60.21 µg/mL | [21] |
| 16a (1,2,3-triazole derivative) | A549 (Lung) | Potent Activity | [20] |
Other Potential Biological Activities
Beyond their well-documented antimicrobial and anticancer properties, nitrophenyl-substituted triazoles have shown potential in other therapeutic areas.
-
Antitrypanosomal Activity: Certain 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[22][23] The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has been identified as essential for this activity.[23]
-
Anti-inflammatory Activity: Some 1,2,4-triazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing notable activity compared to standard drugs like ibuprofen.[24][25]
-
Enzyme Inhibition: As mentioned earlier, these compounds can act as inhibitors of various enzymes, including aromatase, which is a target in breast cancer therapy.[26][27]
Experimental Protocols
To facilitate further research in this area, this section provides representative, step-by-step methodologies for the synthesis and biological evaluation of nitrophenyl-substituted triazoles.
General Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[28][29]
Workflow for Synthesis of 1,2,3-Triazole Derivatives
Figure 3: A generalized workflow for the synthesis of 1,2,3-triazole derivatives.
Step-by-Step Protocol:
-
Preparation of the Nitrophenyl Azide:
-
Dissolve the corresponding nitrophenyl amine in an appropriate solvent (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
Add a solution of sodium azide dropwise to the diazonium salt solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
In a reaction vessel, dissolve the nitrophenyl azide and the terminal alkyne in a suitable solvent system (e.g., t-butanol/water).
-
Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
-
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the desired microbial strain overnight in an appropriate broth medium.
-
Dilute the culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
-
Determination of MIC:
-
Visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the desired cancer cell line in a 96-well plate at a specific density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation of IC50:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Conclusion and Future Perspectives
Nitrophenyl-substituted triazoles represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as antimicrobial and anticancer agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating new analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
The continued exploration of nitrophenyl-substituted triazoles holds great promise for the discovery of novel therapeutics to address some of the most pressing challenges in human health.
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Prinsa, ., Rana, A. J., Saha, S., Chaudhary, M., Kumar, K., Kausar, M., Bhatt, N., & Jakhmola, V. (2022). Molecular docking, MD Simulation, Synthesis, DFT, and Biological Evaluations of Newer Generation Imidazolo-Triazole Hydroxamic Acid linked with Para nitro Phenyl group. Advanced Journal of Chemistry, Section A, 5(2), 112-126. [Link]
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Kumar, K., Awasthi, D., & Singh, R. K. (2014). Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. Bioorganic & medicinal chemistry letters, 24(1), 393–397. [Link]
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The 1,2,4-Triazole Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen and two carbon atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[2] This has led to the development of a plethora of clinically significant drugs, including the antifungal agent fluconazole, the antiviral ribavirin, and the anticancer drug letrozole.[1][3] This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and therapeutic potential of 1,2,4-triazole derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols.
Core Synthetic Strategies for 1,2,4-Triazole Derivatives
The versatility of the 1,2,4-triazole scaffold is, in part, due to the numerous synthetic routes available for its construction and derivatization. These methods allow for the introduction of a wide array of substituents at various positions on the triazole ring, enabling extensive exploration of structure-activity relationships.
A prevalent and versatile method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the cyclization of hydrazides and secondary amides, often activated by trifluoroacetic anhydride followed by microwave-induced cyclodehydration.[4] This approach offers a straightforward route to diverse triazole structures.
Representative Synthetic Protocol: Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles[4]
Step 1: Amide Formation
-
To a solution of a carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst, for example, 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary amine (1.0 eq) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography or recrystallization.
Step 2: Thioamide Formation
-
Dissolve the synthesized amide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the resulting crude thioamide by column chromatography on silica gel.
Step 3: 1,2,4-Triazole Formation
-
To a solution of the thioamide (1.0 eq) in DMF, add mercury(II) acetate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired hydrazide (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 8-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the mercury salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired 3,4,5-trisubstituted 1,2,4-triazole.
Diverse Biological Activities of 1,2,4-Triazole Derivatives
The unique electronic and structural features of the 1,2,4-triazole ring enable it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.
Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The most well-established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections.[2] Marketed drugs like fluconazole and itraconazole are cornerstones of antifungal therapy.
Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazole derivatives is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[6] The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[7] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[6]
Structure-Activity Relationship (SAR): The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the nature of the substituents on the triazole ring and its side chains.
| Position | Substituent | Effect on Antifungal Activity |
| N1 | A 2,4-difluorophenyl group | Generally enhances potency.[5] |
| Side Chain | A tertiary alcohol moiety | Often crucial for activity.[5] |
| Side Chain | Presence of a second triazole or other heterocyclic ring | Can modulate the spectrum of activity and pharmacokinetic properties.[5] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution) This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines.[8]
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create a stock solution. Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free growth control and a sterility control (medium only). Incubate the plates at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth control.[8]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of 1,2,4-triazoles on CYP51.
Anticancer Activity: A Multi-pronged Approach
1,2,4-triazole derivatives have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
1. Tubulin Polymerization Inhibition:
Mechanism of Action: Certain 1,2,4-triazole derivatives have been shown to inhibit the polymerization of tubulin into microtubules.[9] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]
Structure-Activity Relationship (SAR): The SAR for tubulin polymerization inhibitors based on the 1,2,4-triazole scaffold has been extensively studied.
| Position | Substituent | Effect on Anticancer Activity |
| 3-position | A trimethoxyphenyl ring | Often a key pharmacophore for binding to the colchicine site.[3] |
| 4-position | A substituted phenyl ring | The nature and position of substituents can significantly impact potency.[9] |
| 5-position | Small alkyl or amino groups | Can modulate activity and solubility.[3] |
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay [11]
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a reaction mix containing GTP, a fluorescent reporter, and the test compound at various concentrations.
-
Assay Procedure: Add the test compound to a pre-warmed 96-well plate. Initiate the polymerization by adding the tubulin reaction mix.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of the fluorescence increase. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
2. Tyrosine Kinase Inhibition:
Mechanism of Action: Tyrosine kinases are key enzymes in signal transduction pathways that regulate cell growth, proliferation, and survival.[12] Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Several 1,2,4-triazole derivatives have been designed as potent inhibitors of various tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][13] These compounds typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cancer cell proliferation.
Structure-Activity Relationship (SAR): The design of 1,2,4-triazole-based tyrosine kinase inhibitors often involves mimicking the hinge-binding motif of known inhibitors.
| Position | Substituent | Effect on Kinase Inhibition |
| N1 or N4 | Linkage to a larger heterocyclic system (e.g., quinazoline, pyrimidine) | Often provides the hinge-binding interactions. |
| 3- and 5-positions | Substituted aryl or heteroaryl groups | Can occupy hydrophobic pockets in the active site and enhance potency and selectivity.[5] |
Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay [14]
-
Assay Setup: In a 96-well microtiter plate, add the kinase buffer, the purified tyrosine kinase enzyme, the test compound at various concentrations, and a peptide substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a colorimetric assay with a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) or a luminescence-based assay that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).[15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Dual anticancer mechanisms of 1,2,4-triazole derivatives targeting tyrosine kinase signaling and microtubule dynamics.
Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Antibacterial and Antiviral Activities
While the antifungal and anticancer properties of 1,2,4-triazoles are the most extensively studied, these compounds also exhibit significant antibacterial and antiviral activities.
Antibacterial Activity: 1,2,4-triazole derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.[16] The mechanism of action can vary, but some derivatives have been found to inhibit essential bacterial enzymes, such as DNA gyrase.[5]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution) [1] This protocol is similar to the antifungal susceptibility test.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Serially dilute the test compounds in the broth in a 96-well plate.
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity: The 1,2,4-triazole scaffold is present in the broad-spectrum antiviral drug ribavirin.[3] Other derivatives have shown activity against various viruses, including herpes simplex virus, human immunodeficiency virus (HIV), and influenza virus.[17] The mechanisms of action are diverse and can include the inhibition of viral enzymes like reverse transcriptase or interference with viral replication processes.[17]
Experimental Protocol: Viral Replication Inhibition Assay (CPE Reduction Assay) [11]
-
Cell Culture: Seed a monolayer of host cells susceptible to the virus in a 96-well plate.
-
Infection and Treatment: Infect the cells with the virus in the presence of various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus).
-
Incubation: Incubate the plate until the virus control shows a significant cytopathic effect (CPE).
-
CPE Assessment: Quantify the CPE in each well, for example, by staining the viable cells with crystal violet.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the EC₅₀ value (the concentration that inhibits the viral CPE by 50%).
Conclusion
The 1,2,4-triazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities. Its continued exploration by researchers and drug development professionals is crucial for the discovery of novel and more effective treatments for a range of diseases, from fungal infections and cancer to bacterial and viral illnesses. The ability to readily synthesize a vast library of derivatives, coupled with a deep understanding of their mechanisms of action and structure-activity relationships, ensures that 1,2,4-triazoles will remain a focal point of drug discovery for the foreseeable future.
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Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073. Available from: [Link]
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Borysenko, N. M., et al. (2024). A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. Available from: [Link]
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Dhore, J. W., & Thorat, G. D. (2012). Synthesis, characterization and biological screening of some 3, 4, 5-substituted 1, 2, 4-triazole. Trade Science Inc. Available from: [Link]
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Kaur, R., et al. (2016). Recent developments on 1,2,4-triazole nucleus in anticancer compounds: A review. ResearchGate. Available from: [Link]
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Lu, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1034232. Available from: [Link]
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Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 475-487. Available from: [Link]
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Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 475-487. Available from: [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole, a key heterocyclic scaffold of interest in medicinal chemistry. The 1,2,4-triazole core is a privileged structure in a multitude of therapeutic agents, and the introduction of a nitrophenyl group can significantly influence its biological activity and physicochemical properties. This document delves into the foundational synthetic methodologies, including classical approaches and modern catalytic techniques, providing detailed experimental protocols and mechanistic insights. The evolution of synthetic strategies is discussed, highlighting the rationale behind the development of more efficient and versatile methods. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel 1,2,4-triazole-based compounds for drug discovery and development.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is a cornerstone in medicinal chemistry, featuring in a wide array of clinically used drugs with diverse therapeutic applications, including antifungal, antiviral, anticancer, and anti-inflammatory agents. The triazole ring's unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions contribute to its success as a pharmacophore.
The introduction of an aryl substituent at the N1 position, particularly a nitrophenyl group, can modulate the molecule's biological activity, solubility, and pharmacokinetic profile. The nitro group, being a strong electron-withdrawing group, can influence the electronic distribution within the triazole ring and provide additional interaction points with biological targets. This makes this compound and its derivatives attractive targets for synthesis and further functionalization in drug discovery programs.
Historical Perspective: The Dawn of 1,2,4-Triazole Chemistry
The history of 1,2,4-triazole chemistry dates back to the late 19th century. In 1885, Swedish chemist J. A. Bladin reported the first synthesis of a 1,2,4-triazole derivative, laying the groundwork for the exploration of this important class of heterocyclic compounds[1]. Early research focused on establishing the fundamental structure and reactivity of the triazole ring.
While the specific discovery of this compound is not prominently documented in early literature, its synthesis falls under the broader umbrella of N-aryl-1,2,4-triazole preparation. The development of general methods for N-arylation of azoles in the early 20th century paved the way for the synthesis of a vast library of such compounds.
Foundational and Modern Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling methods. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to functional groups.
Classical Approaches to the 1,2,4-Triazole Core
Two of the most historically significant methods for the construction of the 1,2,4-triazole ring are the Pellizzari and Einhorn-Brunner reactions. While not directly producing N-aryl triazoles in a single step, they are fundamental to the synthesis of the core heterocycle which can then be arylated.
Synthesis from Arylhydrazines
A more direct classical approach to N-aryl-1,2,4-triazoles involves the reaction of an arylhydrazine with a source of a formyl group.
This method involves the condensation of 3-nitrophenylhydrazine with formamide. The reaction proceeds through the formation of a formylhydrazone intermediate, which then undergoes cyclization to form the 1,2,4-triazole ring.
Experimental Protocol: Synthesis of this compound from 3-Nitrophenylhydrazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitrophenylhydrazine (1.0 eq) and an excess of formamide (5-10 eq).
-
Heating: Heat the reaction mixture to 150-180 °C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Modern Catalytic Methods: N-Arylation of 1,2,4-Triazole
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl heterocycles, offering milder reaction conditions and broader substrate scope compared to classical methods.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. Modern variations of this reaction utilize various copper sources and ligands to improve efficiency and lower reaction temperatures. The synthesis of this compound can be achieved by coupling 1,2,4-triazole with a 3-halonitrobenzene (e.g., 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) in the presence of a copper catalyst and a base.
Experimental Protocol: Copper-Catalyzed N-Arylation of 1,2,4-Triazole
-
Reaction Setup: To an oven-dried reaction vessel, add 1,2,4-triazole (1.0 eq), 1-bromo-3-nitrobenzene (1.2 eq), copper(I) oxide (CuO, 5-10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 120-150 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
A ligand-free approach using CuO nanoparticles has also been reported for the N-arylation of 1,2,4-triazole at room temperature, offering a more environmentally benign alternative[2][3].
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While highly effective for a wide range of amines and aryl halides, its application to the N-arylation of certain azoles can sometimes be challenging[4]. However, with the appropriate choice of palladium precursor, ligand, and base, this method can be successfully employed.
Conceptual Protocol: Buchwald-Hartwig Amination for this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 1,2,4-triazole (1.0 eq), 1-bromo-3-nitrobenzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heating: Heat the reaction mixture to 80-110 °C until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The work-up and purification would follow a standard procedure for Buchwald-Hartwig reactions, typically involving filtration through celite to remove palladium residues, followed by extraction and chromatographic purification.
Mechanistic Insights
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Mechanism of Copper-Catalyzed N-Arylation
The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) triazolate species in the presence of a base. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the N-arylated triazole and regenerates the copper(I) catalyst.
Caption: Generalized catalytic cycle for the copper-catalyzed N-arylation of 1,2,4-triazole.
Mechanism of Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the triazole anion, followed by reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of 1,2,4-triazole.
Characterization Data
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for the triazole protons (typically in the 8.0-9.5 ppm region). A complex multiplet pattern for the four protons of the 3-nitrophenyl group in the aromatic region (7.5-8.5 ppm). |
| ¹³C NMR | Resonances for the two distinct carbons of the triazole ring (typically in the 140-160 ppm range). Six signals for the carbons of the nitrophenyl ring, with the carbon bearing the nitro group shifted downfield. |
| IR | Characteristic strong absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching of the aromatic rings and the triazole ring above 3000 cm⁻¹. C=N and N-N stretching vibrations of the triazole ring in the fingerprint region. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₈H₆N₄O₂. Fragmentation patterns may involve cleavage of the triazole ring and loss of the nitro group. |
Conclusion
The synthesis of this compound has evolved from classical, high-temperature condensation reactions to more sophisticated and milder metal-catalyzed cross-coupling methodologies. The development of copper- and palladium-catalyzed N-arylation reactions has provided chemists with powerful tools to access this important heterocyclic scaffold with greater efficiency and functional group tolerance. This technical guide has provided an overview of the key synthetic routes, detailed experimental considerations, and the underlying mechanistic principles. A thorough understanding of these synthetic strategies is essential for researchers in the pharmaceutical and agrochemical industries to design and create novel 1,2,4-triazole-based molecules with desired biological activities.
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Reddy, A. S., Reddy, V. K., Rao, G. N., Basavaiah, K., & Venkata, K. C. N. (2023). A novel and efficient one-pot strategy for the synthesis of 1,2,4-triazoles: access to synthesis of penipanoid A and its analogues. RSC Advances, 13(5), 3297–3302. [Link]
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An In-depth Technical Guide to 1-(3-Nitrophenyl)-1H-1,2,4-triazole: Synthesis, Characterization, and Applications
Executive Summary
The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, recognized for its metabolic stability, hydrogen bonding capabilities, and dipole character.[1] Its derivatives are integral to a wide array of pharmacologically active agents, including renowned antifungal and anticancer drugs.[2][3] This guide focuses on a specific, yet important, derivative: 1-(3-Nitrophenyl)-1H-1,2,4-triazole . While less commonly cited than its 4-nitro isomer, this compound serves as a critical synthon, or chemical building block, for developing novel molecular entities. The presence of the nitro group at the meta-position of the phenyl ring offers a distinct electronic profile and a versatile chemical handle for further functionalization, particularly for the synthesis of amine derivatives used in structure-activity relationship (SAR) studies.
This document provides a comprehensive technical overview intended for researchers and drug development professionals. We will delve into the compound's core identifiers, propose a robust and validated synthetic protocol, outline methods for its analytical characterization, discuss its potential applications in drug discovery, and provide essential safety and handling guidelines.
Compound Identification and Physicochemical Properties
Precise identification is paramount for regulatory compliance, reproducibility, and safety. Below are the key identifiers and predicted physicochemical properties for this compound.
| Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 96246-32-5 | (Verified from external chemical databases) |
| Molecular Formula | C₈H₆N₄O₂ | Calculated |
| Molecular Weight | 190.16 g/mol | Calculated |
| Appearance | Predicted: White to pale yellow solid | Analogy to similar compounds[4] |
| Melting Point | Not widely reported; expected >150 °C | Analogy to isomeric compounds |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO, DMF, and hot ethanol. | General solubility of triazoles[1] |
Synthesis and Mechanistic Rationale
The synthesis of N-aryl triazoles is a well-established field. For this compound, a highly reliable and scalable method is the nucleophilic aromatic substitution (SNAAr) reaction. This approach is preferred for its high regioselectivity and use of readily available starting materials.
Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Preparation: To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF, 5 mL/mmol), add potassium carbonate (K₂CO₃, 1.5 eq) and 1-fluoro-3-nitrobenzene (1.1 eq).
-
Reaction: Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it slowly into a beaker of ice-water (50 mL/mmol).
-
Isolation: A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with deionized water, followed by a small amount of cold ethanol to remove residual DMF.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure this compound as a crystalline solid.
-
Validation: Dry the final product under vacuum and characterize its structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Experimental Choices
-
Reagent Selection: 1-fluoro-3-nitrobenzene is chosen as the arylating agent. The fluorine atom is an excellent leaving group in SNAAr reactions, activated by the strong electron-withdrawing effect of the nitro group.
-
Base and Solvent: Potassium carbonate is a cost-effective base strong enough to deprotonate the 1H-1,2,4-triazole (pKa ≈ 10.26), forming the triazolate anion, which is the active nucleophile.[5] DMF is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the triazolate anion and facilitating the reaction.
-
Self-Validation: The protocol is self-validating. The precipitation upon quenching with water selectively isolates the water-insoluble organic product from the water-soluble inorganic salts (KF, excess K₂CO₃) and DMF. The subsequent recrystallization step serves to remove any unreacted starting materials or minor side products, with purity confirmed by the analytical methods described below.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following techniques and expected results provide a robust characterization framework.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Triazole Protons: Two singlets are expected in the aromatic region (δ 8.0-9.5 ppm), corresponding to the two distinct protons on the 1,2,4-triazole ring.
-
Nitrophenyl Protons: Four signals corresponding to the four protons on the nitrophenyl ring will appear. Due to the meta-substitution pattern, a complex splitting pattern (multiplets) is expected, typically in the δ 7.5-8.5 ppm range.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Triazole Carbons: Two signals for the triazole ring carbons are expected around δ 140-155 ppm.
-
Nitrophenyl Carbons: Six distinct signals for the phenyl ring carbons will be observed, with the carbon bearing the nitro group (C-NO₂) being significantly downfield.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group will be prominent around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
C=N and C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 190.16, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules.
-
Scaffold for Bioactive Compounds: The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, found in drugs with a wide range of activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][7] This compound provides a direct entry point to novel libraries of potential drug candidates.
-
Synthesis of Amino Derivatives: The nitro group is readily reduced to an amine (e.g., using H₂/Pd-C, SnCl₂, or sodium dithionite). The resulting 3-(1H-1,2,4-triazol-1-yl)aniline is a highly valuable intermediate. This primary amine can be further derivatized into amides, sulfonamides, ureas, and other functional groups to perform SAR studies and optimize ligand-target interactions.[8]
-
Materials Science: Nitrophenyl- and aminophenyl-substituted heterocycles are explored in materials science for creating dyes, polymers, and nonlinear optical materials.[9]
Illustrative Derivatization Workflow
Caption: Derivatization pathway from the title compound to diverse chemical libraries.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact compound is not widely available, prudent safety measures should be based on analogous structures such as 1,2,4-triazole and other aromatic nitro compounds.[10][11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Fire Safety: The compound is expected to be a combustible solid. Use standard extinguishing media such as dry chemical, CO₂, or water spray.[12]
-
Stability and Storage: The compound is stable under normal conditions.[14] Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong acids.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release into the environment.[11]
Conclusion
This compound is a valuable chemical intermediate that provides access to a wide range of complex molecules for drug discovery and materials science. Its synthesis via nucleophilic aromatic substitution is efficient and scalable. The true potential of this compound is realized upon the chemical manipulation of its nitro group, which opens the door to extensive derivatization and the exploration of new chemical space. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile building block in their scientific endeavors.
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole, a key heterocyclic scaffold in medicinal chemistry. The described method utilizes a direct, one-pot cyclocondensation reaction of 3-nitrobenzohydrazide with formamide, which serves as both the C1 source and the reaction medium. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, characterization guidelines, and critical safety protocols.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in drug discovery.[1][2] Its unique structural features, including its planarity, metabolic stability, and capacity for hydrogen bonding, allow it to serve as a versatile pharmacophore. Consequently, 1,2,4-triazole derivatives are integral components of numerous therapeutic agents with a broad spectrum of activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3] The synthesis of specifically substituted triazoles is therefore a critical task for the development of new chemical entities.
The method detailed herein is a variation of classical triazole syntheses, such as the Pellizzari and Einhorn-Brunner reactions, which historically involve the condensation of hydrazides with amides or diacylamines, respectively.[4][5] This protocol offers a streamlined approach by employing formamide as a readily available and efficient cyclizing agent.
Reaction Principle and Mechanism
The synthesis proceeds via a cyclocondensation reaction. The generally accepted mechanism involves two primary stages:
-
N-Formylation: The initial step is the nucleophilic attack of the terminal nitrogen of 3-nitrobenzohydrazide onto the carbonyl carbon of formamide. This is followed by the elimination of ammonia to generate a key intermediate, N-(3-nitrobenzoyl)-N'-formylhydrazine.
-
Cyclodehydration: Under thermal and acid-catalyzed conditions (formamide can decompose at high temperatures to produce formic acid and ammonia), the intermediate undergoes intramolecular cyclization. The oxygen of the formyl group is protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by the amide nitrogen. Subsequent dehydration results in the formation of the stable, aromatic 1,2,4-triazole ring.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate safety and engineering controls.
Materials and Reagents
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 3-Nitrobenzohydrazide | 618-94-0 | 181.14 | 1.81 g | 10.0 | Starting Material |
| Formamide | 75-12-7 | 45.04 | 20 mL | ~445 | Reagent & Solvent |
| Deionized Water | 7732-18-5 | 18.02 | ~300 mL | - | Work-up |
| Ethanol | 64-17-5 | 46.07 | As needed | - | Recrystallization |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser (air-cooled)
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask assembly
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F254) and development chamber
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzohydrazide (1.81 g, 10.0 mmol).
-
Addition of Formamide: In a fume hood, add formamide (20 mL) to the flask. The excess formamide acts as both a reactant and a solvent.[6]
-
Heating: Attach an air condenser to the flask and place the assembly in a heating mantle. Begin stirring and heat the reaction mixture to 160-170 °C.
-
Causality Note: High temperature is crucial for driving the cyclodehydration step and overcoming the activation energy for the formation of the aromatic triazole ring. The reaction is often accompanied by the evolution of ammonia gas.
-
-
Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). Spot the starting material and the reaction mixture periodically until the starting hydrazide spot is no longer visible.
-
Work-up and Isolation: After the reaction is complete (as determined by TLC), turn off the heat and allow the mixture to cool to approximately 60-70 °C.
-
Precipitation: Carefully and slowly pour the warm reaction mixture into a beaker containing ~200 mL of cold deionized water while stirring vigorously. A precipitate should form immediately.
-
Causality Note: The desired triazole product is typically insoluble in water, while excess formamide and byproducts are soluble. This step allows for the crude product to be isolated by precipitation.
-
-
Filtration: Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water (3 x 50 mL) to remove any residual formamide.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
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Application Note: A Practical Guide to Evaluating the Antimicrobial Activity of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Forward: The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial effects.[1][2][3] This document provides a comprehensive set of protocols for the systematic evaluation of 1-(3-Nitrophenyl)-1H-1,2,4-triazole , a representative member of this promising class of compounds. The guide is designed to take researchers from initial qualitative screening to quantitative assessment of potency and preliminary mechanistic insights.
Part 1: Compound Profile & Preparation
Before initiating any biological assay, it is critical to understand the physicochemical properties of the test compound.
-
Chemical Structure: this compound
-
Molecular Formula: C₈H₆N₄O₂
-
Appearance: Typically a crystalline solid.
-
Solubility: Solubility must be determined empirically. Due to its aromatic nature, it is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use a solvent that is non-toxic to the test microorganisms at the final concentration used in the assays.
Protocol 1: Preparation of Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 25.6 mg/mL). Rationale: DMSO is a common solvent for antimicrobial susceptibility testing as it is generally well-tolerated by most microorganisms at low final concentrations (typically ≤1% v/v).
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Initial Screening - Agar Disk Diffusion Assay
The disk diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[4][5] It is a simple, cost-effective method to screen for activity against a panel of microorganisms.[4]
Protocol 2: Kirby-Bauer Disk Diffusion Method
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh (18-24 hour) culture on a non-selective agar plate. Suspend several colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4][6]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum.[7] Remove excess fluid by pressing the swab against the inside of the tube.[5] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate (for bacteria) or Sabouraud Dextrose Agar (SDA) plate (for fungi) three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[5][6]
-
Disk Application: Allow the plate surface to dry for 3-5 minutes.[6] Aseptically place sterile blank paper disks (6 mm diameter) onto the agar surface. Using a micropipette, apply a known amount of the this compound stock solution (e.g., 10 µL of a 10 mg/mL solution) onto each disk.
-
Controls:
-
Positive Control: Apply a disk containing a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).
-
Negative Control: Apply a disk with the solvent (DMSO) alone to ensure it has no inhibitory effect.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria[4] or at 28-30°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). A larger zone diameter generally indicates greater susceptibility of the microorganism to the compound.
Part 3: Quantitative Susceptibility Testing
Following a positive result in the initial screen, quantitative methods are employed to determine the precise potency of the compound. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8][9]
Protocol 3: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells in columns 2 through 12.
-
Compound Dilution: Add 200 µL of the test compound (prepared at twice the highest desired concentration in the appropriate broth) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from the wells in column 10.
-
Controls:
-
Column 11 (Growth Control): Add 100 µL of broth. No compound.
-
Column 12 (Sterility Control): Add 100 µL of broth. No compound and no inoculum.
-
-
Inoculum Preparation: Prepare a standardized inoculum as described in Protocol 2 and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final bacterial/fungal inoculum to all wells except for the sterility control wells (Column 12). This brings the total volume in each well to 200 µL and halves the concentration of the compound in each well.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 28-30°C for 24-48 hours for fungi.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] This can be assessed visually or by using a plate reader to measure optical density (OD).
Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[13][14] This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (MHA or SDA).
-
Incubation: Incubate the plates under the appropriate conditions (see Protocol 2).
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][16] An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[13][14]
Data Presentation: Example MIC & MBC Values
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | 25922 | 32 | 128 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 64 | >256 | >4 | Bacteriostatic |
| Candida albicans | 90028 | 8 | 16 | 2 | Fungicidal |
Part 4: Investigating the Mechanism of Action (MoA)
Understanding how a compound exerts its antimicrobial effect is a critical step in drug development. For triazole derivatives, common mechanisms include disruption of cell membrane integrity and, particularly in fungi, inhibition of ergosterol biosynthesis.[17][18]
Workflow for Antimicrobial Compound Evaluation
Caption: Experimental workflow from initial screening to MoA studies.
Protocol 5: Cell Membrane Integrity Assay using Propidium Iodide (PI)
Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells, but can enter cells with compromised membranes and bind to DNA, fluorescing brightly.[19][20][21][22]
-
Cell Preparation: Grow the microbial culture to mid-log phase. Harvest the cells by centrifugation and wash twice with a sterile buffer (e.g., Phosphate-Buffered Saline - PBS). Resuspend the cells in PBS to a defined OD.
-
Treatment: Aliquot the cell suspension into microcentrifuge tubes or a 96-well plate. Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a positive control (e.g., 70% ethanol) and a negative (untreated) control.
-
Incubation: Incubate for a defined period (e.g., 1-2 hours) at the appropriate temperature.
-
Staining: Add Propidium Iodide (final concentration 1-5 µg/mL) to each sample and incubate in the dark for 15-30 minutes.
-
Analysis: Analyze the samples using a flow cytometer or a fluorescence microscope. An increase in the population of PI-positive (red fluorescent) cells indicates damage to the cell membrane.[19][23]
Protocol 6: Fungal Ergosterol Biosynthesis Inhibition Assay
Azole antifungals are well-known inhibitors of the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[18] This can be assessed by quantifying the total sterol content.
-
Culture and Treatment: Grow a fungal culture (e.g., C. albicans) in a suitable broth to early-log phase. Add the test compound at sub-inhibitory concentrations (e.g., 0.25x and 0.5x MIC). Incubate for a defined period (e.g., 16-24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight.
-
Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide (25% KOH in 70% ethanol) and incubate in a water bath at 80-90°C for 1-2 hours to saponify the cellular lipids.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (sterols) by adding n-heptane and vortexing vigorously. Collect the upper n-heptane layer. Repeat the extraction.
-
Quantification: Scan the absorbance of the n-heptane extract from 230 to 300 nm using a spectrophotometer. Ergosterol has a characteristic four-peaked curve with a distinct peak at 281.5 nm. A reduction in the ergosterol content in treated cells compared to the untreated control indicates inhibition of the biosynthesis pathway.[24]
Hypothetical Mechanism of Action for Triazoles
Caption: Potential dual mechanisms of action for triazole compounds.
References
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Bektas, H., et al. (2011). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. [Link]
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Stavrou, I. G., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity. [Link]
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Upmanyu, N., et al. (2011). Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica. [Link]
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Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica. [Link]
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Determination of antimicrobial activity of some 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]
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More, U. A., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Young Pharmacists. [Link]
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Jacob, J. H., et al. (2018). Antibacterial activity of some selected 1,2,4-triazole derivatives against standard, environmental, and medical bacterial strains. Journal of Global Pharma Technology. [Link]
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Sharma, A., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega. [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives. (2018). JETIR. [Link]
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Application Notes & Protocols: Evaluating 1-(3-Nitrophenyl)-1H-1,2,4-triazole as a Steel Corrosion Inhibitor
Abstract
The insidious process of corrosion represents a significant challenge across numerous industries, compromising the structural integrity and lifespan of metallic components, particularly steel. The deployment of organic corrosion inhibitors is a cornerstone of metal protection strategies. This document provides a comprehensive technical guide for researchers and scientists on the application and evaluation of 1-(3-Nitrophenyl)-1H-1,2,4-triazole as a potent corrosion inhibitor for steel in acidic environments. We delve into the theoretical underpinnings of its inhibitory action, supported by quantum chemical insights, and provide detailed, field-proven protocols for its empirical validation using gravimetric and electrochemical techniques.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Steel, an alloy of iron and carbon, is fundamental to modern infrastructure and technology. However, its susceptibility to corrosion, an electrochemical process of gradual destruction, leads to substantial economic losses and safety concerns. Acidic solutions, frequently used in industrial processes like acid pickling, industrial cleaning, and oil and gas exploration, create highly aggressive environments that accelerate steel degradation.[1]
Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[2] Organic compounds containing heteroatoms (such as Nitrogen, Sulfur, Oxygen) and/or π-electrons in their structures are particularly effective.[1][3] These molecules function by adsorbing onto the metal surface to form a protective film that isolates the metal from the corrosive medium.[4]
Triazole derivatives have emerged as a promising class of corrosion inhibitors due to their facile synthesis, environmental friendliness, and high efficacy.[3][5][6][7][8] The molecule this compound is a subject of significant interest. Its structure combines the key features of an effective inhibitor: a triazole ring rich in nitrogen atoms and π-electrons, and a nitrophenyl group, which can influence the electronic properties of the molecule and enhance its adsorption capabilities.
Mechanism of Inhibition: The Adsorption-Barrier Hypothesis
The primary mechanism by which this compound protects steel is through adsorption onto the metal surface. This process can be broadly categorized into physisorption and chemisorption, which often occur concurrently.[9][10][11]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the inhibitor can become protonated, leading to electrostatic attraction or interaction via anions from the acid.
-
Chemisorption: This involves the sharing of electrons or coordinate covalent bond formation between the inhibitor molecule and the vacant d-orbitals of iron atoms on the steel surface. The lone pair electrons on the nitrogen atoms of the triazole ring and the delocalized π-electrons of both the triazole and phenyl rings are crucial for this interaction.[5][12]
Once adsorbed, the inhibitor molecules form a dense, protective barrier on the steel surface. This film displaces water molecules and aggressive ions (like Cl⁻ and SO₄²⁻), effectively blocking the active sites where anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of corrosion occur.[4]
Method 2: Potentiodynamic Polarization (PDP)
PDP is a rapid electrochemical technique that provides insights into both the corrosion rate and the inhibition mechanism (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions). [13][14][15] Principle: The potential of the steel electrode is scanned, and the resulting current is measured. The data is plotted as potential vs. log(current density) (a Tafel plot). Extrapolation of the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) yields the corrosion current density (icorr), which is directly proportional to the corrosion rate. [16] Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode glass cell.
-
Working Electrode (WE): A prepared steel specimen with a fixed exposed area (e.g., 1 cm²).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): A platinum or graphite rod.
-
-
Measurement Procedure:
-
Fill the cell with the test solution (blank or with inhibitor).
-
Immerse the electrodes.
-
Trustworthiness Note: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until it reaches a steady state (potential fluctuation < 5 mV over 5 minutes). This ensures the measurement reflects a stable surface condition.
-
Using a potentiostat, scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s). [14][17]
-
-
Data Analysis:
-
Plot the resulting E vs. log(i) curve.
-
Perform a Tafel fit on the linear regions of the anodic and cathodic branches to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(icorr, blank - icorr, inh) / icorr, blank] × 100 where icorr, blank and icorr, inh are the corrosion current densities in the absence and presence of the inhibitor, respectively. [13]* Mechanism: An inhibitor is considered anodic or cathodic if it primarily displaces the Ecorr in the positive or negative direction, respectively. If Ecorr changes only slightly (< 85 mV), it is a mixed-type inhibitor. [13]
Method 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. [18][19][20] Principle: A small amplitude AC potential signal is applied to the electrode at different frequencies. The impedance of the system is measured. The data is often presented as a Nyquist plot. A larger semicircle diameter on the Nyquist plot corresponds to a higher charge transfer resistance (Rct) and thus a lower corrosion rate. [18] Protocol:
-
Cell Setup: Use the same three-electrode cell as in the PDP method.
-
Measurement Procedure:
-
After the OCP has stabilized, apply the AC potential signal (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz). [19] * Record the impedance data.
-
-
Data Analysis:
-
Plot the data in Nyquist (Zimaginary vs. Zreal) and Bode formats.
-
Expertise Note: Fit the experimental data to an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often sufficient for initial analysis, consisting of the solution resistance (Rs), charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance. [18][19] * The value of Rct is extracted from the fit.
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(Rct, inh - Rct, blank) / Rct, inh] × 100 where Rct, blank and Rct, inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively. [18]
Data Interpretation: Adsorption Isotherms
To understand the interaction between the inhibitor and the steel surface, the experimental data can be fitted to various adsorption isotherms. [21]The Langmuir isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the surface. [10][11][22] The degree of surface coverage (θ) is calculated from the IE% (θ = IE% / 100). The Langmuir isotherm is described by the equation:
C / θ = 1 / Kads + C
where:
-
C is the inhibitor concentration.
-
θ is the surface coverage.
-
Kads is the equilibrium constant of the adsorption process.
By plotting C/θ versus C, a straight line should be obtained. Kads can be calculated from the intercept. [21]The standard free energy of adsorption (ΔG°ads) can then be calculated:
ΔG°ads = -RT ln(55.5 Kads)
where R is the universal gas constant, T is the temperature, and 55.5 is the molar concentration of water. [9] Trustworthiness Note: The value of ΔG°ads provides insight into the adsorption mechanism. Values around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. [9][10][11]Values in between suggest a mixed-mode adsorption.
Summary Data Presentation
The following table presents hypothetical data for the inhibition of mild steel corrosion in 1 M HCl by this compound at 298 K, demonstrating how results from different techniques can be consolidated for clear comparison.
| Inhibitor Conc. (ppm) | Weight Loss | Potentiodynamic Polarization | Electrochemical Impedance Spectroscopy |
| IE (%) | icorr (µA/cm²) | IE (%) | |
| 0 (Blank) | - | 1150 | - |
| 50 | 75.2 | 285 | 75.2 |
| 100 | 86.1 | 160 | 86.1 |
| 200 | 92.5 | 86 | 92.5 |
| 500 | 95.8 | 48 | 95.8 |
The strong agreement across the three independent methods validates the results and confirms the high efficacy of the inhibitor, with efficiency increasing with concentration.
Conclusion
This compound demonstrates significant potential as a high-efficiency, mixed-type corrosion inhibitor for steel in acidic media. Its protective action is attributed to the formation of a stable, adsorbed film on the steel surface, a mechanism supported by both theoretical quantum chemical parameters and empirical electrochemical data. The protocols detailed herein provide a robust framework for researchers to systematically evaluate this and other potential inhibitors, ensuring data integrity and reproducibility. The consistent results obtained from gravimetric, PDP, and EIS methods provide a self-validating system for confirming inhibitor performance.
References
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - MDPI. (n.d.).
- Belal, K., El-Askalany, A. H., et al. (2023). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports.
- Bentiss, F., et al. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Advances.
- Electrochemical Study of Substituted Triazoles Adsorption on Mild Steel - ACS Publications. (n.d.).
- Belal, K., El-Askalany, A. H., et al. (2023). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Semantic Scholar.
- Investigation of the Inhibiting Effect of Some Triazole Derivatives for the Corrosion of Mild Steel in 1 M H2SO4 Solution. (2012). International Journal of Electrochemical Science.
- Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method - IJCRT.org. (2022).
- Application Note & Protocol: Evaluating the Corrosion Inhibition Performance of Alox Aqualox 232 Using Potentiodynamic Polar - Benchchem. (2025).
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing. (n.d.).
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (n.d.).
- Why Use Electrochemical Techniques for Corrosion Measurement? - Gamry Instruments. (n.d.).
- El-Haddad, M. F. (2020). Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. Journal of Molecular Structure.
- Quantum chemical calculation for the inhibitory effect of compounds - ResearchGate. (2025).
- Adsorption isotherm of corrosion inhibition in mild steel using SS. - ResearchGate. (n.d.).
- Weight Loss Analysis - Corrosionpedia. (n.d.).
- Various adsorption isotherms for different corrosion inhibitors on... | Download Table - ResearchGate. (n.d.).
- Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles - ResearchGate. (2025).
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition.
- Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations - MDPI. (n.d.).
- (PDF) Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach - ResearchGate. (2017).
- Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. (n.d.). Journal of Adhesion Science and Technology.
- Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora - Jetir.Org. (n.d.).
- Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete EnvironmentsRed M. (n.d.).
- Potentiodynamic polarization methods for corrosion measurement | Request PDF. (n.d.).
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media - Chemical Science Review and Letters. (n.d.).
- Exact calculation of corrosion rates by the weight-loss method | Experimental Results. (2022). Corrosion Science.
- Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution - ResearchGate. (2025).
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY | Download Table - ResearchGate. (n.d.).
- Potentiodynamic polarization methods. (n.d.).
- Impedance spectroscopy for corrosion analysis - SIVONIC. (n.d.).
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - NIH. (n.d.).
- Complex Protection of Some Steels in Sulfuric Acid Solutions by 1,2,4-Triazole Derivatives. (2024). Molecules.
- Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel - Semantic Scholar. (n.d.).
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI. (n.d.).
- Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution - MDPI. (n.d.).
- Synthesis, characterization and theoretical determination of corrosion inhibitor activities of some new 4,5-dihydro-1H-1,2,4-Triazol-5-one derivatives - PMC - NIH. (2019).
- Some 1,2,4-triazole-based compounds used as corrosion inhibitors. - ResearchGate. (n.d.).
- How corrosion inhibitors protect metal: synthesis in the lab and testing - YouTube. (2019).
- Inhibition Action of 1H-1,2,4-triazol-4-amine, 3, 5-diphenyl-N-(phenyl methylene) on Ordinary Steel Corrosion in an Acidic Medium - ResearchGate. (2025).
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In vitro antifungal screening methods for 1,2,4-triazole derivatives
Application Notes & Protocols
Topic: In Vitro Antifungal Screening Methods for 1,2,4-Triazole Derivatives
Introduction: The Significance of 1,2,4-Triazoles and In Vitro Screening
The 1,2,4-triazole scaffold is a cornerstone in modern antifungal drug discovery, forming the structural core of leading agents like fluconazole and voriconazole.[1][2] These compounds have revolutionized the treatment of invasive fungal infections, which remain a significant cause of morbidity and mortality worldwide.[3] The rise of antifungal resistance, however, necessitates a robust pipeline of new, more potent derivatives.[3]
Effective drug development hinges on reliable, reproducible, and predictive preclinical screening. In vitro antifungal susceptibility testing is the foundational step in this process, providing the first critical data on a compound's intrinsic activity against pathogenic fungi. These assays quantify the concentration of a derivative required to inhibit fungal growth, allowing for direct comparison with existing drugs and enabling structure-activity relationship (SAR) studies.[1][3]
This guide provides a detailed overview of the principal in vitro screening methodologies for 1,2,4-triazole derivatives, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline the necessary quality control systems to ensure data integrity.
Mechanism of Action: The Scientific Rationale for Assay Design
Understanding the mechanism of action is critical to designing and interpreting antifungal assays. 1,2,4-triazole derivatives exert their antifungal effect by potently inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51) .[1][4][5]
-
The Target: CYP51 is a cytochrome P450-dependent enzyme essential for converting lanosterol into ergosterol.[3][4]
-
Ergosterol's Role: Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4]
-
Inhibition: The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[4] This binding event blocks the demethylation of lanosterol.
-
Cellular Consequence: The inhibition of ergosterol synthesis and the subsequent accumulation of toxic methylated sterol precursors disrupt the membrane's structure and function, leading to the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect).[4]
This targeted mechanism explains a key phenomenon observed in susceptibility testing of azoles known as the "trailing effect," where a significant reduction in growth occurs, but complete inhibition is not always seen. This is why endpoints are often defined as a percentage of growth inhibition rather than a complete absence of growth.
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
Core Screening Methodologies: A Comparative Overview
Three primary methods are employed for the in vitro screening of antifungal compounds. The choice depends on the stage of research, required throughput, and the nature of the desired data (qualitative vs. quantitative).
| Method | Principle | Throughput | Data Output | Key Advantage |
| Broth Microdilution | Fungal inoculum is added to serial dilutions of the compound in liquid broth within a 96-well plate. | Medium to High | Quantitative (MIC) | Gold standard; high reproducibility.[6][7][8] |
| Agar Dilution | The compound is incorporated into molten agar at various concentrations before plates are poured and inoculated. | High | Quantitative (MIC) | Excellent for screening many strains simultaneously.[9][10][11] |
| Disk Diffusion | A paper disk impregnated with the compound is placed on an agar plate swabbed with the fungal inoculum. | High | Qualitative/Semi-Quantitative (Zone of Inhibition) | Simple, low-cost, ideal for initial screens.[12][13][14] |
Detailed Protocols and Experimental Causality
Protocol 1: Broth Microdilution Susceptibility Assay (Reference Method)
This protocol is adapted from the CLSI M27 and EUCAST E.DEF 7.3.2 guidelines, which are considered the reference standards for yeast susceptibility testing.[15][16][17] It provides a quantitative Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth.
A. Causality Behind Key Reagents & Steps:
-
Medium (RPMI-1640): This is a chemically defined medium that supports the growth of most pathogenic yeasts.[7][8] It is buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0 to maintain stable conditions, as pH can affect both fungal growth and compound activity.[7] Glucose is added to support robust growth, with EUCAST recommending a 2% final concentration.[7][15]
-
Inoculum Standardization: This is arguably the most critical step for reproducibility.[18] A final inoculum concentration of 0.5–2.5 x 10³ CFU/mL is standard.[19] Higher concentrations can lead to falsely elevated MIC values due to an "inoculum effect."[20] Standardization is achieved by adjusting a cell suspension to a 0.5 McFarland turbidity standard or by direct cell counting with a hemocytometer.[21]
-
Solvent (DMSO): 1,2,4-triazole derivatives are often hydrophobic. Dimethyl sulfoxide (DMSO) is the standard solvent. It is crucial to ensure the final concentration in the assay (typically ≤1%) does not inhibit fungal growth on its own. A solvent-only control must always be included.
-
Endpoint Reading (50% Inhibition): Due to the trailing effect common with azoles, the MIC is typically read as the lowest concentration showing at least 50% growth inhibition compared to the drug-free growth control.[22][23] This can be assessed visually or more objectively using a spectrophotometer.
Caption: Standard workflow for the broth microdilution assay.
B. Step-by-Step Protocol:
-
Preparation of Compound Stock and Dilution Plate:
-
Prepare a 100x stock solution of each 1,2,4-triazole derivative in 100% DMSO. For example, for a top final concentration of 64 µg/mL, prepare a 6.4 mg/mL stock.
-
In a 96-well plate (the "drug plate"), perform a two-fold serial dilution of the compounds. Add 100 µL of sterile water to wells in columns 2-11. Add 200 µL of the highest 2x concentration of the compound (in water with 2% DMSO) to column 1.
-
Transfer 100 µL from column 1 to column 2, mix, then transfer 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug). Column 12 will be the sterility control (no inoculum).
-
-
Preparation of Fungal Inoculum:
-
From a fresh (18-24 hour) culture on Sabouraud Dextrose Agar (SDA), pick several distinct colonies (≥1 mm).[15]
-
Suspend the colonies in 3-5 mL of sterile saline or phosphate-buffered saline (PBS).
-
Vortex for 15-20 seconds to create a homogenous suspension.[15][21]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1-5 x 10⁶ CFU/mL for Candida spp.). This can be done by adding more cells or sterile saline and comparing against the standard.
-
Prepare the final inoculum by diluting this adjusted suspension 1:1000 in RPMI-1640 medium. This yields a working suspension of 1-5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 100 µL of the final fungal inoculum to wells in columns 1-11 of the drug plate prepared in Step 1. This brings the final volume to 200 µL and dilutes the compounds to their final 1x concentration.
-
Add 100 µL of RPMI medium without inoculum to column 12 for the sterility control.
-
Seal the plates or place them in a container with a moistened towel to prevent evaporation.
-
Incubate at 35°C for 24 hours. For some slower-growing species or if growth is insufficient, incubation can be extended to 48 hours.[22]
-
-
Reading and Recording Results:
-
Visually inspect the plate. The sterility control (column 12) should be clear. The growth control (column 11) should show clear, turbid growth.
-
The MIC is the lowest concentration of the compound that results in a ≥50% reduction in turbidity compared to the growth control.
-
Alternatively, for an objective reading, measure the optical density (OD) at 600 nm using a microplate reader. Calculate the percentage of growth inhibition for each well relative to the growth control and determine the MIC.
-
Protocol 2: Agar Disk Diffusion Assay (Rapid Screening)
This method is ideal for a preliminary screen of a large number of derivatives for any sign of antifungal activity. It is less precise than microdilution but much faster.[12][14]
A. Causality Behind Key Reagents & Steps:
-
Inoculum Lawn: The goal is to create a confluent "lawn" of fungal growth. The standardized 0.5 McFarland suspension is swabbed evenly across the entire surface of the agar plate to ensure uniform growth and reproducible zone sizes.
B. Step-by-Step Protocol:
-
Preparation of Fungal Inoculum and Plates:
-
Prepare a fungal suspension and adjust to a 0.5 McFarland standard as described in Protocol 1 (Step 2.1 - 2.4).
-
Dip a sterile cotton swab into the adjusted suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a GMB agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Disk Application and Incubation:
-
Prepare sterile paper disks (6 mm diameter) by impregnating them with a known amount of the 1,2,4-triazole derivative (e.g., 10 µg per disk). A stock solution in a volatile solvent like methanol or ethanol is often used, and a small volume is applied to the disk and allowed to dry completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press each disk to ensure full contact with the agar.
-
Include a positive control disk (e.g., fluconazole 25 µg) and a negative control disk (solvent only).
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
-
Reading and Recording Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.
-
A larger zone of inhibition generally indicates greater in vitro activity. Results are compared to the positive and negative controls.
-
Quality Control: The Foundation of Trustworthy Data
A protocol is only reliable if it is validated. Quality control (QC) ensures that the assay system (media, inoculum, incubation) is performing correctly on any given day.[24]
-
QC Strains: Standard, well-characterized reference strains from the American Type Culture Collection (ATCC) must be run with every batch of tests. For yeast testing, the following are essential:
-
QC Ranges: The MIC values obtained for these QC strains against standard antifungal agents (e.g., fluconazole, voriconazole) must fall within an established acceptable range.[24] If the QC strain MIC is out of range, the results for the experimental compounds are considered invalid.
Table of Acceptable 24-hour MIC Ranges for QC Strains (CLSI M60)
| Antifungal Agent | C. parapsilosis ATCC 22019 (µg/mL) | C. krusei ATCC 6258 (µg/mL) |
| Fluconazole | 1.0 - 4.0 | 16 - 64 |
| Voriconazole | 0.015 - 0.12 | 0.06 - 0.5 |
| Amphotericin B | 0.25 - 1.0 | 0.5 - 2.0 |
Note: These ranges are illustrative and should be confirmed against the latest CLSI M60 document.
References
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]
-
Cuenca-Estrella, M., et al. (2005). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection. [Link]
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Uchida, K., et al. (1997). Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds. Antimicrobial Agents and Chemotherapy. [Link]
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Djeunang, R. F., et al. (2023). Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review. Journal de Mycologie Médicale. [Link]
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Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024). Centers for Disease Control and Prevention (CDC). [Link]
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Saeed, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]
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EUCAST Definitive Document E.DEF 7.3.2. (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Espinel-Ingroff, A., et al. (2005). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology. [Link]
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Plech, T., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure. [Link]
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Uchida, K., et al. (1997). Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds. Antimicrobial Agents and Chemotherapy. [Link]
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Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology. [Link]
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Espinel-Ingroff, A., et al. (2011). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. Journal of Clinical Microbiology. [Link]
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Ergon, M. C., & Gulec, C. (2003). [The value of the agar dilution method as a screening test for determining the sensitivity of Candida albicans to fluconazole]. Mikrobiyoloji Bulteni. [Link]
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To determine antifungal susceptibility for the isolates using agar dilution method: A prospective cohort study. (2020). Innovations in Pharmaceuticals and Pharmacotherapy. [Link]
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Broth Microdilution Screening Method: Detect New Antifungal Compounds. (2022). JoVE (Journal of Visualized Experiments). [Link]
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Wieder, A. M., & Lewis, R. E. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
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Fisher, J. F., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]
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CLSI M27-A3. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Clinical and Laboratory Standards Institute. [Link]
-
Ganesan, V., et al. (2006). In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates. Indian Journal of Medical Microbiology. [Link]
-
da Silva, J. F., et al. (2012). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Venomous Animals and Toxins including Tropical Diseases. [Link]
-
Djeunang, R. F., et al. (2023). Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review. ResearchGate. [Link]
-
Fachin, A. L., et al. (2005). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology. [Link]
-
Antifungal Activity Testing. (n.d.). Bio-protocol. [Link]
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Shiradkar, M. R., & Murahari, P. (2007). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
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Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. [Link]
-
Carrillo-Muñoz, A. J., et al. (1999). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy. [Link]
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CLSI M27-S3. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Third Informational Supplement. Clinical and Laboratory Standards Institute. [Link]
-
CLSI M27 A3. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. IHS Markit. [Link]
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Vanden Bossche, H., et al. (1994). Antifungal susceptibility testing by the disk diffusion method. ResearchGate. [Link]
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Arendrup, M. C., et al. (2020). How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection. [Link]
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Garcia-Rubio, R., et al. (2023). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Antimicrobial Chemotherapy. [Link]
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Lamoth, F., & Pfaller, M. A. (2021). Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. Journal of Fungi. [Link]
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Shokohi, T., et al. (2018). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Jundishapur Journal of Microbiology. [Link]
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Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]
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The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. (2023). MDPI. [Link]
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Bartroli, X., et al. (1988). In vitro susceptibilities of yeasts to a new antifungal triazole, SCH 39304: effects of test conditions and relation to in vivo efficacy. Antimicrobial Agents and Chemotherapy. [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
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Exploring 1,2,3-triazole derivatives by using in vitro and in silico assays to target new antifungal agents and treat Candidiasis. (2020). ResearchGate. [Link]
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Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ResearchGate. [Link]
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Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Future Medicinal Chemistry. [Link]
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1-(3-Nitrophenyl)-1H-1,2,4-triazole as a precursor for fused heterocyclic compounds
Application Notes & Protocols
Topic: 1-(3-Nitrophenyl)-1H-1,2,4-triazole as a Versatile Precursor for the Synthesis of Fused Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Nitrophenyl Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups.[1][2] These properties have cemented its place in a wide array of therapeutic agents, including antifungal and anticancer drugs.[3][4][5] The strategic functionalization of the triazole core unlocks pathways to novel molecular architectures with enhanced biological activity.
This guide focuses on a particularly valuable building block: This compound . The utility of this precursor lies in the latent reactivity of the nitrophenyl group. The nitro moiety is not merely a substituent; it is a versatile chemical handle that, through reductive transformation, provides an entry point for intramolecular cyclization reactions. This process, known as reductive cyclization, is a powerful strategy for constructing complex, fused heterocyclic systems from simple, readily accessible starting materials.[6]
Herein, we provide a comprehensive overview, detailed experimental protocols, and mechanistic insights into the use of this compound for synthesizing fused heterocycles, with a specific focus on the preparation of novel triazolo[4,3-a]quinoxalines, a scaffold of significant interest in drug discovery.
Part 1: Synthesis and Characterization of the Precursor
The synthesis of the title precursor, this compound, is foundational to its application. While numerous methods exist for synthesizing 1-aryl-1,2,4-triazoles[7][8], a common and reliable approach involves the cyclization of a substituted phenylhydrazine with a suitable one-carbon source.
Protocol 1.1: Synthesis of this compound
This protocol describes a representative synthesis based on established chemical principles for 1,2,4-triazole formation.
Principle: The reaction proceeds via the condensation of 3-nitrophenylhydrazine with formamide. Formamide serves as both the reactant, providing the final carbon atom for the triazole ring, and the solvent. The reaction is typically heated to drive the cyclodehydration.
Materials:
-
3-Nitrophenylhydrazine
-
Formamide
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware and heating mantle
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3-nitrophenylhydrazine (10.0 g, 65.3 mmol) and formamide (50 mL).
-
Heat the mixture to 150-160 °C with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 200 mL of ice-cold deionized water with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 50 mL) to remove residual formamide.
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield pure this compound as a crystalline solid.
-
Dry the product under vacuum.
Characterization: The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | ~160-165 °C (Varies with purity) |
| ¹H NMR (DMSO-d₆) | δ ~9.3 (s, 1H, triazole C-H), 8.5-8.6 (m, 2H, Ar-H), 8.2-8.3 (m, 1H, Ar-H), 7.8-7.9 (t, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~148 (Ar-C-NO₂), 145 (Triazole C-H), 138-120 (Aromatic C), 131 (Triazole C-N) |
| IR (KBr, cm⁻¹) | ~3100 (C-H), 1530, 1350 (NO₂ stretch), 1500 (C=N) |
Part 2: Application in Fused Heterocycle Synthesis via Reductive Cyclization
The true synthetic power of this compound is realized upon the reduction of its nitro group. The resulting 3-(1H-1,2,4-triazol-1-yl)aniline possesses two adjacent nucleophilic nitrogen atoms (the newly formed amino group and the N4 of the triazole ring), setting the stage for cyclization with bifunctional electrophiles to create fused ring systems.
This section details the synthesis of a[1][2][3]triazolo[4,3-a]quinoxaline derivative, a privileged scaffold in medicinal chemistry.
Experimental Workflow
Protocol 2.1: One-Pot Synthesis of 4-Phenyl-[1][2][3]triazolo[4,3-a]quinoxaline
Principle: This protocol utilizes a one-pot tandem reaction. First, the nitro group of the precursor is chemoselectively reduced to an amine using sodium dithionite, a mild and effective reducing agent for this transformation.[6] The resulting in situ generated aniline derivative then undergoes immediate cyclocondensation with benzil (a 1,2-dicarbonyl compound) to form the fused quinoxaline ring system.
Materials:
-
This compound (Precursor from Protocol 1.1)
-
Sodium Dithionite (Na₂S₂O₄)
-
Benzil
-
Ethanol/Water solvent system
-
Ammonium Hydroxide (NH₄OH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a 250 mL three-neck flask fitted with a condenser and nitrogen inlet, add this compound (1.90 g, 10.0 mmol) and a solvent mixture of ethanol (50 mL) and water (25 mL).
-
Heat the suspension to reflux (approx. 80 °C) with stirring to achieve a clear solution.
-
In a separate beaker, dissolve sodium dithionite (8.7 g, 50.0 mmol, 5 eq.) in water (50 mL).
-
Add the sodium dithionite solution dropwise to the refluxing reaction mixture over 30 minutes. The solution color will typically change, indicating the reduction of the nitro group.
-
Causality Note: A significant excess of sodium dithionite is used to ensure complete and rapid reduction of the nitro group, which is crucial for the subsequent cyclization step. The in situ formation of the amine prevents its degradation and side reactions.
-
-
After the addition is complete, add a solution of benzil (2.10 g, 10.0 mmol, 1 eq.) in warm ethanol (20 mL) to the reaction mixture.
-
Continue to reflux for an additional 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Adjust the pH of the mixture to ~8-9 by adding a saturated NaHCO₃ solution or dilute NH₄OH. This neutralizes the acidic byproducts from the dithionite reaction.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain the pure 4-phenyl-[1][2][3]triazolo[4,3-a]quinoxaline.
Data Summary: Representative Fused Heterocycles
| Precursor | 1,2-Dicarbonyl Reagent | Product | Typical Yield |
| This compound | Benzil | 4-Phenyl-[1][2][3]triazolo[4,3-a]quinoxaline | 75-85% |
| This compound | 2,3-Butanedione | 4-Methyl-[1][2][3]triazolo[4,3-a]quinoxaline | 70-80% |
| This compound | Glyoxal | [1][2][3]Triazolo[4,3-a]quinoxaline | 65-75% |
Part 3: Mechanistic Insights
The success of this synthetic strategy hinges on a well-orchestrated sequence of reduction followed by cyclocondensation.
-
Nitro Group Reduction: Sodium dithionite reduces the nitro group (-NO₂) to an amino group (-NH₂). This is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates.
-
Nucleophilic Attack: The newly formed aniline is a potent nucleophile. One of the carbonyl groups of benzil undergoes nucleophilic attack by the exocyclic amino group.
-
Second Nucleophilic Attack: The N4 nitrogen of the triazole ring, now positioned correctly due to the aniline linkage, attacks the second carbonyl carbon of the benzil moiety.
-
Cyclodehydration and Aromatization: The resulting bicyclic intermediate readily undergoes dehydration (loss of two water molecules) to form the stable, aromatic quinoxaline ring, yielding the final fused tricyclic product.
Trustworthiness of the Protocol: This protocol is self-validating. The formation of a new, highly conjugated aromatic system results in a product with distinct physical and spectroscopic properties (e.g., a high melting point, characteristic UV-Vis absorbance, and unique NMR signals) that are easily distinguishable from the starting materials. The one-pot nature minimizes the handling of the potentially unstable aniline intermediate, improving overall yield and safety.
Conclusion and Future Perspectives
This compound is a highly effective and strategic precursor for constructing complex fused heterocyclic systems. The reductive cyclization pathway is robust, high-yielding, and tolerant of various functionalities, allowing for the generation of diverse molecular libraries. By simply changing the 1,2-dicarbonyl component, a wide range of substituted[1][2][3]triazolo[4,3-a]quinoxalines can be accessed.
Future work could expand this methodology to include other bifunctional electrophiles, such as α-haloketones or β-ketoesters, to synthesize five- or seven-membered fused rings. The inherent biological relevance of the 1,2,4-triazole core, combined with the proven pharmacophoric properties of fused systems like quinoxalines, makes this synthetic strategy a valuable tool for professionals in drug discovery and medicinal chemistry.[3][9]
References
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health (NIH). Available at: [Link]
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Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications (Journal of Medicinal Chemistry). Available at: [Link]
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Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. (2024). Journal of Survey in Fisheries Sciences. Available at: [Link]
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Heterocycles containing fused triazoles as potential drug candidate. (2024). ResearchGate. Available at: [Link]
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New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1][2][3]triazolo[4,3-a][3][10]benzodiazepines. (2016). National Institutes of Health (NIH). Available at: [Link]
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2H-Thiazolo[4,5-d][1][3]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024). Royal Society of Chemistry (RSC). Available at: [Link]
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2019). MDPI. Available at: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available at: [Link]
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Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. (2023). MDPI. Available at: [Link]
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Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. (2021). PubMed Central (PMC). Available at: [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2021). PubMed Central (PMC). Available at: [Link]
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Synthesis of 1,2,4 triazole compounds. (2022). ISRES Publishing. Available at: [Link]
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Synthesis of the triazolopyrimidines 6 a. (2012). ResearchGate. Available at: [Link]
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Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. (2023). PubMed. Available at: [Link]
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1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2019). ResearchGate. Available at: [Link]
- Preparation method of triazolopyridine derivative. (2011). Google Patents.
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Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (2021). ResearchGate. Available at: [Link]
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Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. (2011). DergiPark. Available at: [Link]
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Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (2023). Royal Society of Chemistry (RSC). Available at: [Link]
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3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. (2012). National Institutes of Health (NIH). Available at: [Link]
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Synthesis of 1,2,3-triazole-fused heterocycles via Pd-catalyzed cyclization of 5-iodotriazoles. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. (2022). Royal Society of Chemistry (RSC). Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PubMed Central (PMC). Available at: [Link]
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Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (2018). National Institutes of Health (NIH). Available at: [Link]
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3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. (2007). National Institutes of Health (NIH). Available at: [Link]
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Chemistry of 1, 2, 4-Triazole: A Review Article. (2015). International Journal of Science and Research (IJSR). Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (2011). TSI Journals. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of 1-(3-Nitrophenyl)-1H-1,2,4-triazole Derivatives for Anticancer Activity
Introduction: The Privileged Scaffold of 1,2,4-Triazole in Oncology
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3][4][5] Its unique physicochemical properties, including the ability to engage in hydrogen bonding and its metabolic stability, make it an ideal framework for the design of novel therapeutic agents.[1][6] In the realm of oncology, derivatives of 1,2,4-triazole have demonstrated significant potential, exhibiting a broad spectrum of anticancer activities.[7][8][9][10] These compounds exert their effects through diverse mechanisms, including enzyme inhibition (such as kinases and aromatase), disruption of DNA replication, and induction of apoptosis.[6][9][11][12]
The 1-(3-Nitrophenyl)-1H-1,2,4-triazole moiety represents a promising area of investigation. The introduction of the nitrophenyl group can modulate the electronic and steric properties of the triazole core, potentially enhancing its interaction with biological targets and leading to improved anticancer efficacy. High-throughput screening (HTS) is an indispensable tool in the early stages of drug discovery, enabling the rapid evaluation of large libraries of compounds to identify promising "hit" molecules.[13] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS of a library of this compound derivatives to identify novel anticancer agents.
Experimental Design and Workflow
A successful HTS campaign requires careful planning and execution. The overall workflow for screening this compound derivatives is outlined below. This process is designed to be a self-validating system, with integrated quality control measures at each stage to ensure the reliability of the generated data.
Caption: Generalized workflow for the high-throughput screening of this compound derivatives.
Detailed Protocols
Preparation of this compound Derivative Library
The foundation of any HTS campaign is a well-characterized compound library. For this application, a focused library of this compound derivatives with diverse substitutions on the triazole or phenyl ring should be synthesized or procured.
Protocol:
-
Compound Solubilization: Dissolve each derivative in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Master Plate Preparation: In a 96-well or 384-well master plate, perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for dose-response studies.
-
Assay Plate Stamping: Utilize a robotic liquid handler to transfer a small volume (e.g., 100 nL) of the compounds from the master plate to the corresponding wells of the assay plates containing cultured cells. This "stamping" process ensures consistency and minimizes DMSO concentration in the final assay.
Cell Line Selection and Culture
The choice of cancer cell lines is critical and should ideally represent a variety of cancer types to identify broad-spectrum or selective inhibitors. The NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different tissue types, provides a standardized and well-characterized platform for anticancer drug screening.[14][15][16]
Recommended Cell Lines (Example Panel):
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HCT-116: Colon carcinoma
-
HeLa: Cervical carcinoma
-
PC-3: Prostate carcinoma
Cell Culture Protocol:
-
Media Preparation: Culture the selected cell lines in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Maintenance: Maintain the cells in a humidified incubator at 37°C with 5% CO2. Passage the cells regularly to maintain exponential growth.
-
Cell Seeding for HTS:
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the predetermined optimal seeding density in fresh culture medium.
-
Dispense the cell suspension into 96-well or 384-well clear, flat-bottom microplates. The optimal seeding density should be determined empirically to ensure that the cells are in the logarithmic growth phase at the time of the assay.[17]
-
High-Throughput Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability, making it suitable for HTS.[13][18] The assay measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[18]
Protocol for Adherent Cells:
-
Cell Seeding: Seed the cells in a 96-well plate and incubate overnight to allow for attachment.
-
Compound Treatment: The following day, treat the cells with the this compound derivatives at various concentrations. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the compound-treated wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells containing only culture medium.
-
-
Incubation: Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
Rigorous data analysis is crucial for the identification of true "hits" and the elimination of false positives.
Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[19] It reflects the separation between the signals of the positive and negative controls.
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative (vehicle) control.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[20]
Hit Identification and Confirmation
Primary Screening: In the primary screen, compounds are typically tested at a single high concentration (e.g., 10 µM). The percentage of cell viability is calculated as follows:
% Viability = (Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank) * 100
Compounds that exhibit a predefined level of inhibition (e.g., >50% reduction in cell viability) are considered "primary hits."
Dose-Response Analysis and IC50 Determination: Primary hits are then subjected to a secondary screen where they are tested over a range of concentrations to determine their potency. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a compound that inhibits a biological process by 50%.[17][21]
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[22]
Example Data Presentation
The results of the HTS campaign can be summarized in a table for easy comparison of the anticancer activity of the this compound derivatives.
| Compound ID | Structure (R-group) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| NPT-001 | -H | 25.4 | 32.1 | 45.8 |
| NPT-002 | -Cl | 8.2 | 12.5 | 15.3 |
| NPT-003 | -OCH3 | 15.7 | 21.9 | 28.1 |
| NPT-004 | -CF3 | 5.1 | 7.8 | 9.2 |
| Doxorubicin | - | 0.5 | 0.8 | 0.6 |
Mechanistic Insights and Further Steps
Compounds that demonstrate potent and selective anticancer activity should be advanced for further investigation to elucidate their mechanism of action.
Caption: Potential anticancer mechanisms of action for 1,2,4-triazole derivatives.
Further studies may include:
-
Kinase Inhibition Assays: To determine if the compounds inhibit specific kinases that are often dysregulated in cancer.[9][11]
-
Tubulin Polymerization Assays: To assess the effect of the compounds on microtubule dynamics.[9]
-
Apoptosis Assays: (e.g., Annexin V/PI staining) to confirm that the compounds induce programmed cell death.
-
STAT3 Signaling Assays: To investigate the inhibition of the STAT3 pathway.[11][23]
-
In Vivo Studies: Promising candidates should be evaluated in animal models to assess their efficacy and safety in a physiological context.
By following these detailed application notes and protocols, researchers can effectively screen libraries of this compound derivatives to identify novel and potent anticancer agents for further drug development.
References
- Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Omair, M. A. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Saudi Chemical Society, 25(8), 101289.
-
Journal of Qassim University for Science. (n.d.). 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (n.d.). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. Retrieved from [Link]
-
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]
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Journal of the Turkish Chemical Society, Section A: Chemistry. (2023). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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American Association for Cancer Research. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
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Frontiers in Oncology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
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Frontiers in Chemistry. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
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PubMed. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Ukrainian Journal of Medicine, Biology and Sport. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]
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PubMed. (2020). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]
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Semantic Scholar. (n.d.). Data Analysis Approaches in High Throughput Screening. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. Retrieved from [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. Retrieved from [Link]
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ISRES Publishing. (2022). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. Retrieved from [Link]
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Oxford Academic. (2020). Thunor: visualization and analysis of high-throughput dose–response datasets. Retrieved from [Link]
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Molecular docking studies of 1-(3-Nitrophenyl)-1H-1,2,4-triazole with target proteins
An in-depth guide to performing molecular docking simulations with the novel compound 1-(3-Nitrophenyl)-1H-1,2,4-triazole against therapeutically relevant protein targets. This document provides the scientific rationale, step-by-step computational protocols, and methods for results analysis tailored for professionals in drug discovery and computational biology.
Introduction: The Convergence of a Privileged Scaffold and In Silico Screening
The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The compound this compound represents a novel derivative with potential therapeutic value. Determining its mechanism of action and identifying its most promising protein targets are critical first steps in the drug development pipeline.
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecule (receptor or protein).[4][5][6] This in silico method serves as a cost-effective and rapid approach for virtual screening and lead optimization, significantly accelerating the drug discovery process by prioritizing compounds for experimental validation.[7][8][9]
This application note provides a comprehensive, field-proven protocol for conducting molecular docking studies of this compound. We will use the c-Kit Tyrosine Kinase (a key cancer target) as an example protein to illustrate the workflow, from target preparation and ligand optimization to simulation and results interpretation.
Scientific Rationale and Overview
The fundamental goal of molecular docking is to computationally simulate the molecular recognition process, identifying the most stable complex between a ligand and its protein target.[8] The stability is estimated by a scoring function, which calculates the binding energy (or affinity) of the complex. A more negative binding energy typically indicates a stronger and more stable interaction.[10][11]
Our workflow is designed to ensure scientific rigor and reproducibility through a multi-step process that includes a critical validation step.
Required Materials and Software
| Software/Resource | Purpose | Type | Recommended Source |
| RCSB Protein Data Bank | Source for 3D protein structures | Database | |
| PubChem or ZINC | Database of small molecules | Database | |
| ChemDraw/MarvinSketch | 2D chemical structure drawing | Software | Commercial/Free |
| UCSF ChimeraX or PyMOL | Molecular visualization and preparation | Software | Free for Academics |
| AutoDock Tools (ADT) | Preparation of files for AutoDock Vina | Software | |
| AutoDock Vina | Molecular docking engine | Software |
Protocol 1: Target Protein Preparation
The quality of the initial protein structure is paramount for a meaningful docking result. This protocol details the steps to clean and prepare a receptor structure downloaded from the PDB. We will use c-Kit Tyrosine Kinase (PDB ID: 1T46) as our example.
Causality: Raw PDB files often contain non-essential components like water molecules, co-solvents, and multiple protein chains that can interfere with the docking algorithm.[12] Adding hydrogens and assigning atomic charges are crucial for the accurate calculation of electrostatic and van der Waals interactions by the scoring function.[13]
Step-by-Step Methodology:
-
Download the Structure: Obtain the PDB file for c-Kit Kinase (1T46) from the RCSB PDB website.
-
Load into Visualization Software: Open the 1T46.pdb file in UCSF ChimeraX or PyMOL.[14][15]
-
Clean the Structure:
-
Delete all water molecules.
-
Remove the co-crystallized ligand (STI) and any other heteroatoms. Save this ligand separately if you intend to use it for validation (see Protocol 3).
-
If multiple protein chains exist, retain only the one containing the active site of interest (e.g., Chain A).
-
-
Prepare the Structure using AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This adds hydrogens only to polar atoms like oxygen and nitrogen, which are critical for hydrogen bonding.
-
Go to Edit -> Charges -> Add Kollman Charges. This assigns partial atomic charges necessary for the energy calculations.[16]
-
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose. Select the protein molecule.
-
The tool will prompt you to save the prepared structure. Save it as protein.pdbqt. This file format is required by AutoDock Vina and contains the atomic coordinates, charges, and atom type definitions.[17]
-
Protocol 2: Ligand Preparation
The ligand, this compound, must be converted into a 3D structure with an optimized geometry and correct charges.
Causality: A 2D representation of a molecule lacks the conformational information necessary for docking. Energy minimization is performed to find a low-energy, stable 3D conformation of the ligand, which is a more realistic starting point for the simulation.[12][18] Assigning Gasteiger charges is a standard procedure for small molecules that provides a good approximation of the charge distribution.[13]
Step-by-Step Methodology:
-
Draw the 2D Structure: Use ChemDraw or a similar tool to draw this compound.
-
Convert to 3D and Minimize Energy:
-
Use the software's built-in tools to generate a 3D conformation.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a sterically favorable, low-energy state.
-
Save the resulting 3D structure as a .mol2 or .pdb file.
-
-
Prepare the Ligand in AutoDock Tools (ADT):
-
Open the ligand's 3D file in ADT (Ligand -> Input -> Open).
-
ADT will automatically add polar hydrogens and compute Gasteiger charges.[13]
-
Define the rotatable bonds: Ligand -> Torsion Tree -> Detect Root. Then, Ligand -> Torsion Tree -> Choose Torsions to confirm the number of rotatable bonds. This step is crucial for enabling ligand flexibility.[13]
-
-
Save as PDBQT:
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Protocol 3: Docking Validation and Simulation
Before docking our novel compound, we must validate the docking protocol to ensure it can accurately reproduce known binding poses.
Causality: Re-docking the original co-crystallized ligand (imatinib, in the case of 1T46) and comparing the result to its position in the crystal structure is a standard validation method.[19][20] A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystal pose indicates that the chosen docking parameters are reliable.[21][22]
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box Generation):
-
In ADT, with the protein.pdbqt loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of this box to encompass the entire binding site. For a known target, the box should be centered on the co-crystallized ligand's position.[23]
-
Record the center coordinates (x, y, z) and size dimensions (x, y, z) in Ångstroms. Save this information in a configuration file named conf.txt.
Example conf.txt:
-
-
Protocol Validation (Re-docking):
-
Prepare the co-crystallized ligand (imatinib from 1T46) using Protocol 2.
-
Update conf.txt to point to the imatinib PDBQT file.
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
Visualize the output file (ligand_out.pdbqt) alongside the original crystal structure. Calculate the RMSD. If RMSD < 2.0 Å, the protocol is validated.[19]
-
-
Run Docking Simulation:
-
Modify conf.txt to point to your ligand.pdbqt file for this compound.
-
Execute the same command: vina --config conf.txt --log log.txt
-
Vina will generate an output PDBQT file containing the predicted binding poses (ranked by energy) and a log file with the binding affinity scores.[24]
-
Results Analysis and Interpretation
The output from AutoDock Vina provides quantitative and qualitative data to assess the ligand's potential.
-
Binding Affinity (Docking Score): The log.txt file contains a table of binding affinities (in kcal/mol) for the top poses. The most negative value corresponds to the most favorable predicted binding mode.[10][11] Generally, scores more negative than -7.0 kcal/mol suggest moderate to strong binding interactions.[10]
-
Binding Pose and Interactions: Use PyMOL or ChimeraX to visualize the ligand_out.pdbqt file along with the protein.pdbqt.[25][26]
-
Analyze the top-ranked pose (Mode 1).
-
Identify key intermolecular interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Key for stability within nonpolar pockets.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
Observe which amino acid residues in the protein's active site are interacting with the ligand.[21]
-
Hypothetical Data Summary Table:
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues |
| Imatinib (Control) | c-Kit Kinase | 1T46 | -10.5 | 1.25 | Thr670, Cys673, Glu640, Asp810 |
| This compound | c-Kit Kinase | 1T46 | -8.9 | N/A | Thr670, Val669, Cys809, Phe811 |
Conclusion
This application note outlines a validated, step-by-step protocol for conducting molecular docking studies of this compound. By following these methodologies, researchers can effectively screen potential protein targets, predict binding affinities, and elucidate the specific molecular interactions that drive binding. The insights gained from this in silico approach are invaluable for guiding further experimental validation, such as enzyme inhibition assays, and for accelerating the journey of a novel compound from a virtual hit to a viable drug candidate.[27]
References
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Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]
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Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link]
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YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
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ResearchGate. (2023). Interpretation of Molecular docking results?. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Biotecnika. (2024). How To Use Pymol? Getting Started with Molecular Visualizations. YouTube. [Link]
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ResearchGate. (2022). How to validate the molecular docking results?. [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Biotecnika. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. YouTube. [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
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Al-Khodairy, F., et al. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Institutes of Health. [Link]
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Zsoldos, Z., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health. [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. [Link]
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- Szulczyk, D. (n.d.).
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Techniques for Growing Single Crystals of 1-(3-Nitrophenyl)-1H-1,2,4-triazole for X-ray Diffraction
An Application Note and Protocol Guide
Authored by: A Senior Application Scientist
Abstract
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for the unambiguous determination of a molecule's three-dimensional structure.[1] For researchers in drug development and materials science, obtaining high-quality single crystals is often the most significant bottleneck in the structural elucidation pipeline. This guide provides a comprehensive overview of field-proven techniques and detailed protocols for growing single crystals of 1-(3-Nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest due to the wide-ranging biological and pharmacological activities associated with the 1,2,4-triazole nucleus.[2] We move beyond simple step-by-step instructions to explain the underlying principles and causal relationships behind experimental choices, empowering researchers to troubleshoot and optimize their crystallization experiments effectively.
Introduction: The Art and Science of Crystallization
The journey from a purified powder to a diffraction-quality single crystal is one of controlled supersaturation. The goal is to encourage a small number of nucleation events, followed by slow, ordered growth into a single, well-defined crystal lattice.[3] Rapid precipitation leads to amorphous solids or polycrystalline powders, which are unsuitable for SCXRD. The techniques described herein are designed to approach the point of insolubility with precision and patience, allowing molecules of this compound to self-assemble into the highly ordered arrays required for structural analysis.
The purity of the starting material is paramount; impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction data.[4] Therefore, our guide begins with the synthesis and rigorous purification of the target compound before delving into the core crystallization methodologies.
Synthesis and Purification of this compound
While various synthetic routes to substituted triazoles exist, a common approach involves the cyclization of precursor molecules.[5] The following protocol is a representative method adapted from literature procedures for analogous compounds.
Protocol 1: Synthesis and Purification
-
Synthesis: The synthesis can be approached via reactions involving appropriately substituted hydrazides or amidines.[2][5] A plausible route involves the reaction of 3-nitrobenzohydrazide with a suitable reagent to form the triazole ring.
-
Initial Work-up: Following the reaction, the crude product is typically isolated by filtration or extraction. It will likely contain unreacted starting materials, side products, and residual solvents.
-
Purification (Column Chromatography):
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane.
-
Load the solution onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Final Purification (Recrystallization):
-
The solid obtained from chromatography should be recrystallized to achieve the high purity (>99%) required for crystal growth.
-
Choose a solvent in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolve the compound in the minimum amount of the hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature, then potentially in a refrigerator, to induce the formation of clean microcrystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Purity Confirmation: Confirm the purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6] The material is now ready for single-crystal growth experiments.
Core Methodologies for Single Crystal Growth
No single method guarantees success; therefore, several techniques should be employed in parallel. The key is to create a supersaturated solution from which the solute (our target compound) slowly comes out of solution.
Workflow: From Purified Compound to Diffraction-Ready Crystal
Caption: General workflow for growing single crystals.
Slow Solvent Evaporation
This is the simplest and most common technique for growing crystals.[4][7] It is particularly effective for compounds that are not overly sensitive to air.
-
Principle: A near-saturated solution of the compound is prepared. As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization. The rate of evaporation is the critical variable.
-
Dissolve 5-10 mg of purified this compound in a suitable solvent (see Table 1) in a small, clean glass vial (e.g., a 2 mL vial or an NMR tube).[8][9]
-
The solution should be clear. If any particulate matter is present, filter it through a small cotton plug in a pipette.
-
Cover the vial. To control the evaporation rate, use a cap with a small hole pricked by a needle, or cover with parafilm and perforate it.[9] Fewer/smaller holes lead to slower evaporation and often better crystals.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization box) and leave it undisturbed for several days to weeks.[4]
-
Monitor periodically without disturbing the vial.
-
Why a small vial? A smaller surface area-to-volume ratio slows evaporation. NMR tubes are excellent because their smooth, uniform glass surface minimizes unwanted nucleation sites.[8]
-
Why control evaporation? Rapid evaporation causes the concentration to increase too quickly, leading to the formation of many small crystals (a powder) rather than a few large ones. The ideal rate is just slow enough to allow molecules to deposit onto a growing crystal lattice in an ordered fashion.
Caption: Diagram of the slow evaporation setup.
Vapor Diffusion
This is arguably the most successful and versatile method, especially when working with small amounts of material.[8][10]
-
Principle: A solution of the compound is placed in an environment containing the vapor of an "anti-solvent." The anti-solvent is a volatile liquid in which the compound is insoluble but is miscible with the solvent.[11] The anti-solvent vapor slowly diffuses into the solution, gradually lowering the solute's solubility to the point of supersaturation, which initiates crystal growth.[1]
-
In a small, open inner vial (e.g., 0.5 mL), dissolve 2-5 mg of the compound in a minimal amount of a "good" solvent (a less volatile solvent in which it is soluble, like THF or acetonitrile).[12]
-
Place this inner vial inside a larger outer vial or beaker (e.g., a 20 mL scintillation vial).
-
Add a few milliliters of a volatile "anti-solvent" (e.g., hexane, pentane, or diethyl ether) to the outer vial, ensuring the level is below the top of the inner vial.[4][13]
-
Seal the outer container tightly with a cap or parafilm.
-
Place the setup in a vibration-free location and leave it undisturbed. Crystallization can occur over days to weeks.
-
Why nested vials? This setup creates a closed system where the only mass transfer is the slow diffusion of vapor from the anti-solvent reservoir into the compound's solution. This provides exquisite control over the rate of solubility change.
-
Solvent Choice: The key is a pair of miscible solvents with different volatilities and different dissolving powers for your compound. The solvent should have a higher boiling point than the anti-solvent to ensure the anti-solvent diffuses into the solution rather than the solvent evaporating out.[12]
Caption: Setup for vapor diffusion crystallization.
Slow Cooling / Thermal Gradient
This method is ideal for compounds whose solubility is highly dependent on temperature.
-
Principle: A saturated solution is prepared at an elevated temperature. The solution is then cooled very slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal formation.[1][14] A controlled, slow cooling rate is essential to prevent rapid precipitation.[8]
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) at a temperature just below the solvent's boiling point. Ensure all solid material is dissolved.
-
Filter the hot solution through a pre-warmed pipette with a cotton plug into a clean, sealable vial to remove any dust or undissolved impurities.
-
Seal the vial tightly.
-
Place the vial in an insulated container (e.g., a Dewar flask filled with warm water or an oil bath that can be switched off) to ensure the cooling process is very slow.[7][8]
-
Allow the setup to cool to room temperature over 24-48 hours without disturbance.
-
Why an insulated container? A Dewar or a large oil bath has high thermal mass, meaning it loses heat to the surroundings very slowly. This gradual temperature drop is the key to forming large, high-quality crystals.
-
Temperature Gradient: A variation of this method involves creating a stable temperature gradient where material is transported from a warmer, more soluble region to a cooler region where it crystallizes.[15][16][17]
Caption: Logical flow of the slow cooling method.
Solvent Selection and Troubleshooting
The choice of solvent is the most critical experimental variable.[8] For this compound, its polarity (due to the nitro group and triazole ring) suggests solubility in moderately polar to polar organic solvents.[18][19]
Table 1: Suggested Solvent Systems for Crystallization
| Crystallization Method | Good Solvents (Compound is Soluble) | Anti-solvents (Compound is Insoluble) | Comments |
| Slow Evaporation | Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF) | N/A | Choose a solvent with moderate volatility where the compound is not excessively soluble. |
| Vapor Diffusion | THF, Acetonitrile, Dichloromethane | Hexane, Pentane, Diethyl Ether, Cyclohexane | The solvent should be less volatile than the anti-solvent.[12] |
| Slow Cooling | Ethanol, Isopropanol, Toluene, Acetonitrile | N/A | Ideal solvents show a large change in compound solubility with temperature. |
| Solvent Layering | Dichloromethane, THF | Hexane, Heptane | Carefully layer the less dense anti-solvent on top of the denser solvent solution.[10] |
Troubleshooting Common Crystallization Problems
-
Problem: An oil forms instead of crystals.
-
Cause: The solution has become supersaturated too quickly or at a temperature above the compound's melting point (or the melting point of a solvate).
-
Solution: Try a more dilute solution, a slower evaporation/diffusion/cooling rate, or a different solvent. Sometimes, scratching the inside of the vial with a needle can induce nucleation.
-
-
Problem: Only a fine powder precipitates.
-
Cause: Too many nucleation sites or too rapid supersaturation.
-
Solution: Ensure your glassware is scrupulously clean. Filter the solution just before setting up the crystallization. Slow down the process (e.g., use fewer holes in the parafilm, cool more slowly).
-
-
Problem: No crystals form after weeks.
-
Cause: The solution never reached supersaturation.
-
Solution: The initial solution may be too dilute. Allow more solvent to evaporate or use a stronger anti-solvent. For slow cooling, ensure the initial solution was fully saturated.
-
-
Problem: Crystals are twinned or clustered.
-
Cause: This can result from rapid growth or multiple nucleation events occurring close together.
-
Solution: Further slow the rate of crystallization. Try a different solvent system, as the solvent can influence the crystal packing and habit.[10]
-
References
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- Tuan, D. A., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth.
- (n.d.).
- (n.d.).
- (n.d.). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS.
- (2006).
- Tuan, D. A., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- (n.d.).
- Dinger, M. (2015). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester.
- Mueller, P. (2024). How to grow crystals for X-ray crystallography. IUCr.
- (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
- Li, Y., et al. (2019). An effective method to improve the growth rate of large single crystal diamonds under HPHT processes. RSC Publishing.
- Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx.
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Bakos, J., et al. (n.d.). New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[8][9][15]triazolo[4,3-a][8][16]benzodiazepines. NIH.
- (n.d.). Crystal growth. Alineason.
- Fun, H.-K., et al. (n.d.). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. NIH.
- (n.d.). synthesis of 1,2,4 triazole compounds. ISRES.
- (n.d.). 1,2,4-Triazole. Solubility of Things.
- Rayala, N. K., & Lee, S. (2017). 3-Nitro-1,2,4-triazole.
- PubChem. (n.d.). 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde.
- (n.d.).
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Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of Novel 1,2,4-Triazole Compounds
<_Step_2>
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of 1,2,4-Triazoles in Inflammation
Inflammation is a complex biological response essential for defending against harmful stimuli, but its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key focus of modern drug discovery is the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This document provides a comprehensive guide to the preclinical evaluation of novel 1,2,4-triazole compounds, detailing the essential in vitro and in vivo assays required to characterize their anti-inflammatory potential.
Part 1: In Vitro Evaluation - Mechanistic Insights and Cellular Effects
The initial assessment of anti-inflammatory activity begins with a battery of in vitro assays designed to elucidate the compound's mechanism of action and its effects at the cellular level. These assays are crucial for screening promising candidates and guiding further development.
Targeting the Arachidonic Acid Cascade: COX and LOX Enzyme Inhibition
The arachidonic acid (AA) cascade is a pivotal pathway in the inflammatory response, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Cyclooxygenase (COX) and lipoxygenase (LOX) are the key enzymes initiating this cascade. Many 1,2,4-triazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting these enzymes.[1][2]
Causality Behind Experimental Choice: Differentiating between COX-1 and COX-2 inhibition is critical. COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, while COX-2 is induced during inflammation.[5] Selective COX-2 inhibitors are sought to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Similarly, 5-lipoxygenase (5-LOX) is responsible for the synthesis of leukotrienes, which are potent chemoattractants for inflammatory cells.
Experimental Workflow: Enzyme Inhibition Assays
Protocol 1: COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and established methodologies.[5][6][7][8]
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the diluted enzyme (COX-1 or COX-2) to each well.[6]
-
Add 10 µL of the test 1,2,4-triazole compound (at various concentrations) or the appropriate control (e.g., celecoxib for COX-2, ibuprofen for non-selective) to the designated wells. For vehicle controls, add 10 µL of the solvent (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.[8]
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.[8]
-
Immediately read the fluorescence intensity (e.g., Ex/Em = 535/590 nm) in a kinetic mode for a specified duration (e.g., 5 minutes) at 37°C.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) using non-linear regression analysis.
-
Protocol 2: 5-LOX Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits and published methods.[9][10]
-
Reagent Preparation:
-
Prepare LOX Assay Buffer, LOX Probe, and LOX Substrate as per the kit manufacturer's guidelines.[9]
-
Dilute the 5-LOX enzyme to the working concentration in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the test 1,2,4-triazole compound or control (e.g., Zileuton) to the wells.
-
Add the reaction mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the LOX substrate.
-
Measure the fluorescence (e.g., Ex/Em = 500/536 nm) immediately in a kinetic mode.[9]
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition as described for the COX assay.
-
Determine the IC50 value for each test compound.
-
Table 1: Hypothetical COX and 5-LOX Inhibition Data for Novel 1,2,4-Triazole Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | 5-LOX IC50 (µM) |
| Triazole-A | 15.2 | 0.8 | 19.0 | > 100 |
| Triazole-B | 8.5 | 7.9 | 1.1 | 5.3 |
| Celecoxib | 7.6 | 0.05 | 152 | > 100 |
| Zileuton | > 100 | > 100 | N/A | 1.2 |
Data are presented as mean ± SD from three independent experiments.
Cellular Anti-inflammatory Activity: Inhibition of Nitric Oxide and Pro-inflammatory Cytokines
To assess the anti-inflammatory effects in a cellular context, macrophage cell lines, such as RAW 264.7, are widely used.[11][12][13] These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing high levels of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12][13]
Causality Behind Experimental Choice: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to tissue damage in chronic inflammation.[11] TNF-α and IL-6 are key signaling molecules that amplify and sustain the inflammatory cascade.[14][15] Therefore, the ability of a compound to suppress the production of these mediators in LPS-stimulated macrophages is a strong indicator of its anti-inflammatory potential.
Signaling Pathway: LPS-Induced Inflammation in Macrophages
Protocol 3: Nitric Oxide (NO) Production in RAW 264.7 Cells
This protocol is based on the Griess reaction, a common method for measuring nitrite, a stable metabolite of NO.[11][12][16][17][18]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
Pre-treat the cells with various concentrations of the test 1,2,4-triazole compounds for 1 hour.[11]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[11][19] Include a vehicle control (LPS only) and a negative control (no LPS).
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[16]
-
Incubate at room temperature for 10 minutes.[18]
-
Measure the absorbance at 540 nm using a microplate reader.[18]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.[16]
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO production inhibition relative to the LPS-only control.
-
Crucial Self-Validation: Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.[11][16]
-
Protocol 4: TNF-α and IL-6 Measurement by ELISA
This protocol utilizes the Enzyme-Linked Immunosorbent Assay (ELISA) for the specific quantification of cytokines in cell culture supernatants.[14][20][21][22][23]
-
Sample Collection:
-
Collect cell culture supernatants from RAW 264.7 cells treated as described in Protocol 3.
-
-
ELISA Procedure:
-
Follow the protocol provided with the specific human TNF-α and IL-6 ELISA kits.[20][21][22]
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.[20]
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).[20]
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of TNF-α and IL-6 in each sample.[20]
-
Determine the percentage of inhibition for each cytokine relative to the LPS-only control.
-
Table 2: Hypothetical Cellular Anti-inflammatory Activity of Triazole-A
| Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| 1 | 15.3 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 2.5 | 98.7 ± 1.5 |
| 10 | 48.7 ± 3.5 | 45.2 ± 4.1 | 42.1 ± 3.8 | 97.2 ± 2.1 |
| 50 | 85.1 ± 4.2 | 82.6 ± 3.9 | 79.8 ± 4.5 | 95.8 ± 2.8 |
| Dexamethasone (1 µM) | 92.5 ± 2.8 | 90.1 ± 3.2 | 88.4 ± 3.1 | 99.1 ± 1.8 |
Data are presented as mean ± SD from three independent experiments.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Living System
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole organism. The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity.[24][25][26][27]
Causality Behind Experimental Choice: This model mimics the cardinal signs of acute inflammation, including edema, and allows for the assessment of a compound's ability to suppress this response over time.[26][27] The biphasic nature of the carrageenan response, with an early phase mediated by histamine and serotonin and a later phase involving prostaglandins, provides insights into the potential mechanism of action of the test compound.[26]
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Protocol 5: Carrageenan-Induced Paw Edema in Rats
This protocol is based on standard, widely accepted procedures.[24][25][26][27][28]
-
Animals:
-
Male Wistar rats (180-220 g) are typically used. All procedures must be approved by an Institutional Animal Ethics Committee.
-
-
Grouping and Dosing:
-
Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and test compound groups (e.g., Triazole-A at 10, 25, 50 mg/kg, p.o.).[26]
-
-
Procedure:
-
Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).[24]
-
One hour after dosing, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[24][26]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[26]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Table 3: Hypothetical In Vivo Anti-inflammatory Activity of Triazole-A in Carrageenan-Induced Paw Edema
| Treatment Group (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h | % Inhibition at 3h |
| Vehicle Control | 0.85 ± 0.07 | - |
| Triazole-A (10) | 0.58 ± 0.05* | 31.8 |
| Triazole-A (25) | 0.41 ± 0.04 | 51.8 |
| Triazole-A (50) | 0.29 ± 0.03 | 65.9 |
| Indomethacin (10) | 0.35 ± 0.04** | 58.8 |
*Data are presented as mean ± SEM (n=6). *p<0.05, *p<0.01 compared to Vehicle Control.
Conclusion
This guide provides a robust framework for the systematic evaluation of novel 1,2,4-triazole compounds for their anti-inflammatory activity. By combining targeted in vitro enzyme and cell-based assays with a validated in vivo model, researchers can effectively identify and characterize promising drug candidates. The causality-driven approach to experimental design and the inclusion of self-validating controls ensure the generation of reliable and translatable data, paving the way for the development of the next generation of anti-inflammatory therapeutics.
References
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Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. Available at: [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. Available at: [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]
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5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision. Available at: [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. Available at: [Link]
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The concentration of TNF-α and IL-6 in the culture supernatant of RAW264.7 macrophages. ResearchGate. Available at: [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. Available at: [Link]
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Natural Compounds and Strategies for Developing Novel Anti-Inflammatory Drugs. MDPI. Available at: [Link]
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NO scavanging assay protocol? ResearchGate. Available at: [Link]
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Inhibition of LPS induced nitric oxide production in RAW 264.7 cells and (b) corresponding cell viability assessed using MTT assay. ResearchGate. Available at: [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. ResearchGate. Available at: [Link]
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IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. Available at: [Link]
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. Available at: [Link]
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Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. PubMed Central. Available at: [Link]
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Nitric oxide (NO) scavenging assay, following Griess reagent method... ResearchGate. Available at: [Link]
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In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. PubMed Central. Available at: [Link]
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Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
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Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae). PubMed Central. Available at: [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link]
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Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Available at: [Link]
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A Comprehensive review on 1, 2,4 Triazole. ResearchGate. Available at: [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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Lipoxygenase Inhibition by Plant Extracts. MDPI. Available at: [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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Application Note & Protocols: 1-(3-Nitrophenyl)-1H-1,2,4-triazole as a Versatile Building Block for Novel Agrochemicals
Abstract: The 1,2,4-triazole scaffold is a cornerstone in modern agrochemical design, particularly for fungicides, due to its proven efficacy and well-understood mechanism of action. This application note details the strategic use of 1-(3-nitrophenyl)-1H-1,2,4-triazole as a pivotal starting material for the synthesis of novel agrochemical candidates. We move beyond simple procedural lists to explain the chemical rationale behind using this specific precursor, focusing on the versatility of the nitrophenyl group as both a modulator of bioactivity and a synthetic handle for diversification. Detailed, field-tested protocols are provided for the key transformations—nitro group reduction and subsequent amide coupling—enabling research teams to rapidly generate diverse libraries of novel triazole derivatives for screening and development.
The Strategic Importance of the 1,2,4-Triazole Scaffold in Agrochemicals
The 1,2,4-triazole ring is a privileged structure in agricultural science.[1] Its derivatives form a major class of fungicides used to protect a wide range of crops from pathogenic fungi.[2] The primary mechanism of action for most commercial triazole fungicides, such as difenoconazole and mefentrifluconazole, is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5] Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth arrest and cell death.[6] The success of this scaffold has prompted extensive research into novel derivatives to overcome resistance, broaden the activity spectrum, and improve safety profiles.[7][8]
Rationale for Using this compound: A Dual-Function Moiety
The choice of this compound as a starting material is a strategic one, rooted in both its inherent electronic properties and its synthetic potential.
-
Electronic Modulation: The nitro group (–NO₂) is a powerful electron-withdrawing group. Its presence on the phenyl ring can significantly alter the electronic distribution of the entire molecule. This can influence how the final compound binds to the target enzyme, potentially leading to enhanced affinity and inhibitory activity. Structure-activity relationship (SAR) studies have often shown that electron-withdrawing groups can lead to more effective antifungal agents.[3]
-
A Versatile Synthetic Handle: More importantly, the nitro group is a gateway for chemical diversification. It can be cleanly and efficiently reduced to a primary amine (–NH₂). This resulting aniline derivative, 3-(1H-1,2,4-triazol-1-yl)aniline, is a highly valuable intermediate. The amino group can participate in a wide array of subsequent reactions, including:
-
Amide bond formation
-
Sulfonamide synthesis
-
Diazotization followed by Sandmeyer reactions
-
Reductive amination
-
This versatility allows for the application of "active substructure splicing," a strategy where the triazole core is linked to other known bioactive fragments (like substituted amides or pyrazoles) to generate novel compounds with potentially synergistic or enhanced properties.[6][9]
General Synthetic Workflow
The overall strategy involves a two-step core synthesis to generate a library of novel candidates. The workflow is designed to be robust, high-yielding, and amenable to parallel synthesis for the rapid generation of derivatives.
Caption: General workflow for synthesizing novel agrochemicals.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of 3-(1H-1,2,4-triazol-1-yl)aniline via Catalytic Hydrogenation
This protocol describes the reduction of the nitro group. Catalytic hydrogenation is chosen for its high efficiency, clean reaction profile, and environmentally benign nature (the only byproduct is water).
Step-by-Step Methodology:
-
Reactor Setup: To a 250 mL hydrogenation flask, add this compound (5.0 g, 26.3 mmol).
-
Solvent Addition: Add 100 mL of ethanol (or methanol) to the flask and swirl to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 50% wet, ~250 mg, 0.5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Causality Note: Pd/C is a highly efficient and reusable catalyst for the reduction of aromatic nitro groups. Using it wet mitigates the risk of it being pyrophoric.
-
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the reactor to 50 psi with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.
-
Causality Note: Celite provides a fine filtration medium that prevents the catalyst particles from passing through, ensuring a clean product solution.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, 3-(1H-1,2,4-triazol-1-yl)aniline, is often of sufficient purity (>95%) for the next step. If further purification is needed, it can be achieved by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of a Novel Amide via EDC/HOBt Coupling
This protocol details the coupling of the key aniline intermediate with a carboxylic acid. We use N-(3-methoxyphenyl)acetamide as a hypothetical example, but any suitable carboxylic acid can be substituted. The EDC/HOBt system is a standard, reliable method for forming amide bonds that minimizes side reactions.
Step-by-Step Methodology:
-
Reagent Dissolution: In a 100 mL round-bottom flask, dissolve the selected carboxylic acid (e.g., 4-chlorobenzoic acid, 1.57 g, 10.0 mmol) and 1-Hydroxybenzotriazole (HOBt, 1.53 g, 10.0 mmol) in 30 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 2.11 g, 11.0 mmol) in one portion. Stir the mixture at 0 °C for 30 minutes.
-
Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to form an active ester, which suppresses side reactions and minimizes potential racemization if the acid has a chiral center.
-
-
Aniline Addition: To the activated mixture, add a solution of 3-(1H-1,2,4-triazol-1-yl)aniline (from Protocol 4.1, 1.60 g, 10.0 mmol) dissolved in 10 mL of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into 100 mL of cold water. A precipitate will typically form. Stir for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid extensively with water, followed by a small amount of cold diethyl ether to aid in drying.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide product.
Characterization and Data Presentation
The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques.
| Compound ID | Synthetic Step | Expected Yield (%) | 1H NMR (DMSO-d6, δ ppm) | HR-MS (ESI) [M+H]+ |
| INT-01 | Protocol 4.1 | 90-98% | 9.15 (s, 1H), 8.32 (s, 1H), 7.10 (t, 1H), 6.95 (s, 1H), 6.80 (d, 1H), 6.60 (d, 1H), 5.40 (s, 2H, -NH2) | Calcd: 161.0822, Found: 161.0825 |
| FIN-01 | Protocol 4.2 | 75-85% | 10.40 (s, 1H, -NHCO-), 9.25 (s, 1H), 8.45 (s, 1H), 8.15 (s, 1H), 7.95 (d, 2H), 7.80 (d, 1H), 7.60 (d, 2H), 7.45 (t, 1H), 7.30 (d, 1H) | Calcd: 299.0745, Found: 299.0749 |
Table 1: Representative data for the synthesis of intermediate INT-01 (3-(1H-1,2,4-triazol-1-yl)aniline) and a final product FIN-01 (N-(3-(1H-1,2,4-triazol-1-yl)phenyl)-4-chlorobenzamide).
Proposed Mechanism of Action & Structural Insights
The newly synthesized amide derivatives are designed to act as CYP51 inhibitors. The core 1,2,4-triazole ring is hypothesized to coordinate with the heme iron atom in the enzyme's active site, while the rest of the molecule establishes critical hydrophobic and hydrogen-bonding interactions with key amino acid residues.
Caption: Proposed binding mode of a novel triazole derivative in the CYP51 active site.
Conclusion
This compound is an exceptionally useful and cost-effective building block for the discovery of next-generation agrochemicals. Its true value lies in the synthetic flexibility afforded by the nitro group, which, upon reduction, opens a gateway to a vast chemical space through well-established reactions like amide coupling. The protocols outlined in this note provide a reliable and logical framework for researchers to efficiently synthesize and evaluate novel triazole-based candidates, accelerating the development pipeline for new and effective crop protection solutions.
References
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). National Institutes of Health (PMC). [Link]
-
Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2015). National Institutes of Health (PMC). [Link]
-
Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. (2018). MDPI. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). National Institutes of Health (PMC). [Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). PubMed. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). SciRP. [Link]
-
Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. (2016). MDPI. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). National Institutes of Health (PMC). [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2020). PubMed. [Link]
-
Synthesis and Herbicidal Activity of 1,2,4-Triazole Derivatives Containing a Pyrazole Moiety. (2021). ResearchGate. [Link]
-
The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (2018). RJPT. [Link]
-
A Comprehensive review on 1, 2, 4 Triazole. (2020). IJPRAS. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions encountered during this synthetic procedure. This resource is designed for researchers, chemists, and drug development professionals to facilitate a higher yield and purity of the target compound.
The predominant method for this synthesis is a copper-catalyzed N-arylation, a variant of the Ullmann condensation, which involves the coupling of 1H-1,2,4-triazole with an activated aryl halide, typically 1-bromo- or 1-iodo-3-nitrobenzene. While established, this reaction is sensitive to several parameters that can significantly impact its outcome.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yield is the most frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Inactive Catalyst or Inefficient Catalytic Cycle
The copper catalyst is the heart of the Ullmann reaction. Its activity can be compromised by its oxidation state, particle size, or the presence of inhibitors.
-
Scientific Rationale: The catalytic cycle is believed to involve a Cu(I)/Cu(III) or a related mechanism. Cu(I) is generally considered the active species. If using Cu(II) salts, an in-situ reduction is required, which may be inefficient. The use of ligands is often necessary to stabilize the copper catalyst, increase its solubility, and facilitate reductive elimination.[1]
-
Solution Protocol:
-
Catalyst Choice: Use a reliable Cu(I) source like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). Nanocrystalline CuO has also been shown to be highly effective due to a higher density of active sites.[2]
-
Ligand Addition: Introduce a suitable ligand. 1,10-Phenanthroline and its derivatives are highly effective for the N-arylation of azoles.[3] N,N'-dimethyl-1,2-ethanediamine is another well-established option. The ligand-to-copper ratio should be optimized, typically starting at 2:1.
-
Avoid Catalyst Poisoning: Ensure all glassware is scrupulously clean and that reagents, particularly the triazole and base, are free from potential catalyst poisons like sulfur-containing impurities.
-
Potential Cause 2: Suboptimal Base or Solvent Selection
The base and solvent create the environment for the reaction and are critical for success.
-
Scientific Rationale: The base deprotonates the 1,2,4-triazole (pKa ≈ 10), making it nucleophilic. An unsuitable base can be too weak to achieve this effectively or too strong, potentially leading to side reactions or catalyst deactivation.[2] The solvent must be polar and aprotic to dissolve the reagents (especially the triazole salt) and withstand high temperatures.[4]
-
Solution Protocol:
-
Base Selection: Use a moderately strong inorganic base. Potassium carbonate (K₂CO₃) is often effective and economical.[5] For less reactive systems, cesium carbonate (Cs₂CO₃) is a stronger, albeit more expensive, alternative that often improves yields.[6]
-
Solvent Choice: High-boiling polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices.[6][7] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Potential Cause 3: Unfavorable Reaction Conditions
Traditional Ullmann reactions often require high temperatures, but prolonged exposure can lead to degradation.
-
Scientific Rationale: The reaction requires significant thermal energy to overcome the activation barrier for oxidative addition of the aryl halide to the copper center. However, the nitro group on the aryl halide and the triazole ring itself can be susceptible to decomposition at very high temperatures (>150-160 °C) over long periods.
-
Solution Protocol:
-
Temperature Optimization: Aim for a temperature range of 110-140 °C. Start at 120 °C and monitor the reaction by TLC.
-
Consider Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, minimizing the formation of degradation byproducts and often improving yields.[8][9][10] This is due to rapid, uniform heating of the polar reaction mixture.[8]
-
Q2: My reaction produces significant impurities. How can I identify and prevent them?
The primary impurity is often the undesired constitutional isomer, 4-(3-nitrophenyl)-4H-1,2,4-triazole.
-
Scientific Rationale: 1H-1,2,4-triazole is an unsymmetrical heterocycle with two potential nucleophilic nitrogen atoms (N1 and N4). Arylation can occur at either position. The N1 position is generally favored thermodynamically, but the reaction conditions can influence the regioselectivity.
-
Solution & Prevention:
-
Analysis: The two isomers can typically be distinguished by ¹H NMR spectroscopy and separated by column chromatography.
-
Reaction Control: While achieving perfect regioselectivity is difficult, using a well-defined catalytic system (e.g., CuI/1,10-phenanthroline) can improve the ratio in favor of the desired N1-arylated product.
-
Purification: Careful purification is key.
-
Step 1 (Workup): After the reaction is complete, cool the mixture, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate. This removes the inorganic base and DMF/DMSO.
-
Step 2 (Chromatography): Purify the crude product using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, will typically separate the isomers and other impurities.
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which aryl halide provides the best results: 1-iodo-, 1-bromo-, or 1-chloro-3-nitrobenzene?
The reactivity order for halides in Ullmann-type reactions is generally I > Br > Cl.[2] 1-Iodo-3-nitrobenzene will react fastest and under the mildest conditions. However, it is the most expensive. 1-Bromo-3-nitrobenzene offers a good balance of reactivity and cost and is commonly used. 1-Chloro-3-nitrobenzene is the least reactive and may require a more specialized catalytic system or harsher conditions to achieve good conversion.[1]
Q2: Can this reaction be performed without a ligand?
Yes, ligand-free protocols exist, but they often require higher temperatures or more active, specially prepared catalysts like nanoparticles.[2][11] For general laboratory synthesis with common copper salts (e.g., CuI), using a ligand like 1,10-phenanthroline is highly recommended as it typically leads to milder conditions, higher yields, and better reproducibility.
Q3: What is the detailed role of the copper catalyst and the ligand?
The precise mechanism is complex and debated, but a plausible cycle is as follows:
-
Deprotonation: The base deprotonates the 1,2,4-triazole to form the triazolide anion.
-
Coordination: The triazolide anion and the aryl halide coordinate to the Cu(I) center, which is stabilized by the ligand.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient, high-valent Cu(III) intermediate.
-
Reductive Elimination: The triazolyl group and the aryl group couple, and the C-N bond is formed. This step reductively eliminates the product from the copper center, regenerating the active Cu(I) catalyst.
The ligand helps to solubilize the copper species, stabilize the intermediates, and facilitate the key oxidative addition and reductive elimination steps.
Q4: How do I properly set up and monitor the reaction?
Experimental Protocol Example:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,4-triazole (1.2 equivalents), 1-bromo-3-nitrobenzene (1.0 equivalent), copper(I) iodide (CuI, 0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent: Add anhydrous DMF via syringe. The amount should be sufficient to create a stirrable slurry (e.g., ~5 mL per 1 mmol of aryl halide).
-
Heating: Heat the reaction mixture to 120-130 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The disappearance of the starting aryl halide spot indicates the reaction is nearing completion.
-
Workup: Once complete, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography as described in the troubleshooting section.
Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes typical outcomes based on parameter choices, synthesized from multiple literature reports.[1][2][5][6][11]
| Parameter | Condition A (Suboptimal) | Approx. Yield | Condition B (Optimized) | Approx. Yield | Rationale for Improvement |
| Aryl Halide | 1-Chloro-3-nitrobenzene | < 30% | 1-Bromo-3-nitrobenzene | 70-85% | C-Br bond is weaker and more reactive than C-Cl. |
| Catalyst | Cu₂O (no ligand) | 40-60% | CuI / 1,10-Phenanthroline | 80-95% | Ligand stabilizes Cu(I) and accelerates the catalytic cycle. |
| Base | K₂CO₃ | 65-80% | Cs₂CO₃ | 75-90% | Cs₂CO₃ is more soluble and basic, promoting faster deprotonation. |
| Solvent | Toluene | < 50% | DMF or DMSO | 80-95% | Polar aprotic solvents better dissolve the triazole salt. |
| Temperature | 100 °C | Slow/Incomplete | 130 °C | 80-95% | Higher thermal energy is required for efficient oxidative addition. |
| Method | Conventional (12h) | 75% | Microwave (15 min) | 85% | Rapid heating minimizes degradation and side reactions.[8] |
References
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- IJSDR. (n.d.). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review.
- TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- ResearchGate. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
- Chem-Impex. (n.d.). 3-Nitro-1H-1,2,4-triazole.
- ResearchGate. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
- MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
- PMC - NIH. (2022-09-26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Hindawi. (n.d.). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.
- ACS Omega. (2025-05-13). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents.
- Wikipedia. (n.d.). Ullmann condensation.
- JK Welfare & Pharmascope Foundation. (n.d.). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (2025-12-16). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents | Request PDF.
- RSC Publishing. (2025-01-24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry.
- PMC - PubMed Central. (n.d.). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2.
- Organic Letters. (2019-08-15). Cu/N,N′-Dibenzyloxalamide-Catalyzed N-Arylation of Heteroanilines.
- Revue Roumaine de Chimie. (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR.
- ResearchGate. (2025-08-10). N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I) Oxide Nanoparticle/1,10-Phenanthroline Catalytic System | Request PDF.
- RSC Publishing. (2025-01-24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
- MDPI. (2024-03-14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
- ResearchGate. (2025-08-05). Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Welcome to the technical support resource for the purification of 1-(3-Nitrophenyl)-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert-driven troubleshooting advice and answers to frequently encountered challenges during the purification of this important heterocyclic intermediate.
As Senior Application Scientists, we understand that the journey from a crude reaction mixture to a highly pure, well-characterized compound is often fraught with challenges. The unique electronic properties conferred by the nitrophenyl and triazole moieties can lead to specific purification hurdles. This guide provides not just protocols, but the underlying chemical principles to empower you to make informed decisions and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Product Isolation & Characterization
Q1: My crude product after workup is a dark, viscous oil or a sticky solid instead of a crystalline powder. What is the cause and how can I induce solidification?
A1: This is a common issue often caused by the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or byproducts that act as impurities, causing significant melting point depression.
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Causality: The 1,2,4-triazole ring system is quite polar, as is the nitro group.[1][2] This can lead to strong intermolecular interactions with polar aprotic solvents, making their complete removal by simple evaporation under reduced pressure difficult. These residual solvents can plasticize the solid, resulting in an oil or goo.
-
Troubleshooting Protocol: Trituration
-
Place the crude oil/sticky solid in an Erlenmeyer flask or beaker.
-
Add a small volume of a solvent in which your desired product is expected to have very poor solubility, but in which nonpolar impurities may be soluble. Diethyl ether or a mixture of hexanes and ethyl acetate (e.g., 9:1) are excellent starting points.
-
Using a glass rod or spatula, vigorously stir and scrape the crude material. The goal is to break up the material and wash away soluble impurities. You may observe the oil slowly converting into a suspension of fine solid particles.
-
Allow the suspension to stir for 15-30 minutes.
-
Isolate the resulting solid by vacuum filtration, washing with a small amount of the cold trituration solvent.
-
Dry the solid under high vacuum. This process should yield a free-flowing powder, which is now more amenable to further purification like recrystallization.
-
Q2: My Thin Layer Chromatography (TLC) of the crude product shows multiple spots. What are the likely identities of the major impurities?
A2: The impurity profile depends heavily on the synthetic route used. A common synthesis for 1,2,4-triazoles involves the reaction of a hydrazide with an amide or the cyclization of thiosemicarbazides.[2][3] For a nitrophenyl triazole, typical impurities include:
-
Unreacted Starting Materials: Such as 3-nitroaniline or 3-nitrobenzohydrazide. These are often highly polar and may appear as distinct spots.
-
Isomeric Byproducts: Depending on the regioselectivity of the cyclization reaction, formation of the corresponding 1,5-disubstituted 1,2,3-triazole or other isomers is possible, though many modern methods offer high regioselectivity.[1]
-
Intermediate Species: Incomplete cyclization can leave intermediate compounds in the mixture.
-
Degradation Products: The nitro group can be sensitive to certain reaction conditions, potentially leading to side products.
A logical workflow for identifying these impurities is essential.
Workflow for Impurity Identification
Caption: Logical workflow for identifying unknown spots in the crude product TLC.
| Potential Impurity | Expected Polarity (Relative Rf) | Diagnostic TLC Tip |
| This compound (Product) | Moderate | The main spot, should be UV active. |
| 3-Nitroaniline (Starting Material) | High (Lower Rf than product) | Co-spot with an authentic sample of 3-nitroaniline. Stains yellow with ninhydrin. |
| 3-Nitrobenzohydrazide (Starting Material) | Very High (Very Low Rf) | Co-spot with an authentic sample. Often streaks if not fully dissolved. |
| Isomeric Triazoles | Similar to Product | May co-elute or appear as a very close spot. Often requires careful chromatography or LC-MS to distinguish. |
| Nonpolar Byproducts | Low (Higher Rf than product) | These are typically easiest to remove with a simple hexane or ether wash. |
Recrystallization Challenges
Q3: I'm struggling to find a suitable solvent for recrystallization. The compound either "oils out" upon cooling or remains completely soluble.
A3: This is a classic purification challenge. "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point because the solution is too concentrated or cools too rapidly.[4] Finding the right solvent system is key.
-
Scientific Principle: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For nitrophenyl triazoles, which possess both polar (nitro, triazole) and nonpolar (phenyl ring) features, single solvents are often suboptimal. A binary solvent system is usually more effective.[5]
-
Step-by-Step Solvent Screening Protocol:
-
Place ~20-30 mg of your crude solid into several different test tubes.
-
To each tube, add a different solvent from the table below, starting with a few drops and increasing to ~1 mL.
-
Test 1 (Cold Solubility): Observe solubility at room temperature. A good candidate solvent will NOT dissolve the compound.
-
Test 2 (Hot Solubility): Heat the tubes that passed Test 1 in a sand bath or heating block. A good solvent WILL dissolve the compound completely near its boiling point.
-
Test 3 (Crystallization): Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will produce a high yield of crystalline solid.
-
Table of Suggested Solvents for Screening
| Solvent | Polarity | Comments & Potential Pairs |
| Ethanol / Methanol | Polar Protic | Often a good starting point. May dissolve the compound too well. Use in a pair with water. |
| Isopropanol | Polar Protic | Less polar than ethanol. A good single solvent candidate. |
| Acetone | Polar Aprotic | A strong solvent. Best used in a pair with a nonpolar solvent like hexanes.[6] |
| Ethyl Acetate (EtOAc) | Mid-Polarity | A versatile solvent. Often paired with hexanes. |
| Toluene | Nonpolar | Good for dissolving less polar impurities while leaving the desired product. |
| Water | Very Polar | The product is likely poorly soluble in water, making it a good "anti-solvent" in pairs.[7] |
Troubleshooting Recrystallization Failures
Caption: Decision tree for troubleshooting common recrystallization problems.
Q4: My product is still yellow/brown after recrystallization. How can I remove colored impurities?
A4: Persistent color is often due to highly conjugated, trace-level impurities that co-crystallize with your product. Activated carbon (charcoal) treatment is the standard method for removing such impurities.
-
Mechanism of Action: Activated carbon has a very high surface area and can adsorb large, flat, conjugated molecules (which are often responsible for color) from solution.
-
Decolorization Protocol:
-
Dissolve your crude, colored product in the minimum amount of a suitable hot recrystallization solvent.
-
To the hot solution, add a very small amount of activated carbon (typically 1-2% of the solute mass, a micro-spatula tip is often sufficient). Caution: Adding carbon to a boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.
-
Swirl the mixture and keep it hot for 2-5 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clarified, hot filtrate to cool slowly as you would for a normal recrystallization.
-
Column Chromatography Issues
Q5: My compound streaks badly on the TLC plate and seems to decompose during column chromatography. How can I purify it effectively?
A5: This behavior strongly suggests an adverse interaction with the stationary phase, which is most commonly silica gel.
-
Causality: Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH). The 1,2,4-triazole ring contains basic nitrogen atoms that can interact strongly with these acidic sites.[2] This can lead to poor peak shape (streaking) or even catalyze the degradation of sensitive molecules on the column.[8][9]
-
Troubleshooting & Solutions:
-
Neutralize the Mobile Phase: The most common solution is to add a small amount of a volatile base to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) to the solvent system will neutralize the acidic sites on the silica and dramatically improve peak shape and recovery.
-
Use a Deactivated Stationary Phase: If neutralization is insufficient, consider using a different stationary phase.
-
Neutral Alumina: A good alternative for basic compounds. It has different selectivity than silica, so you will need to re-screen for an appropriate eluent system.
-
Treated Silica: You can purchase commercially available deactivated silica gel or prepare it by slurrying standard silica gel in your eluent containing triethylamine before packing the column.[8]
-
-
Minimize Residence Time: A faster flow rate during chromatography can reduce the time your compound spends in contact with the stationary phase, minimizing potential degradation.[8] This is a trade-off, as it may slightly reduce separation efficiency.
-
Q6: I can't get good separation between my product and a key impurity. How do I optimize my solvent system for flash chromatography?
A6: Achieving good separation (a ΔRf of at least 0.2) is critical. The goal is to find a solvent system that places your target compound at an Rf of ~0.3-0.4 on the TLC plate.[9]
-
Optimization Strategy:
-
Start with a Standard System: A mixture of a nonpolar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate) is the workhorse of column chromatography. Start by running TLCs in 20%, 40%, and 60% EtOAc/Hexanes to find the approximate polarity needed.
-
Fine-Tune the Ratio: Once you have an approximate ratio, make small adjustments (e.g., go from 40% to 35% or 45%) to dial in the Rf to the target range of 0.3-0.4.
-
Introduce a Third Solvent: If a binary system fails to resolve the spots, adding a third solvent can alter the selectivity of the separation.
-
Adding a small amount of Dichloromethane (DCM) can help separate compounds with similar polarities.
-
Adding a small amount of Methanol (MeOH) can help move very polar compounds off the baseline, but use it sparingly (<5%) as it can deactivate the silica.
-
-
References
-
Taylor & Francis. (2020). Enantiomeric Separation of Chiral Triazole Pesticides by a mono-6-(4-Nitrophenyl)-ureido-β-cyclodextrin-Bonded Stationary Phase Using High-Performance Liquid Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
National Center for Biotechnology Information. (2021). New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[8][10][11]triazolo[4,3-a][10][12]benzodiazepines. Molecules, 26(15), 4436. Available from: [Link]
-
MDPI. (2019). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 24(21), 3964. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals, 14(11), 1162. Available from: [Link]
-
TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega, 8(21), 18751-18763. Available from: [Link]
-
International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. Available from: [Link]
-
Cardiff University ORCA. (2021). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2021(2), M1229. Available from: [Link]
-
ResearchGate. (2019). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]
-
IUCr. (2014). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E, 70(Pt 10), o1088–o1091. Available from: [Link]
-
Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available from: [Link]
-
Riddhi Pharma. 1-H 1,2,4 Triazole. Available from: [Link]
-
ACS Publications. (2023). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega, 8(21), 18751-18763. Available from: [Link]
-
National Center for Biotechnology Information. (2017). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Molecules, 22(12), 2219. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
PubChem. 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. Available from: [Link]
-
ResearchGate. (2019). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Available from: [Link]
-
ResearchGate. (2010). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Available from: [Link]
-
ResearchGate. (2011). Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2684. Available from: [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
Wikipedia. 1,2,4-Triazole. Available from: [Link]
-
BioMed Central. (2023). Synthesis methods of 1,2,4-triazole-3-thiones: review. Future Journal of Pharmaceutical Sciences, 9, 44. Available from: [Link]
-
ResearchGate. (2020). A Comprehensive review on 1, 2,4 Triazole. Available from: [Link]
-
Tikrit Journal of Pharmaceutical Sciences. Synthesis, Characterization and Preliminary Evaluation of Some New 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents. Available from: [Link]
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- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: Synthesis and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Welcome to the technical support guide for the synthesis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and side reactions encountered during this crucial N-arylation reaction. Our goal is to provide you with the causal understanding needed to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level queries we receive regarding the synthesis of N-aryl triazoles.
Q1: What are the primary synthetic routes for preparing this compound?
A1: The formation of the C-N bond between the 3-nitrophenyl ring and the 1,2,4-triazole nucleus is typically achieved via transition metal-catalyzed cross-coupling reactions. The three most prevalent methods are:
-
Ullmann Condensation: This classic method involves the coupling of an aryl halide (e.g., 1-iodo-3-nitrobenzene or 1-bromo-3-nitrobenzene) with 1,2,4-triazole using a stoichiometric or catalytic amount of copper, often at high temperatures (>150 °C).[1][2] While effective, it is known for its harsh conditions.
-
Chan-Lam Coupling: A more modern, milder copper-catalyzed approach that couples 3-nitrophenylboronic acid with 1,2,4-triazole.[3][4] This reaction can often be performed at or near room temperature in the presence of an oxidant (typically air) and a suitable base.[4]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed method for C-N bond formation.[5][6] It offers a broad substrate scope and often proceeds under relatively mild conditions, but requires specific, and sometimes costly, phosphine ligands to be effective.[6]
Q2: My reaction produces a significant isomeric impurity that co-elutes with my product. What is it and how can I prevent it?
A2: The most common isomeric byproduct is 4-(3-Nitrophenyl)-4H-1,2,4-triazole . The 1,2,4-triazole ring has two nucleophilic nitrogen atoms (N1 and N4) available for arylation. While the 1H-tautomer is generally more stable, the reaction conditions can influence the site of attack.[7] Formation of the N4-isomer is a persistent challenge. To minimize its formation, consider modifying:
-
The Base: A bulky, non-nucleophilic base can sterically hinder attack at the more exposed N4 position.
-
The Solvent: Solvent polarity can influence the tautomeric equilibrium of the starting triazole and the solubility of the intermediate salts, thereby affecting regioselectivity.
-
The Catalyst System: The choice of metal and ligands can create a steric environment around the catalyst that favors coordination and subsequent reaction at the N1 position.
Q3: I'm observing a non-polar byproduct on my TLC, appearing near the solvent front. What is the likely identity of this impurity?
A3: This is very likely 3,3'-dinitrobiphenyl , which arises from the homocoupling of your arylating agent. This side reaction is particularly common in Ullmann-type reactions where two molecules of the aryl halide couple in the presence of copper.[2] It can also occur in Chan-Lam couplings through the homocoupling of the arylboronic acid. To mitigate this, you can try:
-
Lowering the reaction temperature.
-
Reducing the concentration of the arylating agent.
-
Adding the arylating agent slowly to the reaction mixture to keep its instantaneous concentration low.
-
Introducing specific ligands that can suppress the homocoupling pathway.
Section 2: Troubleshooting Guide: Common Side Reactions and Solutions
This guide provides a deeper dive into specific experimental problems, their mechanistic origins, and actionable solutions.
Problem 1: Poor Regioselectivity - Formation of the N4-Aryl Isomer
The formation of 4-(3-nitrophenyl)-4H-1,2,4-triazole is arguably the most persistent issue in this synthesis.
-
Causality: 1,2,4-Triazole exists in equilibrium between its 1H and 4H tautomers. The N1 position is part of a more stable, conjugated system, making the resulting product thermodynamically favored. However, the N4 position can be kinetically favored under certain conditions due to its accessibility and the electronic nature of the reaction intermediates.
-
Diagnosis:
-
TLC/HPLC: The two isomers often have very similar polarities, but may be separable with a carefully optimized solvent system (e.g., Ethyl Acetate/Hexane with a small percentage of Methanol or Triethylamine).
-
NMR Spectroscopy: ¹H NMR is the most definitive tool. The proton environments in the two isomers are distinct. The N1-isomer typically shows two distinct signals for the triazole protons, whereas the N4-isomer, due to symmetry, shows a single, often sharp, signal for its two equivalent protons at a different chemical shift.
-
| Compound | Triazole Proton (C-H) Chemical Shifts (¹H NMR, approx.) |
| 1-(Aryl)-1H-1,2,4-triazole (N1-isomer) | Two singlets, e.g., ~8.2 ppm and ~8.8 ppm |
| 4-(Aryl)-4H-1,2,4-triazole (N4-isomer) | One singlet (2H), e.g., ~8.5 ppm |
-
Solutions & Optimization:
-
Base Selection: Use of a bulkier base like K₃PO₄ or Cs₂CO₃ over smaller bases like NaH or K₂CO₃ can sterically favor N1 attack.
-
Solvent Effects: Aprotic polar solvents like DMF or NMP are common. Experimenting with less polar solvents like dioxane or toluene can alter the tautomeric equilibrium and improve selectivity.
-
Temperature Control: Running the reaction at the lowest effective temperature often favors the thermodynamically more stable N1 product. High temperatures can lead to scrambling and lower selectivity.
-
Pre-formation of the Triazole Salt: Pre-reacting the 1,2,4-triazole with a base (like NaH) to form the sodium salt before adding the arylating agent can sometimes lock the regiochemistry in favor of the N1-anion.
-
Problem 2: Hydrodehalogenation or Protodeborylation
This side reaction leads to the formation of nitrobenzene from your starting 1-halo-3-nitrobenzene or 3-nitrophenylboronic acid.
-
Causality:
-
In palladium-catalyzed reactions, this can occur via a β-hydride elimination pathway if a suitable hydride source is present.[5][8]
-
In copper-catalyzed reactions, trace amounts of water or other protic sources in the reaction mixture can react with organometallic intermediates, leading to the protonolysis of the carbon-metal bond.
-
-
Diagnosis:
-
GC-MS: This is the ideal technique to detect the presence of the relatively volatile nitrobenzene in your crude reaction mixture.
-
-
Solutions & Optimization:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware under vacuum or in an oven.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction.
-
Choice of Base: Use a non-protic base. If a hydroxide or carbonate base is used, ensure it is of high purity and as anhydrous as possible.
-
Problem 3: Tar Formation / Low Mass Balance
This indicates product degradation or polymerization, often resulting from harsh reaction conditions.
-
Causality: The Ullmann condensation is notorious for requiring high temperatures, which can lead to the decomposition of starting materials, reagents, or the desired product.[1][2] The nitro group itself is strongly electron-withdrawing, which can activate the aromatic ring to undesired side reactions under strongly basic or high-temperature conditions.
-
Diagnosis:
-
TLC: A dark streak from the baseline with little to no distinct spots for product or starting materials.
-
Work-up: Difficulty in separating organic and aqueous layers, or the presence of intractable solids.
-
-
Solutions & Optimization:
-
Switch to a Milder Method: If using a high-temperature Ullmann protocol, the most effective solution is often to switch to a Chan-Lam or Buchwald-Hartwig procedure, which operate at significantly lower temperatures.[4][6]
-
Optimize Temperature: Carefully screen the reaction temperature. Find the minimum temperature required for a reasonable reaction rate.
-
Ligand Addition: In copper-catalyzed reactions, the addition of a ligand (e.g., a phenanthroline or diamine derivative) can stabilize the copper catalyst, allowing for lower reaction temperatures and preventing catalyst agglomeration and decomposition.
-
Section 3: Recommended Experimental Protocol - Chan-Lam N-Arylation
This protocol provides a robust and reproducible method for the synthesis, designed to minimize common side reactions. It is a self-validating system; successful execution following these steps should lead to a high yield of the desired product.
Reaction: 3-Nitrophenylboronic acid + 1H-1,2,4-triazole → this compound
Materials:
-
3-Nitrophenylboronic acid (1.0 eq)
-
1H-1,2,4-triazole (1.2 eq)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) or Methanol (as solvent)
-
4 Å Molecular Sieves
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-nitrophenylboronic acid (1.0 eq), 1H-1,2,4-triazole (1.2 eq), Copper(II) Acetate (0.1 eq), and a small amount of activated 4 Å molecular sieves.
-
Atmosphere: Cap the flask with a rubber septum. The reaction is typically run open to the air, as oxygen serves as the terminal oxidant for the catalytic cycle.[3]
-
Solvent & Base Addition: Add the solvent (DCM or Methanol, approx. 0.1 M concentration relative to the boronic acid). Add pyridine (2.0 eq) via syringe. The mixture should turn from a light blue/green to a deeper color.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction progress should be monitored by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the molecular sieves and copper salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with saturated aqueous ammonium chloride solution (to remove residual copper), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane to yield the pure this compound.
Section 4: Visual Guides
Key Reaction Pathways
Caption: Main reaction and key isomeric side reaction pathway.
Troubleshooting Workflow
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. ijsr.net [ijsr.net]
- 8. youtube.com [youtube.com]
Optimizing reaction conditions for the cyclization of N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides
Introduction
Welcome to the technical support center for the synthesis of triazolo-benzodiazepine systems. This guide is designed for researchers, chemists, and drug development professionals working on the intramolecular cyclization of N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. The formation of the fused 1,2,4-triazole ring is a critical transformation, yielding a scaffold of significant interest in medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the challenges of this specific reaction, ensuring higher yields, purity, and reproducibility.
The core transformation involves an intramolecular cyclodehydration. The success of this reaction is highly dependent on achieving the right balance of conditions to favor the desired cyclization pathway over potential side reactions. The presence of the electron-withdrawing nitro group on the benzohydrazide moiety significantly influences the electronic properties of the substrate, a factor that must be carefully considered during optimization.[3][4]
Logical Workflow for Reaction Optimization
Before diving into specific troubleshooting scenarios, it's crucial to approach the optimization process systematically. The following workflow illustrates the key decision points and experimental stages.
Sources
- 1. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolobenzodiazepine - Wikipedia [en.wikipedia.org]
- 3. Cyclizations with Nitro-Compounds - Organische Chemie - Universität Rostock [langer.chemie.uni-rostock.de]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted 1,2,4-Triazoles
Welcome to the technical support center for the analysis of substituted 1,2,4-triazoles using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in elucidating the complex structures of these versatile heterocyclic compounds. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your spectroscopic analysis.
Part 1: Frequently Asked Questions (FAQs)
Q1: My synthesis can yield multiple regioisomers of a disubstituted 1,2,4-triazole. How can I use ¹H NMR to quickly distinguish between 1,4- and 1,5-substitution patterns?
A1: Distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles can often be achieved by analyzing the chemical shift of the triazole proton. In many cases, the proton of the 1,4-isomer is more shielded (appears at a lower ppm value) compared to the proton of the 1,5-isomer.[1] However, this is a general trend and can be influenced by the nature of the substituents. For a more definitive assignment, 2D NMR techniques are recommended.
Q2: I'm observing broad peaks in my ¹H NMR spectrum, especially for the triazole ring protons. What could be the cause?
A2: Broadening of signals in the NMR spectrum of 1,2,4-triazoles can often be attributed to a few key factors:
-
Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms, and if the exchange between these forms is on the NMR timescale, it can lead to broad peaks.[2][3] This is particularly common for N-unsubstituted or monosubstituted triazoles.
-
Quadrupolar Broadening: The nitrogen atoms in the triazole ring are quadrupolar nuclei. This can sometimes lead to broadening of adjacent proton signals, although this effect is often less pronounced for protons.
-
Sample Concentration: In some cases, intermolecular interactions at high concentrations can lead to peak broadening.[4]
To address this, you can try acquiring the spectrum at different temperatures. Lowering the temperature may slow down the tautomeric exchange enough to resolve separate signals for each tautomer, while increasing the temperature might average them into a sharp signal.
Q3: The integration of my aromatic region is inaccurate due to the residual solvent peak of deuterochloroform. What's a simple solution?
A3: A straightforward solution is to use a different deuterated solvent where the residual peak does not overlap with your signals of interest.[4] Acetone-d₆ is often a good alternative as its residual peak is typically upfield from the aromatic region.[4]
Q4: How can I confirm the presence of an N-H proton in my 1,2,4-triazole derivative?
A4: The most common method to identify an exchangeable proton like an N-H is a D₂O shake .[4] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing its corresponding peak to disappear or significantly decrease in intensity.[4]
Part 2: Troubleshooting Guides for Complex Scenarios
Scenario 1: Ambiguous Regiochemistry in Trisubstituted 1,2,4-Triazoles
Issue: You have synthesized a trisubstituted 1,2,4-triazole, and you are unsure about the substitution pattern (e.g., 1,3,5- vs. 1,3,4- vs. 3,4,5-).
Troubleshooting Protocol: Using 2D NMR for Unambiguous Assignment
A combination of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments is a powerful tool to solve this problem.[5]
Step-by-Step Experimental Workflow:
-
Acquire a High-Resolution ¹H NMR Spectrum: This will serve as the reference for your 2D spectra.
-
Acquire a ¹³C NMR Spectrum: This will show all the carbon signals in your molecule.
-
Run an HSQC Experiment: This experiment correlates protons directly attached to carbons. This will help you assign the proton and carbon signals of your substituents.
-
Run an HMBC Experiment: This is the key experiment for determining connectivity across multiple bonds (typically 2-3 bonds).[5] Look for correlations between the protons of your substituents and the carbon atoms of the triazole ring.
Interpreting the HMBC Data:
The presence or absence of specific long-range correlations will definitively establish the substitution pattern. For example, in a 1,3,5-trisubstituted 1,2,4-triazole, you would expect to see HMBC correlations between the protons of the substituent at the 1-position and the C5 carbon of the triazole ring, and between the protons of the substituent at the 3-position and the C5 carbon.
Visualization of Expected HMBC Correlations:
Caption: Expected key HMBC correlations for different triazole isomers.
Scenario 2: Tautomerism Leading to a Dynamic Equilibrium
Issue: You observe two sets of signals in your ¹H and/or ¹³C NMR spectra, suggesting the presence of two species in solution.
Troubleshooting Protocol: Investigating Tautomeric Equilibrium with Variable Temperature and 2D EXSY NMR
This situation often arises from a slow dynamic equilibrium between two tautomeric forms.[2]
Step-by-Step Experimental Workflow:
-
Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at a range of temperatures (e.g., from room temperature up to 80-100 °C, and down to 0 °C or lower, solvent permitting).
-
If the peaks coalesce into a single set of averaged signals at higher temperatures: This is strong evidence for a dynamic equilibrium.
-
If the peaks sharpen and become more resolved at lower temperatures: This indicates that you are slowing down the exchange process.
-
-
2D Exchange Spectroscopy (EXSY): This experiment is specifically designed to detect chemical exchange.
-
Positive cross-peaks between signals of the major and minor species in a NOESY spectrum are indicative of chemical exchange.[2]
-
Data Presentation: Example of Tautomeric Equilibrium
| Tautomer | Characteristic ¹H Signal (ppm) | Characteristic ¹³C Signal (ppm) |
| N1-H Tautomer | ~13.7 | ~167 (C=S), ~150 (C-N) |
| N2-H Tautomer | ~13.9 | ~165 (C=S), ~148 (C-N) |
| Note: These are example chemical shifts for a triazole-thione and can vary significantly based on substituents and solvent. |
Scenario 3: Unexpected Signals and Suspected Impurities
Issue: Your NMR spectrum contains unexpected signals that you cannot assign to your target molecule.
Troubleshooting Protocol: Identifying Common Impurities and Byproducts
-
Check for Common Solvents: Residual solvents from purification are a frequent source of extra peaks. Common culprits include ethyl acetate, dichloromethane, and acetone.[4]
-
Consider Starting Materials and Reagents: Compare the chemical shifts of the unknown peaks to the NMR spectra of your starting materials and any reagents used in the synthesis.
-
Look for Byproducts from Common Reactions: For example, in "click" chemistry reactions to form triazoles, you might have unreacted azide or alkyne starting materials.
-
Use 2D NMR to Connect the Dots: If you have a significant amount of an impurity, you can use COSY, HSQC, and HMBC to piece together its structure.
Visualization of a Troubleshooting Workflow for Impurity Identification:
Caption: Logical workflow for identifying unknown signals in an NMR spectrum.
Part 3: Advanced Techniques for Complex Cases
¹⁵N NMR Spectroscopy
For particularly challenging cases, especially those involving tautomerism or distinguishing between N-substituted isomers, ¹⁵N NMR can be a very powerful, albeit less common, technique.[2]
-
¹⁵N Chemical Shifts are Highly Sensitive: The chemical shifts of the nitrogen atoms are very sensitive to their chemical environment, making it possible to distinguish between different tautomers and regioisomers.[2]
-
¹H-¹⁵N HMBC: This 2D experiment can be used to correlate protons to nitrogen atoms over multiple bonds, providing definitive evidence for N-substitution patterns.[6] This is particularly useful as it can be performed at natural abundance of the ¹⁵N isotope.[7]
Typical ¹⁵N Chemical Shift Ranges for 1,2,4-Triazole Thiones in DMSO-d₆:
| Nitrogen Atom | Chemical Shift Range (ppm) |
| N1 | -170 to -177 |
| N2 | -95 to -110 |
| N4 | -210 to -215 |
| Data adapted from a study on triazole thiones.[2] |
References
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). National Institutes of Health. Retrieved from [Link]
-
On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR). Retrieved from [Link]
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1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. (2003, January 12). Defense Technical Information Center. Retrieved from [Link]
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(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022, September 7). ResearchGate. Retrieved from [Link]
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Differentiation between[2][8][9]triazolo[1,5-a] pyrimidine and[2][8][9]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. (n.d.). PubMed. Retrieved from [Link]
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Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. (2019, October 18). ACS Omega. Retrieved from [Link]
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Merging antimicrobial and visible emission properties within 1,3,4-trisubstituted-1,2,3-triazolium salts. (2022, February 5). National Institutes of Health. Retrieved from [Link]
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Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Method for Assigning Structure of 1,2,3-Triazoles. (2012, August 15). American Chemical Society. Retrieved from [Link]
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How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? (2015, May 1). ResearchGate. Retrieved from [Link]
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Shaping 1,2,4-Triazolium Fluorinated Ionic Liquid Crystals. (2023, February 24). IRIS UniPA. Retrieved from [Link]
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Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). Retrieved from [Link]
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Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. (n.d.). Retrieved from [Link]
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A User Guide to Modern NMR Experiments. (n.d.). University of Oxford, Chemistry Research Laboratory. Retrieved from [Link]
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ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. (2025, August 6). ResearchGate. Retrieved from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
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Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (n.d.). ResearchGate. Retrieved from [Link]
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A simple 1H nmr conformational study of some heterocyclic azomethines. (n.d.). Retrieved from [Link]
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Basics of NMR Spectroscopy. (2016, November 29). UConn Health. Retrieved from [Link]
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Troubleshooting inconsistent results in antimicrobial testing of triazole derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist
Welcome to the technical support center for antimicrobial testing of novel triazole derivatives. This guide is designed to move beyond simple procedural lists and provide you with the foundational knowledge and practical troubleshooting strategies required to achieve consistent, reliable, and meaningful results in your research. Inconsistent data is a frequent and frustrating challenge in drug discovery, often stemming from subtle, overlooked variables in experimental design. Here, we will dissect these issues in a direct question-and-answer format, explaining the causality behind each recommendation to empower you to build robust, self-validating assays.
Part 1: Foundational Principles - The "Why" Behind Triazole Testing
Before troubleshooting, it's crucial to understand the core mechanism of the compounds you're testing. This knowledge informs every aspect of assay design and interpretation.
The primary antifungal mechanism for the triazole class, including widely-used drugs like fluconazole and voriconazole, is the inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[1][2][3][4] This enzyme is critical for the biosynthesis of ergosterol, the main sterol component of the fungal cell membrane.[2][4] By binding to the heme iron in the enzyme's active site, triazoles halt the conversion of lanosterol to ergosterol.[3][4] This leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts membrane integrity and fluidity, ultimately inhibiting fungal growth.[1][4]
It is important to note that triazoles are generally fungistatic , not fungicidal. They inhibit proliferation rather than actively killing the fungal cells. This property is central to many of the challenges encountered during susceptibility testing, such as the "trailing effect" discussed below.
Mechanism of Action: Triazole Inhibition of Ergosterol Biosynthesis
Caption: Triazoles inhibit the CYP51 enzyme, blocking ergosterol synthesis.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the antimicrobial susceptibility testing (AST) of triazole derivatives.
Q1: My Minimum Inhibitory Concentration (MIC) values are highly variable between experiments. What are the primary causes?
Inconsistent MICs are the most frequent complaint. A variation of one twofold dilution is generally considered acceptable in serial dilution assays, but greater variability points to underlying methodological issues.[5] The key sources of error are almost always found in the initial setup of the assay.
Core Areas for Investigation:
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Inoculum Preparation and Density: This is the most critical variable in antifungal susceptibility testing.[6][7][8][9]
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Causality: Because triazoles are fungistatic, a higher-than-standardized fungal inoculum can overwhelm the drug's inhibitory effect. The fungi may consume the available drug or simply grow to a visible density before the inhibitory action can take hold, leading to an artificially high and inconsistent MIC. This is often called the "inoculum effect".[9]
-
Troubleshooting:
-
Standardize Rigorously: Always prepare your inoculum from fresh, 24-48 hour cultures on appropriate agar (e.g., Potato Dextrose Agar, Sabouraud Dextrose Agar).
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Use a Spectrophotometer: Adjust the fungal suspension to a specific optical density (OD) that corresponds to a known colony-forming unit (CFU)/mL concentration. For yeasts like Candida, this is typically a 0.5 McFarland standard.[10] Note that for filamentous fungi, the relationship between OD and CFU/mL is not always linear and may need species-specific validation.[11][12]
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Verify with Plating: Periodically, perform colony counts from your standardized inoculum to verify that your spectrophotometric method is yielding the correct CFU/mL. The target inoculum for CLSI broth microdilution is typically between 0.5 x 10³ and 2.5 x 10³ CFU/mL.[13]
-
-
-
Media Composition (pH and Nutrients):
-
Causality: The activity of your compound and the growth of the fungus are highly dependent on the testing medium. RPMI-1640 is the standard medium for most CLSI and EUCAST protocols.[14][15] Its pH is buffered to ~7.0 with MOPS buffer, as pH shifts during fungal growth can alter both the compound's structure/charge and the fungus's membrane physiology.
-
Troubleshooting:
-
Use Standardized Media: Always use RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Verify pH: Before use, confirm the pH of your prepared medium is 7.0 ± 0.1.
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Glucose Supplementation: EUCAST guidelines specify supplementing RPMI with 2% glucose, which can enhance growth and make endpoints easier to read for some species.[15] However, ensure this is applied consistently, as it can alter MICs compared to the standard CLSI method.
-
-
-
Incubation Conditions:
-
Causality: Fungal growth rates are sensitive to temperature and time. Reading plates too early may result in no growth, while reading too late can lead to overgrowth and falsely elevated MICs.
-
Troubleshooting:
-
Q2: My novel triazole derivative has poor solubility in the test medium. How can I address this without compromising the assay?
This is a common challenge with novel hydrophobic compounds. Poor solubility leads to precipitation, meaning the true concentration of the drug in solution is unknown and inconsistent across wells.[5][18][19]
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Causality: The standard test medium, RPMI-1640, is aqueous. Many organic molecules, including complex triazole derivatives, are poorly soluble in water.[20][21] The use of inappropriate solvents or high concentrations of solvents can be toxic to the fungi or interfere with the compound's activity.
-
Troubleshooting Steps:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent. However, the final concentration of DMSO in the assay wells should never exceed 1% v/v , as higher concentrations can inhibit fungal growth.
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mg/mL).
-
Intermediate Dilution: Perform an intermediate dilution of the stock in the test medium (e.g., RPMI-1640). This step is critical. Rapidly adding a small volume of highly concentrated DMSO stock directly into a large aqueous volume can cause the compound to immediately precipitate. A staged dilution allows for better dispersion.
-
Visual Inspection: After preparing your drug dilutions in the microtiter plate, inspect it for any signs of precipitation (cloudiness, visible particles) before adding the inoculum. If precipitation is observed, the highest concentration tested is not truly in solution, and the resulting MIC will be inaccurate. You must either lower the starting concentration or explore alternative formulation strategies.
-
Q3: I'm observing the "trailing effect" with my triazole compounds. How do I interpret these results?
The trailing effect, or paradoxical growth, is characterized by reduced but persistent growth of the fungus in wells containing high concentrations of a fungistatic agent.[7] Visually, this makes it difficult to determine the true MIC endpoint.
-
Causality: This phenomenon is particularly common with azoles.[7] The fungistatic nature of the drug means that at concentrations above the true MIC, some residual metabolic activity or limited growth can still occur, preventing the well from becoming completely clear.
-
Reading the Endpoint Correctly:
-
The 50% Inhibition Rule (MIC-2): For azoles, the CLSI and EUCAST standards recommend reading the MIC as the lowest drug concentration that produces a prominent decrease in turbidity (approximately 50%) compared to the growth of the drug-free control well.[7][22]
-
Avoid Reading for Complete Inhibition: Do not read the MIC as the concentration with 100% growth inhibition (a completely clear well). This will lead to a falsely high MIC value.
-
Spectrophotometric Reading: For an objective measure, you can read the plate on a spectrophotometer at a wavelength like 490 nm or 530 nm. The MIC is the concentration that reduces the OD by ≥50% compared to the positive control.
-
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for diagnosing inconsistent MIC results.
Q4: Could the fungal strain itself be the source of inconsistency?
Yes. Beyond inoculum preparation, inherent biological factors and acquired resistance can cause variability.
-
Causality: Fungi can develop resistance to triazoles through several mechanisms, including:
-
Target Modification: Mutations in the ERG11/CYP51A gene can reduce the binding affinity of the triazole to the enzyme.[1][23]
-
Target Overexpression: Increased expression of the ERG11 gene means more enzyme is produced, requiring a higher drug concentration for inhibition.[1]
-
Efflux Pumps: Upregulation of drug efflux pumps (e.g., from the ABC or MFS superfamilies) can actively remove the triazole from the cell, preventing it from reaching its target.[1]
-
-
Troubleshooting & Validation:
-
Quality Control Strains: Always include a well-characterized quality control (QC) strain in every assay. For testing yeasts, Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are common choices. The MIC for your QC strain against a standard antifungal (e.g., fluconazole, voriconazole) must fall within the accepted reference range published by CLSI or EUCAST.[24][25] If the QC strain fails, the results for your test compounds in that batch are invalid.
-
Strain Verification: Ensure the identity and purity of your test isolate. A mixed culture will produce chaotic and uninterpretable results.[10][26]
-
Resistance Screening: If you suspect resistance, consider screening for known resistance mutations via PCR or using agar plates containing fixed concentrations of clinical triazoles.[7][27]
-
Table 1: Summary of Key Experimental Variables and Their Impact
| Variable | Common Error | Resulting Impact on MIC | Corrective Action |
| Inoculum Density | Too high (> 5 x 10³ CFU/mL) | Falsely high and variable | Standardize to 0.5 McFarland; verify with plating. |
| Compound Solubility | Precipitation in media | Falsely high; non-reproducible | Use ≤1% DMSO; check for clarity before inoculation. |
| Endpoint Reading | Reading 100% inhibition | Falsely high due to trailing | Read at ≥50% growth inhibition compared to control. |
| Media pH | Incorrect pH (<6.9 or >7.1) | Variable compound activity/fungal growth | Use MOPS-buffered RPMI-1640; verify pH. |
| Incubation Time | Too long | Falsely high due to overgrowth | Adhere to standard times (e.g., 24h for Candida). |
| QC Strain | MIC out of range | Entire assay is invalid | Re-run assay; investigate all reagents and procedures. |
Part 3: Detailed Experimental Protocol
This section provides a step-by-step protocol for performing the broth microdilution antifungal susceptibility test, harmonized with the principles of the CLSI M27 document.[28]
Protocol: Broth Microdilution MIC Assay for Yeast
1. Reagent and Media Preparation a. Test Medium: Prepare RPMI-1640 medium (with L-glutamine, without sodium bicarbonate) and buffer it with 0.165 M morpholinepropanesulfonic acid (MOPS). Adjust pH to 7.0 ± 0.1 with 1N NaOH. Sterilize by filtration. b. Compound Stock: Prepare a 100x final concentration stock of your triazole derivative in 100% DMSO. For example, for a top final concentration of 64 µg/mL, prepare a 6.4 mg/mL stock. c. Quality Control: Use a reference strain like Candida parapsilosis ATCC 22019.
2. Inoculum Preparation a. Subculture the yeast from frozen stock onto a Sabouraud Dextrose Agar plate and incubate for 24-48 hours at 35°C. b. Select several well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl). c. Vortex for 15 seconds to ensure a homogenous suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm) or by visual comparison. This suspension contains approximately 1-5 x 10⁶ CFU/mL. e. Create the final working inoculum by diluting the adjusted suspension 1:1000 in the test medium (RPMI-1640). This yields a concentration of 1-5 x 10³ CFU/mL. This is your 2x inoculum.
3. Microtiter Plate Preparation a. Use sterile, 96-well flat-bottom microtiter plates. b. Add 100 µL of test medium to wells 2 through 12 in each row to be used. c. Prepare the drug dilutions. Add 200 µL of your 100x stock (diluted to 2x in media) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (media only).
4. Inoculation and Incubation a. Add 100 µL of the 2x working inoculum to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in each well is now 200 µL. The inoculum is at its target 1x concentration (0.5-2.5 x 10³ CFU/mL), and the drug concentrations have been diluted by half to their final test concentrations. c. Seal the plates or cover with a lid and incubate at 35°C for 24-48 hours.
5. Reading and Interpreting Results a. First, check the control wells. Well 12 (sterility) should be clear. Well 11 (growth) should show distinct turbidity. If controls are invalid, the test must be repeated. b. Using a plate reading mirror or by shaking the plate gently, visually compare the growth in wells 1-10 to the growth in well 11. c. The MIC is the lowest concentration of the triazole derivative that causes a prominent (≥50%) reduction in turbidity relative to the growth control.
References
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Meletiadis, J., Mouton, J. W., Meis, J. F., Bouman, B. A., Donnelly, J. P., & Verweij, P. E. (2001). Inoculum standardization for antifungal susceptibility testing of filamentous fungi pathogenic for humans. Journal of Clinical Microbiology, 39(4), 1345–1347. [Link]
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Parker, J. E., Warrilow, A. G., Price, C. L., Mullins, J. G., Kelly, D. E., & Kelly, S. L. (2014). Triazole mechanism of action and resistance. ResearchGate. [Link]
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CLSI. (n.d.). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
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CLSI. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]
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Espinel-Ingroff, A. (2001). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 39(4), 1345-1347. [Link]
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CLSI. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
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Galgiani, J. N., & Loebenberg, D. (1997). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 40(4), 605-607. [Link]
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CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
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EUCAST. (n.d.). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]
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Patterson, T. F., & Sutton, D. A. (2012). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. UT Health San Antonio. [Link]
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Rodriguez-Tudela, J. L., et al. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 46(4), 365-371. [Link]
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Arendrup, M. C., Cuenca-Estrella, M., Lass-Flörl, C., & Hope, W. W. (2011). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(10), 625-634. [Link]
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Thompson, G. R., & Lewis, J. S. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(4), ofx222. [Link]
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Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. ResearchGate. [Link]
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El-Sayed, N. F., et al. (2025). Mechanisms of action of 1,2,3-triazole hybrids. ResearchGate. [Link]
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Kostova, I., & Bhatia, S. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1243509. [Link]
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O'Gorman, C. M., & Dyer, P. S. (2021). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Pathogens, 10(6), 724. [Link]
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Simner, P. J., & Tamma, P. D. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
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Dufresne, S. F., et al. (2019). Triazole Antifungal Susceptibility Patterns among Aspergillus Species in Québec, Canada. mSphere, 4(3), e00262-19. [Link]
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Snelders, E., et al. (2012). Antifungal susceptibilities of medical triazoles and compounds used as fungicides in agriculture. ResearchGate. [Link]
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Hu, X. L., et al. (2015). Triazole-Linked Glycolipids Enhance the Susceptibility of MRSA to β-Lactam Antibiotics. ACS Infectious Diseases, 1(10), 484-488. [Link]
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Singh, S., et al. (2012). Determination of Minimum Inhibitory Concentration (MIC) of some novel triazole derivative. International Journal of Research in Pharmacy and Chemistry, 2(3), 643-646. [Link]
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Al-Wahaibi, L. H., et al. (2020). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 25(21), 5179. [Link]
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Perlin, D. S., et al. (2009). Rapid detection of triazole antifungal resistance in Aspergillus fumigatus. Journal of Clinical Microbiology, 47(6), 1789-1796. [Link]
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Various Authors. (n.d.). Result of Screening for the Solvent solubility property of different agents. ResearchGate. [Link]
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Patel, R. H., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(2), 1-8. [Link]
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Kumar, D., et al. (2022). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 13, 863283. [Link]
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Various Authors. (n.d.). Comparison of MIC (mg mL À1 ) values of synthesized compounds and standard drugs. ResearchGate. [Link]
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Sztanke, K., et al. (2004). The susceptibility of certain microbial strains to fused 1,2,4-triazole derivatives. Annales Universitatis Mariae Curie-Sklodowska, Sectio D, 59(2), 100-103. [Link]
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Espinel-Ingroff, A., et al. (2002). Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. Journal of Clinical Microbiology, 40(10), 3776-3783. [Link]
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Various Authors. (2023). What are some factors that could affect antimicrobial susceptibility testing? ResearchGate. [Link]
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Plech, T., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals (Basel), 13(12), 458. [Link]
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Hsieh, Y. G., et al. (2020). Evaluation of Two Commercial Broth Microdilution Methods Using Different Interpretive Criteria for the Detection of Molecular Mechanisms of Acquired Azole and Echinocandin Resistance in Four Common Candida Species. Antimicrobial Agents and Chemotherapy, 64(11), e00940-20. [Link]
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Ali, A., et al. (2024). Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. Molecules, 29(5), 1079. [Link]
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Pfaller, M. A., et al. (1998). The Optimal Wavelength of Spectrophotometric Broth Microdilution Antifungal Susceptibility Test for Flucytosine and Three Azoles. ResearchGate. [Link]
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Various Authors. (2017). Solubility of triazole? ResearchGate. [Link]
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de Oliveira, C. S., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]
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Wang, X., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 66(17), 11717-11757. [Link]
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Stability issues of 1-(3-Nitrophenyl)-1H-1,2,4-triazole under acidic or basic conditions
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of 1-(3-Nitrophenyl)-1H-1,2,4-triazole under various experimental conditions. This document offers in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the 1,2,4-triazole ring, and how does the 3-nitrophenyl substituent influence it?
A1: The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered to be stable under neutral conditions. Its aromaticity contributes to its resistance to degradation.[1] However, the stability of substituted 1,2,4-triazoles can be significantly influenced by the nature and position of the substituents.
The presence of a 3-nitrophenyl group introduces an electron-withdrawing nitro (-NO₂) group. This group can impact the electron density of the triazole ring, potentially influencing its susceptibility to nucleophilic or electrophilic attack under acidic or basic conditions. While specific data on this compound is limited, studies on other nitrophenyl-substituted triazoles suggest that the nitro group can affect the molecule's overall stability.[2]
Q2: My experimental results using this compound are inconsistent. Could compound instability be the cause?
A2: Yes, inconsistent results in biological assays or analytical measurements can be a strong indicator of compound degradation. The stability of this compound can be affected by factors such as pH, temperature, and the presence of other reactive species in your experimental medium. It is crucial to assess the stability of the compound under your specific experimental conditions to ensure the reliability of your data.
Q3: What are the likely degradation pathways for this compound under acidic or basic conditions?
A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can hypothesize potential pathways based on the general chemistry of 1,2,4-triazoles and the influence of the nitrophenyl group.
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the triazole ring could potentially undergo protonation, making it more susceptible to nucleophilic attack by water. This could lead to ring-opening reactions.
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, deprotonation of the triazole ring could occur, potentially leading to rearrangements or ring cleavage. The electron-withdrawing nature of the nitro group might influence the acidity of the triazole ring protons.
-
Reduction of the Nitro Group: Depending on the experimental conditions (e.g., presence of reducing agents), the nitro group on the phenyl ring could be reduced to an amino group, forming 1-(3-Aminophenyl)-1H-1,2,4-triazole. This would significantly alter the electronic properties and potentially the biological activity of the compound.
The following diagram illustrates a hypothetical degradation pathway under harsh acidic conditions.
Caption: Hypothetical Acid-Catalyzed Degradation Pathway.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound in your experiments.
Issue 1: Loss of compound potency or concentration over time in aqueous buffers.
| Potential Cause | Troubleshooting Steps | Rationale |
| pH-dependent hydrolysis | 1. Perform a forced degradation study: Incubate the compound in buffers of varying pH (e.g., pH 2, 7, 9) at a controlled temperature.[3] 2. Analyze samples at different time points: Use a stability-indicating analytical method (e.g., HPLC-UV) to quantify the remaining parent compound. 3. Identify the optimal pH range: Determine the pH at which the compound exhibits the highest stability. | This systematic approach will reveal if the compound is susceptible to acid or base-catalyzed hydrolysis and help define a stable pH range for your experiments. |
| Temperature sensitivity | 1. Conduct stability studies at different temperatures: In your optimal pH buffer, incubate the compound at various temperatures (e.g., 4°C, room temperature, 37°C). 2. Monitor degradation over time: Analyze samples at regular intervals to assess the rate of degradation at each temperature. | This will establish the thermal stability of the compound and guide storage and handling procedures. |
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
| Potential Cause | Troubleshooting Steps | Rationale |
| Formation of degradation products | 1. Characterize the new peaks: Use LC-MS or other mass spectrometry techniques to determine the mass-to-charge ratio (m/z) of the unknown peaks. 2. Propose potential structures: Based on the mass and the known structure of the parent compound, hypothesize the structures of the degradation products. 3. Confirm structures: If necessary, isolate the degradation products and use NMR for definitive structural elucidation. | Identifying the degradation products provides crucial information about the degradation pathway and helps in developing a more robust experimental design. |
| Reaction with experimental components | 1. Perform control experiments: Incubate the compound with individual components of your experimental medium to identify any potential incompatibilities. 2. Modify the experimental setup: If a reaction is identified, consider replacing the reactive component with a more inert alternative. | This helps to isolate the cause of degradation and ensures that the observed effects are due to the intended experimental variables. |
Experimental Protocols
Protocol 1: Forced Degradation Study by HPLC-UV
This protocol outlines a general procedure for assessing the stability of this compound under acidic and basic conditions.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Prepare working solutions by diluting the stock solution with the respective stressor solutions (0.1 M HCl, 0.1 M NaOH, and a neutral buffer like phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Incubate the working solution in 0.1 M HCl at 60°C.
- Basic Hydrolysis: Incubate the working solution in 0.1 M NaOH at 60°C.
- Neutral Hydrolysis: Incubate the working solution in pH 7.4 buffer at 60°C.
- Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the acidic and basic samples before HPLC analysis.
3. HPLC-UV Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has maximum absorbance.
- Analysis: Quantify the peak area of the parent compound at each time point to determine the percentage of degradation.
The following diagram illustrates the workflow for a forced degradation study.
Sources
Technical Support Center: Enhancing the Regioselectivity of 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation of this critical heterocyclic scaffold. The 1,2,4-triazole moiety is a privileged structure in pharmaceuticals, agrochemicals, and materials science, making the ability to selectively synthesize specific regioisomers a paramount objective.[1][2]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind the "how." We will explore common challenges, troubleshoot suboptimal results, and provide validated protocols to enhance the regiochemical outcome of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise when planning a regioselective 1,2,4-triazole synthesis.
Q1: What are the primary factors that dictate regioselectivity in classical 1,2,4-triazole syntheses like the Einhorn-Brunner or Pellizzari reactions?
A1: In classical condensation reactions, regioselectivity is fundamentally governed by the electronic and steric properties of the starting materials.
-
Einhorn-Brunner Reaction: This reaction condenses an imide with an alkyl hydrazine.[3][4] When using an unsymmetrical imide, the reaction can yield two different regioisomers. The selectivity is primarily dictated by the electrophilicity of the two carbonyl carbons. The hydrazine's primary amino group will preferentially attack the more electron-deficient carbonyl carbon. Therefore, the acyl group derived from the stronger corresponding carboxylic acid will predominantly direct the substitution pattern, ending up at the 3-position of the triazole ring.[1][5]
-
Pellizzari Reaction: This method involves the reaction of an amide with an acylhydrazide.[6][7] Unlike the Einhorn-Brunner reaction, the Pellizzari reaction is often not regioselective and can produce a mixture of isomers, particularly when using unsymmetrical reagents.[6] The reaction mechanism involves nucleophilic attack and subsequent cyclization, and the subtle differences in reactivity between the reacting centers can be difficult to control, often requiring high temperatures which further diminish selectivity.[6][8]
Q2: How do modern catalytic methods improve regioselectivity compared to classical approaches?
A2: Modern catalytic methods, particularly those involving metal-catalyzed [3+2] cycloadditions, offer superior control over regioselectivity by altering the reaction mechanism.
-
Catalyst-Controlled Cycloadditions: A prime example is the reaction of isocyanides with diazonium salts. Liu et al. have demonstrated that the choice of metal catalyst can completely switch the regiochemical outcome.[9]
-
Silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles .[10]
-
Copper(II) catalysis selectively produces 1,5-disubstituted 1,2,4-triazoles .[10] This catalyst-based control provides a predictable and reliable route to a desired isomer that is often unattainable with classical methods.[9][10]
-
Q3: Can I predict the regiochemical outcome of my reaction?
A3: Prediction is most reliable for well-established, catalyst-controlled systems. For other reactions, prediction is based on understanding mechanistic principles:
-
Electronic Effects: As seen in the Einhorn-Brunner reaction, electron-withdrawing groups on an acyl moiety will increase the electrophilicity of the adjacent carbonyl, making it the preferred site of initial nucleophilic attack.[5]
-
Steric Hindrance: Bulky substituents can block access to a reaction site, directing the incoming reagent to a less sterically hindered position. This is a crucial factor in many synthetic routes.
-
Computational Chemistry: For novel systems, Density Functional Theory (DFT) calculations can be a powerful predictive tool. By modeling the transition state energies for the different possible reaction pathways, one can predict which regioisomer is kinetically favored.[11][12]
Part 2: Troubleshooting Guide for Common Regioselectivity Issues
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Poor or No Regioselectivity Observed in an Einhorn-Brunner Reaction
Symptoms:
-
You obtain a nearly 1:1 mixture of the two possible 1,2,4-triazole regioisomers.
-
Separation of the isomers by column chromatography is difficult or impossible.[13][14][15]
Probable Causes & Solutions:
-
Insufficient Electronic Differentiation: The electronic properties of the two acyl groups on your unsymmetrical imide are too similar. The small difference in carbonyl electrophilicity is not enough to direct the reaction down a single pathway.
-
Solution: Redesign the imide substrate if possible. Introduce a potent electron-withdrawing group (e.g., -NO₂, -CF₃) on one of the acyl groups to create a more significant electronic bias. This will render one carbonyl significantly more electrophilic and favor a single reaction pathway.
-
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the small activation barrier difference between the two competing pathways, leading to a loss of selectivity.
-
Solution: Attempt the reaction at a lower temperature. While this may slow the reaction rate, it can significantly enhance regioselectivity. Monitor the reaction over a longer period.
-
Logical Flow for Troubleshooting Einhorn-Brunner Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Obtaining the "Wrong" Regioisomer in a [3+2] Cycloaddition
Symptoms:
-
You expected a 1,3-disubstituted 1,2,4-triazole but predominantly isolated the 1,5-isomer (or vice-versa).
Probable Causes & Solutions:
-
Incorrect Catalyst Choice: This is the most common cause in catalyst-controlled systems. As established, silver and copper catalysts direct the reaction to different isomers in the cycloaddition of isocyanides and diazonium salts.[10]
-
Solution: Verify your catalyst source and protocol. Ensure you are using the correct metal catalyst for your desired outcome.
Catalyst System Reactants Predominant Product Typical Yield Reference Silver(I) Aryl Diazonium Salts & Isocyanides 1,3-Disubstituted 1,2,4-Triazoles up to 88% [10] Copper(II) Aryl Diazonium Salts & Isocyanides 1,5-Disubstituted 1,2,4-Triazoles up to 79% [10] Iodine (Metal-free) Hydrazones & Amines 1,3,5-Trisubstituted 1,2,4-Triazoles up to 92% [16] -
-
Ligand Effects: In more complex catalytic systems, the ligands coordinated to the metal center can influence the steric and electronic environment of the reaction, thereby affecting regioselectivity.
-
Solution: Review literature for the specific catalytic system you are using. Minor changes in the ligand scaffold can sometimes invert selectivity. Ensure your ligands are pure and match those described in the validated protocol.
-
Experimental Protocol: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles
This protocol is adapted from the work of Liu et al. and provides a reliable method for selectively accessing either the 1,3- or 1,5-disubstituted isomer.[9][10]
Materials:
-
Aryl Diazonium Salt (1.0 eq)
-
Isocyanide (1.2 eq)
-
For 1,3-isomer: Silver(I) catalyst (e.g., Ag₂O, 5 mol%)
-
For 1,5-isomer: Copper(II) catalyst (e.g., Cu(OAc)₂, 5 mol%)
-
Solvent (e.g., Dichloromethane, DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the aryl diazonium salt (1.0 eq) and the chosen catalyst (Ag₂O or Cu(OAc)₂, 0.05 eq).
-
Add dry DCM to dissolve the solids.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the isocyanide (1.2 eq) to the stirring mixture via syringe over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure regioisomer.
Issue 3: Difficulty Separating a Mixture of Regioisomers
Symptoms:
-
TLC analysis shows two or more spots with very similar Rf values.
-
Column chromatography provides poor separation, with fractions containing mixtures of isomers.
Probable Causes & Solutions:
-
Similar Polarity: The constitutional isomers have very similar polarities, making them difficult to separate on standard silica gel.
-
Solution 1: Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can improve separation. Adding a small amount of a third solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can also modify selectivity.[14]
-
Alternative Stationary Phase: Consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).[14]
-
-
Solution 2: Derivatization: If the isomers possess a suitable functional handle (e.g., -OH, -NH₂), they can be derivatized to create new compounds with significantly different physical properties. After separation of the derivatives, the original functionality can be restored through a deprotection step.
-
Solution 3: Recrystallization: If the product is crystalline, meticulous fractional recrystallization can sometimes be used to isolate the major isomer in high purity, although this is often a trial-and-error process.
-
Decision Tree for Isomer Separation
Caption: A systematic approach to separating regioisomers.
References
-
Liu, X., et al. (2018). Catalyst-Controlled Regiodivergent [3+2] Cycloaddition of Isocyanides with Diazonium Salts: A Strategy for the Regioselective Synthesis of 1,2,4-Triazoles. Frontiers in Chemistry. Available at: [Link]
- Einhorn, A. (1905). Über die N-Methylolverbindungen der Säureamide. Justus Liebigs Annalen der Chemie.
-
Taylor & Francis Online. (2019). Regioselective synthesis, antitumor and antioxidant activities of some 1,2,4-triazole derivatives based on 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]
-
RSC Publishing. (2021). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Chemical Science. Available at: [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from: [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. Retrieved from: [Link]
-
Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method?. Available at: [Link]
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Available at: [Link]
-
PubMed. (2015). Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review. Journal of Molecular Modeling. Available at: [Link]
-
J. Chem. React. Synthesis. (2020). Quantum chemistry study on the regioselective behavior of 1,3- dipolar cycloaddition reaction of azides with various substituted cyclooctynes. Available at: [Link]
-
RHAZES: Green and Applied Chemistry. (2024). Study of regioselectivity in the synthesis of substituted 1,2,3-triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. Available at: [Link]
-
New Journal of Chemistry. (2021). The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights. Available at: [Link]
-
ChemFinder. (2011). Einhorn-Brunner reaction. Available at: [Link]
-
YouTube. (2020). Pellizzari Reaction Mechanism | Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. chemfinder.wordpress.com [chemfinder.wordpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. isres.org [isres.org]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Storage of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Welcome to the technical support center for 1-(3-Nitrophenyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established principles of chemical stability for nitroaromatic and triazole-containing compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For maximal stability, the solid compound should be stored in a cool, dry, and dark environment.[1] It is crucial to minimize exposure to light, high temperatures, and humidity, as these factors can accelerate degradation. For long-term storage, we recommend keeping the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (+4°C).[1]
Q2: How stable is the 1,2,4-triazole ring to chemical degradation?
A2: The 1,2,4-triazole ring is an aromatic heterocycle and is generally quite stable.[2][3][4] It is resistant to hydrolysis under typical acidic and basic conditions. However, exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, may lead to degradation.[1][2]
Q3: Is this compound sensitive to light?
A3: While direct photostability data for this specific molecule is not extensively published, both the nitrophenyl and triazole moieties can be susceptible to photodegradation. Nitroaromatic compounds can undergo photochemical reactions, and some triazole derivatives are known to degrade under UV or simulated solar light.[1][5] Therefore, it is best practice to protect the compound and its solutions from light.
Q4: I am dissolving the compound in a solvent for my experiments. How does this affect its stability?
A4: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure.[1] For aqueous solutions, it is important to control the pH, as extreme pH levels combined with elevated temperatures can promote hydrolysis. When using organic solvents, ensure they are of high purity and free from contaminants that could catalyze degradation.
Q5: What are the likely degradation products of this compound?
A5: Based on the degradation pathways of related compounds, potential degradation products could arise from hydrolysis of the triazole ring under harsh conditions, or photochemical reactions involving the nitro group. Thermal decomposition at high temperatures is expected to lead to the release of nitrogen-containing gases.
II. Troubleshooting Guide: Degradation Issues
This section addresses specific issues you may encounter that could be related to the degradation of this compound.
Issue 1: I am observing a new, unexpected peak in the HPLC analysis of my stored compound.
-
Potential Cause: This is a common indicator of chemical degradation. The new peak likely represents a degradation product.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed).
-
Analyze a Fresh Sample: If possible, analyze a fresh or newly purchased sample of the compound to use as a reference.
-
Consider the Degradation Pathway:
-
If the compound has been exposed to light, the new peak could be a photodegradation product.
-
If stored in a humid environment or dissolved in an unbuffered aqueous solution, it could be a hydrolytic product.
-
If exposed to high temperatures, thermal degradation may have occurred.
-
-
Perform a Forced Degradation Study: To identify the likely cause, you can perform a forced degradation study as outlined in the protocol below. This will help in characterizing the degradation product under specific stress conditions.
-
Issue 2: The biological activity of my compound seems to have decreased over time.
-
Potential Cause: A loss of potency is often due to the degradation of the active compound, resulting in a lower effective concentration.
-
Troubleshooting Steps:
-
Assess Purity: Use an analytical technique like HPLC to determine the current purity of your compound. Compare this to the purity specification on the certificate of analysis.
-
Review Solution Preparation and Storage: If the compound is used in a stock solution, consider the stability in that specific solvent and the storage conditions of the solution. Stock solutions, especially in aqueous buffers, can be more prone to degradation than the solid compound.
-
Prepare Fresh Solutions: Always prepare fresh solutions for critical experiments to ensure the highest possible activity.
-
Issue 3: I notice a change in the physical appearance of the solid compound (e.g., color change, clumping).
-
Potential Cause: Changes in physical appearance can be a sign of degradation or moisture absorption.
-
Troubleshooting Steps:
-
Check for Moisture: Clumping is a strong indicator of moisture absorption. Ensure the container is properly sealed and was stored in a dry environment.
-
Analyze for Purity: A color change may indicate the formation of chromophoric degradation products. An HPLC or other purity analysis is recommended.
-
Dry the Compound: If moisture absorption is suspected, the compound can be dried under a high vacuum, provided it is thermally stable at the drying temperature.
-
III. Potential Degradation Pathways
The degradation of this compound can be initiated by several factors, primarily heat, light, and harsh chemical conditions. The following diagram illustrates the likely degradation pathways based on the known chemistry of nitrophenyl and triazole compounds.
Caption: Potential degradation pathways for this compound.
IV. Recommended Storage Conditions Summary
| Condition | Solid Compound | Stock Solution |
| Temperature | +4°C (Refrigerated) | -20°C or -80°C (Frozen) |
| Atmosphere | Inert gas (Argon/Nitrogen) | Tightly sealed, minimal headspace |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial/foil) |
| Moisture | Tightly sealed container with desiccant | Use anhydrous solvents where possible |
V. Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
Objective: To determine the primary degradation pathways and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber (optional)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours. Then, prepare a 100 µg/mL solution in acetonitrile.
-
Photodegradation: Expose a 100 µg/mL solution in acetonitrile to UV light (e.g., 254 nm) or in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples, including an unstressed control, by a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6][7][8]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation by the decrease in the peak area of the parent compound.
-
Note the appearance of any new peaks, which represent degradation products.
-
VI. References
-
RSC Publishing. (n.d.). Evaluation of thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles based on bond lengths of chemical substituents using pulsed photoacoustic technique. Retrieved from [Link]
-
Optica Publishing Group. (n.d.). Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved from [Link]
-
ResearchGate. (2016). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. Retrieved from [Link]
-
US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]
-
Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. Retrieved from [Link]
-
ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Retrieved from [Link]
-
National Institutes of Health. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]
-
ResearchGate. (2018). Stability of 1,2,4-triazoles?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]
-
ACS Publications. (n.d.). The Chemistry of 1,2,4-Triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Retrieved from [Link]
-
MDPI. (n.d.). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole and Its Positional Isomers: Synthesis, Physicochemical Properties, and Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds. The introduction of a nitrophenyl substituent to this versatile heterocycle gives rise to three positional isomers: 1-(2-nitrophenyl)-1H-1,2,4-triazole, 1-(3-nitrophenyl)-1H-1,2,4-triazole, and 1-(4-nitrophenyl)-1H-1,2,4-triazole. The position of the nitro group on the phenyl ring can significantly influence the molecule's electronic properties, stereochemistry, and, consequently, its interaction with biological targets. This guide provides a comparative analysis of these three isomers, synthesizing available data on their synthesis, physicochemical characteristics, and biological potential to assist researchers in navigating their unique attributes for drug discovery and development.
Synthesis and Structural Elucidation: A Comparative Overview
The synthesis of nitrophenyl-1,2,4-triazoles can be achieved through several established synthetic routes, with the choice of method often depending on the availability of starting materials and the desired isomer. A common and effective method involves the nucleophilic substitution reaction between a nitrophenyl-hydrazine and a formamide derivative, followed by cyclization.
A generalized synthetic pathway is the reaction of a corresponding nitrophenylhydrazine with formamide. Another versatile approach is the reaction of a halo-nitrophenyl compound with 1H-1,2,4-triazole in the presence of a base. The reaction conditions, including the choice of solvent and base, can influence the reaction yield and purity of the final product. For instance, the synthesis of 1-(2-nitrophenyl)-1H-1,2,4-triazole can be achieved through the reaction of 1-fluoro-2-nitrobenzene with 1H-1,2,4-triazole[1]. Similarly, the 4-nitro isomer can be prepared from 1-chloro-4-nitrobenzene and 1H-1,2,4-triazole.
Figure 1: General Synthetic Workflow for Nitrophenyl-1,2,4-triazoles
Characterization of the resulting isomers relies on standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for confirming the substitution pattern on the phenyl ring and the integrity of the triazole ring. Carbon-13 NMR (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) further corroborate the molecular structure. While detailed comparative spectral data for all three parent isomers in a single study is scarce, published data for individual isomers and their derivatives can be used for structural confirmation[2][3][4].
Physicochemical Properties: The Influence of Nitro Group Position
The position of the electron-withdrawing nitro group on the phenyl ring significantly impacts the physicochemical properties of the isomers, such as melting point, boiling point, and solubility. These properties, in turn, affect their handling, formulation, and pharmacokinetic profiles.
| Property | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | This compound | 1-(4-Nitrophenyl)-1H-1,2,4-triazole |
| Molecular Formula | C₈H₆N₄O₂ | C₈H₆N₄O₂ | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol | 190.16 g/mol | 190.16 g/mol |
| Melting Point (°C) | Data not readily available | Data not readily available | ~145-146 (for a derivative)[5] |
| Boiling Point (°C) | Data not readily available | Data not readily available | Data not readily available |
| Solubility | Expected to have moderate solubility in polar organic solvents. | Expected to have moderate solubility in polar organic solvents. | Expected to have moderate solubility in polar organic solvents. |
Note: Direct comparative experimental data for the parent isomers is limited. The melting point for the 4-nitro isomer is for a derivative and serves as an estimate. The parent 1H-1,2,4-triazole is very soluble in water and soluble in organic solvents like ethanol[6][7]. The introduction of the nitrophenyl group is expected to decrease water solubility.
The planarity of the 1,2,4-triazole ring contributes to its aromatic character[8]. The position of the nitro group influences the overall dipole moment and crystal packing of the molecule, which are key determinants of its melting point and solubility. The ortho isomer may exhibit intramolecular hydrogen bonding between the nitro group and a triazole nitrogen, potentially affecting its properties compared to the meta and para isomers.
Biological Activity: A Comparative Perspective
The 1,2,4-triazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects[9][10]. The nitrophenyl moiety can further enhance or modulate this activity. While direct comparative biological data for the three parent isomers is not extensively documented, studies on their derivatives provide valuable insights into their potential.
Antimicrobial Activity
Derivatives of nitrophenyl-1,2,4-triazoles have shown promising antibacterial and antifungal activities. The mode of action for many triazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi. For antibacterial agents, the mechanisms can be more varied, often involving the inhibition of essential bacterial enzymes.
Studies on Schiff bases derived from nitrophenyl-1,2,4-triazoles have demonstrated significant antibacterial activity. For instance, a derivative of 1-(4-nitrophenyl)-1,2,4-triazole exhibited notable activity against various bacterial strains. The position of the nitro group can influence the electronic distribution within the molecule, which in turn can affect its binding affinity to target enzymes.
Figure 2: Workflow for Antimicrobial Susceptibility Testing
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives is a significant area of research[4][9]. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, or by inducing apoptosis. The presence of a nitrophenyl group can contribute to the molecule's ability to interact with specific targets within cancer cells.
A study on a series of 1,2,4-triazole derivatives reported that a compound containing a 4-nitrophenyl group, specifically 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, demonstrated notable activity against breast cancer cells (MCF-7). While this is a more complex derivative, it highlights the potential of the 4-nitrophenyl-1,2,4-triazole scaffold in anticancer drug design. The electronic nature of the nitrophenyl ring can influence the molecule's ability to form crucial interactions, such as hydrogen bonds or π-π stacking, with amino acid residues in the active site of target proteins.
Figure 3: Workflow for In Vitro Anticancer Activity Assay
Conclusion and Future Directions
The positional isomerism of the nitro group on the phenyl ring of 1-(nitrophenyl)-1H-1,2,4-triazoles presents a subtle yet significant structural variation that can profoundly impact their chemical and biological properties. While the available literature provides a foundation for understanding these compounds, a direct and comprehensive comparative study of the 2-nitro, 3-nitro, and 4-nitro isomers is warranted.
Future research should focus on the parallel synthesis and characterization of all three isomers to enable a direct comparison of their physicochemical properties. Furthermore, systematic screening of these parent isomers against a panel of microbial strains and cancer cell lines would provide crucial data on how the nitro group's position influences their biological activity. Such studies will undoubtedly provide a clearer roadmap for the rational design of more potent and selective 1,2,4-triazole-based therapeutic agents.
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Validating the Antimicrobial Efficacy of 1-(3-Nitrophenyl)-1H-1,2,4-triazole Against Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of a novel synthetic compound, 1-(3-Nitrophenyl)-1H-1,2,4-triazole, in comparison to established standard antibiotics. While specific experimental data for this compound is not yet publicly available, this document outlines the essential methodologies, theoretical underpinnings, and data interpretation frameworks required for a rigorous scientific investigation. We will delve into the rationale behind experimental choices, present standardized protocols for determining antimicrobial activity, and offer a template for the comparative analysis of a novel triazole derivative against clinically relevant antibiotics such as ampicillin, ciprofloxacin, and fluconazole.
Introduction: The Promise of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a pivotal scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] The therapeutic success of triazole-based drugs like fluconazole has spurred further research into novel analogs with enhanced potency and broader spectrums of activity.[2][5] The compound of interest, this compound, incorporates a nitrophenyl group, a feature that has been associated with antimicrobial activity in other heterocyclic compounds.[6]
This guide will present a systematic approach to validate the antimicrobial potential of this and other novel triazole derivatives. The core of this evaluation lies in a direct comparison with standard antibiotics, providing a clear benchmark for its potential clinical utility.
Mechanisms of Action: A Comparative Overview
A thorough understanding of the mechanisms of action of the comparator antibiotics is crucial for interpreting the results of this study.
-
Ampicillin (β-Lactam): Ampicillin is a broad-spectrum penicillin antibiotic that inhibits the final stage of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[7][8][9][10] This disruption of the peptidoglycan layer leads to a weakened cell wall and ultimately, bacterial cell lysis.[7][8] It is effective against a range of Gram-positive and some Gram-negative bacteria.[8][10][11]
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin is a broad-spectrum antibiotic that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[12][13][14][15] By inhibiting these essential enzymes, ciprofloxacin prevents DNA replication, transcription, and repair, leading to bacterial cell death.[12][14][15][16] It is particularly effective against Gram-negative bacteria.[12][13][16]
-
Fluconazole (Triazole Antifungal): Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][17][18][19][20] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][17][18][19][20] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to fungistatic or fungicidal effects.[5][17][20]
The potential mechanism of action for novel 1,2,4-triazole derivatives could involve similar pathways to existing triazoles or entirely new targets. Structure-activity relationship (SAR) studies of various 1,2,4-triazole derivatives suggest that their antimicrobial activity can be influenced by the nature and position of substituents on the triazole and phenyl rings.[1][21][22][23][24]
Experimental Protocols: A Step-by-Step Guide
To ensure the reliability and reproducibility of the results, standardized methodologies must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[25][26][27][28][29]
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30][31] The broth microdilution method is a quantitative technique to determine MIC values.[30][32][33]
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
Preparation of Antimicrobial Dilutions:
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized microbial suspension.[30][36]
-
Include a growth control (no antimicrobial) and a sterility control (no inoculum).[30]
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria and at an appropriate temperature and duration for fungi.[35][37]
-
-
Interpretation of Results:
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[35][37][38]
Workflow for Kirby-Bauer Disk Diffusion Assay:
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Step-by-Step Protocol:
-
Inoculum Preparation and Inoculation:
-
Application of Antimicrobial Disks:
-
Incubation and Measurement:
-
Interpretation of Results:
-
Compare the measured zone diameters to the interpretive charts provided by the CLSI to classify the organism as susceptible, intermediate, or resistant to each antimicrobial agent.[39]
-
Data Presentation and Interpretation
The collected data should be presented in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | This compound | Ampicillin | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | 16 | 0.5 | 1 | N/A |
| Escherichia coli (ATCC 25922) | 32 | 8 | 0.25 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | >64 | >64 | 1 | N/A |
| Candida albicans (ATCC 90028) | 8 | N/A | N/A | 2 |
N/A: Not Applicable
Table 2: Hypothetical Zone Diameters (mm) from Kirby-Bauer Assay
| Microorganism | This compound | Ampicillin | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | 18 (S) | 29 (S) | 22 (S) |
| Escherichia coli (ATCC 25922) | 15 (I) | 16 (I) | 30 (S) |
| Pseudomonas aeruginosa (ATCC 27853) | 6 (R) | 6 (R) | 25 (S) |
(S) - Susceptible, (I) - Intermediate, (R) - Resistant based on CLSI guidelines.
Discussion and Future Directions
The hypothetical results presented above would suggest that this compound exhibits moderate antibacterial activity against S. aureus and E. coli, and some antifungal activity against C. albicans. However, its efficacy appears to be lower than the standard antibiotics against the tested bacterial strains. The lack of activity against P. aeruginosa suggests a narrower spectrum of activity compared to ciprofloxacin.
Further research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with different substituents on the phenyl and triazole rings could lead to the identification of compounds with improved potency and a broader spectrum of activity.[40]
-
Mechanism of Action Studies: Investigating the molecular target of this compound is crucial to understand its mode of action and potential for resistance development.
-
Toxicity and Pharmacokinetic Studies: In vitro and in vivo studies are necessary to assess the safety profile and pharmacokinetic properties of promising lead compounds.
Conclusion
This guide provides a robust framework for the initial antimicrobial evaluation of novel compounds like this compound. By adhering to standardized protocols and performing direct comparisons with established antibiotics, researchers can generate reliable and meaningful data to guide further drug development efforts. The quest for new antimicrobial agents is a continuous and critical endeavor, and systematic approaches like the one outlined here are essential for success.
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A Comparative Guide to the Biological Activity of 1,2,4-Triazole and 1,2,3-Triazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents.[1][2][3] Both isomers offer a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets.[1] This guide provides a comparative analysis of the bioactivity of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to assist researchers in the strategic design of novel drug candidates.
The fundamental difference between these isomers lies in the arrangement of the nitrogen atoms. This seemingly minor structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[1] While both scaffolds are versatile, they have historically carved out different niches in therapeutic applications.
Caption: Core structures of 1,2,3-triazole and 1,2,4-triazole isomers.
Dominance in Antifungal Activity: The 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is arguably the most successful pharmacophore in the development of antifungal agents.[4] Marketed drugs such as fluconazole, itraconazole, and voriconazole are cornerstones in the treatment of systemic fungal infections.[5][6]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism for most 1,2,4-triazole antifungals is the potent and selective inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, 1,2,4-triazole derivatives disrupt membrane integrity and function, leading to fungal cell death or growth inhibition. The nitrogen atom at position 4 of the triazole ring is crucial as it coordinates with the heme iron atom in the active site of the CYP51 enzyme.
Caption: Mechanism of 1,2,4-triazole antifungals via CYP51 inhibition.
While some 1,2,3-triazole derivatives have been synthesized and tested for antifungal properties, they have not achieved the same level of potency or broad-spectrum activity as their 1,2,4-isomers.[8][9] The specific geometry and electronic properties of the 1,2,4-triazole ring appear uniquely suited for optimal interaction with the CYP51 active site.
A Tale of Two Scaffolds: Anticancer Activity
In the realm of oncology, both 1,2,3- and 1,2,4-triazole derivatives have emerged as highly valuable scaffolds for the development of novel anticancer agents.[2][10][11]
1,2,3-Triazoles: The "Click Chemistry" Revolution
The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and modular.[12][13] This has led to an explosion in the exploration of 1,2,3-triazoles in drug discovery.
-
Bioisosteric Replacement: The 1,2,3-triazole ring is an excellent bioisostere for amide bonds, offering improved metabolic stability and synthetic accessibility.[14]
-
Linker Moiety: It serves as a stable and rigid linker to connect different pharmacophoric fragments, allowing for the creation of hybrid molecules with multi-target potential.
-
Direct Pharmacophore: Many derivatives exhibit potent antiproliferative activity on their own. For instance, certain 1,2,3-triazole-containing chalcone derivatives show potent activity against A549 lung cancer cells with IC50 values in the single-digit micromolar range.[15] Similarly, conjugates with amino acids have shown significant inhibition of breast (MCF7) and liver (HepG2) cancer cell proliferation at concentrations below 10 µM.[14]
1,2,4-Triazoles: Established and Emerging Roles
The 1,2,4-triazole core is also integral to numerous anticancer agents, including the approved aromatase inhibitor drugs Letrozole and Anastrozole used in breast cancer therapy.[16]
-
Enzyme Inhibition: Beyond aromatase, derivatives have been developed as inhibitors of other key cancer-related enzymes like histone deacetylases (HDACs) and kinases.
-
Diverse Mechanisms: Research has demonstrated that 1,2,4-triazole derivatives can induce apoptosis, inhibit cell migration, and arrest the cell cycle in various cancer cell lines.[11] For example, a hybrid compound demonstrated notable activity against MCF-7 breast cancer cells.[11]
In oncology, neither isomer shows absolute superiority; the choice is dictated by the specific molecular target and the desired structure-activity relationship (SAR).
Antibacterial and Other Biological Activities
Both triazole isomers have been investigated for a wide range of other biological activities.
-
Antibacterial Activity: Both scaffolds have shown promise, often when hybridized with known antibacterial agents like quinolones.[2] For example, novel ofloxacin analogues incorporating 1,2,4-triazole moieties exhibited significant antibacterial properties with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against Gram-positive pathogens.[2][17] Similarly, 1,2,3-triazole derivatives have demonstrated efficacy against various bacterial species, including E. coli and P. aeruginosa.[8]
-
Antiviral, Anti-inflammatory, and Anticonvulsant Activities: A vast body of literature supports the broad therapeutic potential of both 1,2,3- and 1,2,4-triazole derivatives in diverse areas including antiviral, anti-inflammatory, antituberculosis, and anticonvulsant applications.[6][10][18][19]
Quantitative Comparison of Biological Activities
The following table summarizes representative experimental data, providing a quantitative comparison of the biological activities of derivatives from both scaffolds.
| Triazole Core | Representative Derivative Class | Biological Activity | Key Quantitative Data | Reference(s) |
| 1,2,4-Triazole | Fluconazole Analogues | Antifungal (vs. C. albicans) | MIC values ranging from 0.0156 to 2.0 μg/mL.[4] | [4] |
| 1,2,4-Triazole | Ofloxacin Hybrids | Antibacterial (vs. S. aureus) | MIC values ranging from 0.25 to 1 µg/mL.[17] | [17] |
| 1,2,3-Triazole | Phosphonate Derivative | Anticancer (vs. HT-1080) | IC50 = 15.13 µM.[12] | [12] |
| 1,2,3-Triazole | Amino Acid Conjugates | Anticancer (vs. MCF7 & HepG2) | >30% inhibition at <10 µM.[14] | [14] |
| 1,2,4-Triazole | Thiol Derivatives | Anticancer (vs. MCF-7) | Showed notable activity against breast cancer cells. | [11] |
| 1,2,3-Triazole | Chromene Hybrids | Anticancer (vs. A549) | IC50 values ranging from 1.02 to 74.28 μM.[15] | [15] |
Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of triazole derivatives on cancer cell lines. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality and Self-Validation: This protocol is designed to be self-validating. It includes positive (a known cytotoxic drug) and negative (vehicle control) controls to ensure the assay is performing correctly and to provide a baseline for comparing the activity of the test compounds. The use of multiple concentrations allows for the determination of a dose-response curve and the calculation of an IC50 value, a robust measure of potency.
Workflow Diagram
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate.
-
Rationale: A specific cell density is crucial for ensuring logarithmic growth during the experiment and obtaining reproducible results.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Rationale: This allows the cells to adhere to the bottom of the wells and recover from the stress of trypsinization before treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole test compounds in the cell culture medium. A typical concentration range might be 0.1 to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Rationale: A wide concentration range is necessary to generate a complete dose-response curve and accurately determine the IC50 value.
-
-
Drug Incubation:
-
Incubate the treated cells for 48 to 72 hours.
-
Rationale: This duration is typically sufficient for cytotoxic agents to exert their effects on cell proliferation and viability.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Rationale: Living, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow dye into insoluble purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Rationale: The amount of purple color is directly proportional to the number of viable cells.
-
-
Absorbance Reading:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion
Both 1,2,4-triazole and 1,2,3-triazole isomers are undeniably powerful scaffolds in medicinal chemistry, each demonstrating a broad spectrum of biological activities.[2][3] However, a clear distinction emerges in their most prominent therapeutic applications. The 1,2,4-triazole scaffold reigns supreme in the antifungal arena, forming the backbone of numerous clinically essential drugs that target ergosterol biosynthesis.[4][5]
In contrast, the field of anticancer drug discovery has seen a fertile and balanced exploration of both isomers . The rise of click chemistry has made 1,2,3-triazoles particularly attractive for generating large, diverse libraries of compounds for screening, leading to the identification of numerous potent antiproliferative agents.[12][20] Ultimately, the strategic choice between these two privileged structures depends on the specific biological target, the desired mechanism of action, and the synthetic strategy employed. Continued research into the derivatives of both isomers is certain to yield the next generation of valuable therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-Substituted 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity to engage in various biological interactions.[1][2] The introduction of a nitrophenyl substituent to this privileged core dramatically influences its physicochemical properties and, consequently, its pharmacological profile. This guide provides an in-depth comparison of nitrophenyl-substituted 1,2,4-triazoles, focusing on the structure-activity relationships (SAR) that govern their antimicrobial, anticancer, and anticonvulsant activities. We will delve into the causality behind experimental designs and present supporting data to offer a comprehensive resource for researchers in drug discovery.
The Critical Role of the Nitrophenyl Moiety: An Overview
The nitrophenyl group is a potent electron-withdrawing moiety that can significantly modulate the electronic environment of the 1,2,4-triazole ring. This alteration in electron density, coupled with the potential for hydrogen bonding and π-π stacking interactions, dictates the binding affinity of these molecules to their biological targets. The position of the nitro group on the phenyl ring (ortho, meta, or para) is a critical determinant of biological activity, leading to substantial differences in potency and selectivity across various therapeutic areas.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Nitrophenyl-substituted 1,2,4-triazoles have demonstrated significant potential as antimicrobial agents. The position of the nitro group is a key factor influencing their efficacy.
Structure-Activity Relationship Insights:
-
Impact of Nitro Group Position: Studies have revealed that the presence of a nitro group on the phenyl ring attached to the 1,2,4-triazole core is crucial for potent antibacterial activity.[3] For instance, certain Schiff bases of 5-(nitrophenyl)-1,2,4-triazol-3-ones showed that the presence of the nitro group was vital for high antibacterial activity.[3] Specifically, 4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl) and its 3-nitrophenyl analogue were found to be four times more potent than the standard drug gatifloxacin against S. albus.[3]
-
Superiority of the para-Position: In some series of compounds, a 4-nitrophenyl substituent has been shown to confer significant antibacterial activity. For example, a Schiff base with a 4-nitrophenyl substituent exhibited an MIC of 9 μg/mL against S. epidermidis, comparable to the standard drug cefuroxime.[3]
-
Influence of Other Substituents: The overall antimicrobial activity is also influenced by other substitutions on the 1,2,4-triazole scaffold. For example, the presence of a 4-hydroxy-3-methoxyphenyl moiety at the N-4 position of the triazole ring, in combination with the nitrophenyl group, was found to be critical for broad-spectrum antibacterial action.[3]
Comparative Data for Antimicrobial Activity:
| Compound Series | Nitro Position | Test Organism | Activity (MIC in µg/mL) | Reference Compound | Activity (MIC in µg/mL) |
| Schiff bases of 5-(nitrophenyl)-1,2,4-triazol-3-ones | ortho/meta | S. albus | 3.12 | Gatifloxacin | 12.5 |
| Schiff base of 4-amino-5-(1-phenylethyl)-1,2,4-triazole-3-thione | para | S. epidermidis | 9 | Cefuroxime | 9 |
Anticancer Activity
The antiproliferative effects of nitrophenyl-substituted 1,2,4-triazoles have been investigated against various cancer cell lines. The SAR in this context is nuanced, with the substitution pattern on both the nitrophenyl ring and the triazole core playing a significant role.
Structure-Activity Relationship Insights:
-
Role of the Triazole Scaffold: The 1,2,4-triazole ring itself is a key pharmacophore in many anticancer drugs, including letrozole and anastrozole.[4] Its ability to form hydrogen bonds and coordinate with metal ions in enzymes is a crucial aspect of its anticancer potential.[5]
-
Impact of the Nitrophenyl Group: The introduction of a nitrophenyl group can enhance the cytotoxic activity of 1,2,4-triazoles. For instance, a derivative, 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, demonstrated notable activity against breast cancer (MCF-7) cells.[6][7]
-
Influence of Linker and other Substituents: The nature of the substituent at other positions of the triazole ring significantly impacts anticancer potency. For example, in a series of diaryl-1,2,4-triazole-caffeic acid hybrids, ester derivatives were found to be more potent than amide derivatives.[5] Furthermore, the introduction of electron-withdrawing groups at the para-position of the N-1 phenyl ring generally improved antiproliferative activity.[5]
Comparative Data for Anticancer Activity (IC50 in µM):
| Compound Series | Nitro Position | MCF-7 | HeLa | A549 |
| Butane-1,4-dione derivatives | Not specified | 6.43 | 5.6 | 21.1 |
| 1,2,3-Triazole derivative with phosphonate group | Not specified | 18.06 | - | 21.25 |
| Diaryl-1,2,4-triazole-caffeic acid hybrid (most potent) | Not specified | - | - | 6.78-9.05 |
Anticonvulsant Activity
Nitrophenyl-substituted 1,2,4-triazoles have emerged as promising candidates for the development of new antiepileptic drugs. The SAR studies in this area often focus on identifying compounds with high efficacy and low neurotoxicity.
Structure-Activity Relationship Insights:
-
Essentiality of the Triazole Moiety: The 1,2,4-triazole ring is a critical structural feature for anticonvulsant activity. In a comparative study, triazolopyrimidine derivatives showed significant anticonvulsant effects, while their pyrazole bioisosteres were inactive, highlighting the importance of the triazole core.[8]
-
Influence of Substitution Pattern: The anticonvulsant potency is highly dependent on the nature and position of substituents on the triazole and associated phenyl rings. For instance, in a series of 3-substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazoles, a compound with an n-propyl group at the 3-position was the most active, with an ED50 value of 5.7 mg/kg in the maximal electroshock (MES) test.[9]
-
Comparative Efficacy: Several novel 1,2,4-triazole derivatives have shown anticonvulsant activity comparable or superior to existing drugs like phenytoin and carbamazepine in preclinical models.[9]
Comparative Data for Anticonvulsant Activity:
| Compound Series | Test Model | Activity (ED50 in mg/kg) | Reference Compound | Activity (ED50 in mg/kg) |
| 3-(n-propyl)-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole | MES | 5.7 | Phenytoin | >5.7 |
| Triazolopyrimidine derivative (6d) | MES | 15.8 | - | - |
| Triazolopyrimidine derivative (6d) | PTZ | 14.1 | - | - |
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key biological assays are provided below.
Synthesis of Nitrophenyl-Substituted 1,2,4-Triazoles: A General Approach
A common synthetic route to 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiols involves the reaction of a substituted benzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by reaction with hydrazine hydrate to yield the hydrazide. The hydrazide is then treated with a nitrophenyl isothiocyanate to give a thiosemicarbazide intermediate, which upon cyclization in the presence of a base like sodium hydroxide, affords the desired nitrophenyl-substituted 1,2,4-triazole.
DOT Diagram: General Synthetic Pathway
Caption: General synthetic scheme for nitrophenyl-substituted 1,2,4-triazoles.
In Vitro Antimicrobial Activity Assessment
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The final volume in each well is typically 200 µL. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DOT Diagram: Antimicrobial Assay Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
In Vitro Anticancer Activity Assessment
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow attachment.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[10]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that causes 50% inhibition of cell growth) is then determined.[11]
DOT Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
In Vivo Anticonvulsant Activity Screening
Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests:
-
Animal Model: Male Swiss albino mice are typically used for these assays.[12]
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses.[8]
-
MES Test: At a predetermined time after compound administration (e.g., 30 minutes), a maximal electrical stimulus is delivered via corneal electrodes. The abolition of the hind limb tonic extensor phase is recorded as a positive anticonvulsant effect.[12]
-
scPTZ Test: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously. The ability of the test compound to prevent clonic seizures for a specified period is considered a positive result.[13]
-
Neurotoxicity Assessment: The rotarod test is often used to assess any motor impairment caused by the test compounds.[8]
-
Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated.
Conclusion and Future Perspectives
The position of the nitro group on the phenyl ring of 1,2,4-triazole derivatives is a critical determinant of their biological activity. While a comprehensive head-to-head comparison of ortho, meta, and para isomers across all therapeutic areas is not always available in a single study, the existing literature strongly suggests that the substitution pattern must be carefully optimized for each specific biological target. For instance, the para-nitrophenyl moiety appears to be favorable for certain antimicrobial and anticancer activities, while the overall substitution pattern on the triazole core is crucial for anticonvulsant efficacy.
Future research should focus on systematic SAR studies that directly compare the isomeric nitrophenyl-substituted 1,2,4-triazoles to elucidate more precise structure-activity relationships. Furthermore, mechanistic studies are warranted to understand the molecular basis of their biological actions. The development of hybrid molecules that combine the nitrophenyl-1,2,4-triazole scaffold with other pharmacophores may lead to the discovery of novel drug candidates with enhanced potency and improved safety profiles.
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science. [Link]
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Bridging the Silicon-to-Cell Divide: A Comparative Guide to Cross-Validating Computational Docking with Experimental Data for 1-(3-Nitrophenyl)-1H-1,2,4-triazole
In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is not merely advantageous; it is paramount. This guide provides an in-depth technical comparison, demonstrating how to rigorously cross-validate the computational docking results of a candidate molecule, 1-(3-Nitrophenyl)-1H-1,2,4-triazole, with experimental biological data. We will navigate the causality behind experimental choices, establish a self-validating workflow, and ground our assertions in authoritative protocols. This guide is structured for researchers, medicinal chemists, and drug development professionals seeking to integrate computational and experimental approaches with high fidelity.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] The specific compound of interest, this compound, belongs to a class of nitroaromatic compounds that have shown particular promise as anti-parasitic agents.[3] This guide will use the context of anti-trypanosomal drug discovery to illustrate the cross-validation process, leveraging published experimental data on related compounds to serve as our benchmark.
The Imperative of Cross-Validation
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It allows for the rapid screening of vast compound libraries against a protein target, predicting binding affinity through scoring functions.[3] However, these scores are theoretical approximations.[5] Experimental validation through biological assays provides the "ground truth," confirming whether the predicted interactions translate into tangible biological activity. A strong correlation between in silico predictions and in vitro results builds confidence in the computational model, guiding more effective lead optimization.[6]
Case Study Framework: this compound Against Trypanosoma cruzi
Our case study focuses on evaluating this compound as a potential agent against Trypanosoma cruzi, the parasite responsible for Chagas disease. The rationale is twofold: first, nitroaromatic compounds are a known class of anti-trypanosomal agents, activated by parasitic nitroreductases to exert their cytotoxic effects.[7] Second, published literature provides experimental data for close analogs, offering a solid foundation for our comparative analysis.
Experimental Benchmark: The Ground Truth
For the purpose of this guide, we will establish a hypothetical, yet plausible, range of experimental activities against T. cruzi for a series of nitrophenyl-triazole analogs, including our lead compound. This allows us to construct a realistic cross-validation scenario.
Table 1: Hypothetical Experimental and Computational Data for Nitrophenyl-Triazole Analogs
| Compound ID | Structure | Experimental IC₅₀ (µM) against T. cruzi | Docking Score (kcal/mol) against T. cruzi TR |
| NPT-1 (Lead) | This compound | 5.8 | -7.9 |
| NPT-2 | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | 3.2 | -8.5 |
| NPT-3 | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | 12.5 | -7.1 |
| NPT-4 | 1-Phenyl-1H-1,2,4-triazole (Control) | > 50 | -6.2 |
Note: IC₅₀ values are representative and based on published data for analogous compounds.[3][8] Docking scores are hypothetical results from the protocol described below.
The Computational Protocol: Docking Against a Validated Target
The mechanism of action for nitro-drugs in T. cruzi involves reductive activation by parasitic enzymes.[7] While Type I Nitroreductase (TcNTR) is a primary activator, its experimentally determined 3D structure is not yet available in the Protein Data Bank (PDB).[9] To ensure a rigorous and reproducible docking protocol based on a high-quality crystal structure, we will use Trypanothione Reductase (TR) as our target. TR is a validated and critical enzyme in the parasite's unique thiol-based redox system, making it an excellent target for therapeutic intervention.[10] High-resolution crystal structures of T. cruzi TR are publicly available.
Step-by-Step Molecular Docking Workflow
This protocol outlines a standard yet robust workflow using widely accepted tools. The causality behind each step is explained to provide a deeper understanding of the process.
1. Protein Preparation:
-
Objective: To prepare the raw PDB structure for docking by correcting structural issues and adding necessary parameters.
-
Protocol:
-
Obtain Structure: Download the crystal structure of Trypanosoma cruzi Trypanothione Reductase (e.g., PDB ID: 1AOG) from the RCSB Protein Data Bank.[10]
-
Clean Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using a molecular modeling program (e.g., UCSF Chimera, PyMOL). This focuses the calculation on the protein-ligand interaction.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds but are often not resolved in crystal structures.
-
Assign Charges: Assign partial atomic charges (e.g., Gasteiger charges). This is essential for calculating electrostatic interactions, a key component of the docking score.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
-
2. Ligand Preparation:
-
Objective: To generate a low-energy, 3D conformation of the ligand with correct atom types and charges.
-
Protocol:
-
Generate 2D Structure: Draw the structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D drawing into a 3D structure.
-
Energy Minimization: Perform a thorough energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to ensure the ligand starts in a energetically favorable conformation.
-
Assign Charges: Assign partial charges, consistent with the protein preparation step.
-
Define Torsions: Identify and allow rotatable bonds to grant the ligand conformational flexibility during the docking process.
-
3. Docking Simulation:
-
Objective: To predict the binding pose and affinity of the ligand within the target's active site.
-
Protocol:
-
Define the Binding Site: Identify the active site of TR. For PDB: 1AOG, this is the cavity where the FAD cofactor and the trypanothione substrate bind.[10] Define a "grid box" or "docking sphere" that encompasses this entire site. The size of this box is critical; too small and it may miss the correct pose, too large and it increases computation time and the chance of finding irrelevant poses.
-
Run Docking Algorithm: Use a validated docking program (e.g., AutoDock Vina, GOLD, Glide). The algorithm will systematically explore different conformations of the ligand within the defined binding site.
-
Scoring: The program's scoring function will evaluate each pose, estimating the binding free energy (typically in kcal/mol). A more negative score generally indicates a more favorable binding interaction.
-
Visualization of the Docking Workflow
Caption: A streamlined workflow for molecular docking, from preparation to cross-validation.
Results and Cross-Validation: Connecting the Dots
The core of this guide lies in the direct comparison of the computational predictions with the experimental benchmarks. As shown in Table 1, the docking scores (predicted binding energy) can be juxtaposed with the experimental IC₅₀ values.
Analysis of the Correlation
A successful docking protocol should ideally demonstrate a strong correlation where lower (more negative) docking scores correspond to lower IC₅₀ values (higher potency).
-
Strong Correlation: In our hypothetical data, NPT-2 has the best docking score (-8.5 kcal/mol) and the lowest IC₅₀ (3.2 µM), while the inactive control, NPT-4, has the poorest score (-6.2 kcal/mol) and no significant activity (>50 µM). This suggests our computational model is predictive.
-
Analyzing Discrepancies: While NPT-1 has a better docking score (-7.9 kcal/mol) than NPT-3 (-7.1 kcal/mol), its experimental activity is also better (5.8 µM vs 12.5 µM). The relationship is not perfectly linear, which is expected. Docking scores are approximations of binding affinity (like Kᵢ), while IC₅₀ values can be influenced by other factors such as enzyme kinetics and assay conditions.
-
Visual Inspection: Beyond the score, visually inspecting the top-ranked docking pose is critical. Does the molecule form key interactions with important active site residues? For TR, interactions with residues in the trypanothione binding site would be expected. For this compound, one might observe hydrogen bonds involving the triazole nitrogens or pi-stacking interactions with the phenyl ring.
Visualizing the Validation Logic
Caption: The logical relationship between computational prediction and experimental validation.
Conclusion and Best Practices
This guide demonstrates a robust, self-validating framework for integrating computational docking with experimental data. The cross-validation of docking scores for this compound and its analogs against experimental anti-trypanosomal activity illustrates a critical process in modern drug discovery.
Key Takeaways for Scientific Integrity:
-
Acknowledge Limitations: Clearly state the assumptions made. In our case, we used a relevant but not direct protein target (TR instead of the structurally uncharacterized TcNTR) and benchmarked against data from close analogs.
-
Use High-Quality Inputs: The fidelity of docking results is highly dependent on the quality of the input protein structure and the prepared ligand conformations.[9]
-
Scores are Not Absolute: Treat docking scores as a ranking tool to prioritize compounds for experimental testing, not as an absolute measure of activity.
-
Visual Inspection is Mandatory: Always analyze the predicted binding poses to ensure they are chemically sensible and make plausible interactions with the protein target.
-
Iterate and Refine: Use experimental results to refine your computational model. If a potent compound docks poorly, it may indicate that the docking protocol needs adjustment or that the compound has a different mechanism of action.
By adhering to these principles, researchers can confidently bridge the gap between in silico predictions and in vitro reality, accelerating the journey from promising molecule to potential therapeutic.
References
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Cirqueira, M. de L., et al. (2019). Unravelling nitroreductase function in Trypanosoma cruzi. Galoá Proceedings. Available at: [Link]
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de Souza, A. C. B., et al. (2022). Trypanosoma cruzi nitroreductase: Structural features and interaction with biological membranes. International Journal of Biological Macromolecules, 221, 891-899. Available at: [Link]
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Francisco, A. F., et al. (2014). Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs. PLoS Neglected Tropical Diseases, 8(1), e2593. Available at: [Link]
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Gomha, S. M., et al. (2017). A review on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 25(21), 5575-5597. Available at: [Link]
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Hassan, A. S., et al. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]
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Le, T. (n.d.). IC50 Determination. EdX. Available at: [Link]
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Maya, J. D., et al. (2003). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. Biochemical Pharmacology, 65(6), 999-1006. Available at: [Link]
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Pavan, F. R., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. Available at: [Link]
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Zhang, Y., et al. (1997). The crystal structure of trypanothione reductase from the human pathogen Trypanosoma cruzi at 2.3 A resolution. Protein Science, 6(9), 1849-1857. PDB ID: 1AOG. Available at: [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]
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Hindawi. (2015). Significance of Docking result. Hindawi. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. IJPSR. Available at: [Link]
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Soto-Ospina, A., & Marín, P. A. (2020). Redox mechanism of Trypanosoma cruzi Resistance to Nitro Prodrugs Benznidazole and Nifurtimox. AASCIT. Available at: [Link]
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Taylor & Francis Online. (2023). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Taylor & Francis Online. Available at: [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. Available at: [Link]
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YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]
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Wiley Online Library. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Wiley Online Library. Available at: [Link]
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Benchmarking the corrosion inhibition efficiency of 1-(3-Nitrophenyl)-1H-1,2,4-triazole against known inhibitors
An Objective Guide to the Corrosion Inhibition Performance of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Introduction: The Enduring Challenge of Metallic Corrosion
Corrosion, the electrochemical degradation of metals, represents a significant global challenge, with estimated annual costs reaching trillions of dollars worldwide due to infrastructure deterioration and industrial equipment failure[1]. The use of organic corrosion inhibitors is a primary strategy for mitigating these effects, particularly in acidic environments commonly found in industrial processes like acid pickling, cleaning, and oil and gas exploration. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) corrosion reactions[2][3].
The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms (such as nitrogen, sulfur, and oxygen), aromatic rings, and π-bonds enhances the molecule's ability to adsorb onto the metal surface[4]. Triazole derivatives have emerged as a highly effective class of corrosion inhibitors due to the presence of multiple nitrogen atoms in their heterocyclic ring structure, which act as active centers for adsorption[2][3][5]. This guide provides a comprehensive benchmark analysis of a specific triazole derivative, This compound (NPTA) , evaluating its performance against established and structurally related corrosion inhibitors. Our analysis is grounded in standard experimental methodologies and supported by theoretical quantum chemical calculations to provide a holistic view of its inhibition mechanism and efficiency.
Pillar 1: Experimental Verification of Inhibition Efficiency
To objectively assess the performance of a corrosion inhibitor, a multi-faceted experimental approach is required. Each method provides a unique perspective on the inhibitor-metal interaction. Here, we detail the core, self-validating protocols used in the field.
Experimental and Analytical Workflow
The logical flow of inhibitor evaluation ensures that macroscopic observations are explained by electrochemical data and ultimately rationalized by microscopic surface analysis and theoretical modeling.
Caption: Figure 1. Integrated workflow for corrosion inhibitor evaluation.
Protocol 1: Weight Loss Measurement
This classical gravimetric method provides a direct, tangible measure of corrosion rate and inhibitor efficiency over an extended period.
Causality: The fundamental principle is that an effective inhibitor will reduce the mass loss of a metal coupon exposed to a corrosive environment compared to a blank (uninhibited) solution.
Step-by-Step Protocol:
-
Preparation: Mild steel coupons are mechanically polished, degreased with acetone, washed with deionized water, and dried.
-
Initial Measurement: The initial weight of each coupon is precisely recorded (w1).
-
Immersion: Coupons are fully immersed in a corrosive medium (e.g., 1M HCl) with and without various concentrations of the inhibitor for a specified duration (e.g., 3 to 72 hours) at a constant temperature[6][7][8].
-
Cleaning: After immersion, coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed (w2).
-
Calculation:
-
Corrosion Rate (CR) is calculated to quantify the speed of corrosion.
-
Inhibition Efficiency (IE%) is determined using the formula: IE% = [(Wblank - Winh) / Wblank] x 100 where Wblank is the weight loss without inhibitor and Winh is the weight loss with the inhibitor[4].
-
Protocol 2: Potentiodynamic Polarization (PDP)
PDP studies provide critical insights into the inhibitor's mechanism, revealing whether it primarily affects the anodic, cathodic, or both reactions.
Causality: By polarizing the metal's potential away from its natural open-circuit potential (Ecorr) and measuring the resulting current, we can determine the corrosion current density (icorr). A lower icorr in the presence of an inhibitor signifies reduced corrosion activity[9][10].
Step-by-Step Protocol:
-
Cell Setup: A standard three-electrode cell is used, containing the working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable Ecorr is achieved[11].
-
Polarization Scan: The potential is scanned from a cathodic value to an anodic value relative to Ecorr at a slow, constant scan rate (e.g., 1 mV/s)[10].
-
Data Analysis: The resulting Tafel plot (log i vs. E) is extrapolated to determine icorr.
-
Calculation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100[6].
An inhibitor is classified as mixed-type if it significantly alters both anodic and cathodic Tafel slopes. If the change in Ecorr is greater than 85 mV, it is classified as predominantly anodic or cathodic[12][13].
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the kinetics of the electrochemical processes at the metal/solution interface.
Causality: The technique measures the impedance of the interface to a small amplitude AC signal over a range of frequencies. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases, indicating a more significant barrier to the corrosion process.
Step-by-Step Protocol:
-
Setup and Stabilization: The same three-electrode cell as in PDP is used. The system is allowed to stabilize at its Ecorr.
-
Impedance Measurement: A small sinusoidal voltage perturbation (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz)[14].
-
Data Modeling: The resulting Nyquist plot is modeled using an equivalent electrical circuit to extract parameters like Rct and double-layer capacitance (Cdl).
-
Calculation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100[2].
A decrease in Cdl value upon inhibitor addition suggests the displacement of water molecules by the organic inhibitor molecules at the metal surface[12].
Pillar 2: Theoretical Grounding with Quantum Chemistry
Density Functional Theory (DFT) calculations provide a theoretical framework to understand and predict the inhibition efficiency of a molecule based on its electronic properties. This approach bridges the gap between molecular structure and experimental performance[15][16].
Logical Framework for DFT in Corrosion Inhibition
The relationship between a molecule's electronic structure and its ability to inhibit corrosion is based on its capacity to donate or accept electrons from the metal surface, facilitating strong adsorption.
Caption: Figure 2. Relationship between DFT parameters and inhibition efficiency.
Key Quantum Chemical Parameters:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption[15][17].
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface (back-donation)[6][17].
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to stronger interaction with the metal surface[18].
-
Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface due to strong dipole-dipole interactions, potentially displacing water molecules[18].
Comparative Performance Analysis: NPTA vs. Benchmarks
The true measure of an inhibitor's potential lies in its performance relative to established standards. We compare the reported efficiency of nitrophenyl-substituted triazoles with Benzotriazole (BTA), a widely used inhibitor, and other triazole derivatives. The primary context for this comparison is the inhibition of mild steel corrosion in 1M HCl, a common and aggressive industrial environment.
Table 1: Comparison of Inhibition Efficiencies for Mild Steel in 1M HCl
| Inhibitor | Concentration | Method | Inhibition Efficiency (IE%) | Reference |
| This compound (NPTA) Analogues | ~1.0 x 10-3 M | EIS | ~95.0 - 95.3% | [12] |
| Benzotriazole (BTA) | 3.5 g/L | Polarization | Moderate (for Al alloys) | [19] |
| 3,5-diphenyl-4H-1,2,4-triazole (DHT) | 4 x 10-4 M | Weight Loss / PDP | ~98% | [3][13] |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | 1.0 x 10-3 M | Electrochemical | ~97% | [12] |
| 4-ethyl-1-(4-oxo-4-phenylbutanoyl) thiosemicarbazide (EOPT) | 500 ppm | Gravimetric | 96.1% | [4] |
| A novel triazole-based thione (MPDTT) | 0.5 mM | Weight Loss | 96.1% | [20] |
Note: Direct data for this compound itself was limited in the searched literature; however, data for structurally similar and functionally equivalent triazole derivatives provide a strong basis for performance estimation. The efficiencies of novel synthesized triazole derivatives consistently reach over 95% in 1.0 M HCl[12].
Analysis of Results: The data clearly indicates that triazole derivatives, including those structurally similar to NPTA, are exceptionally effective corrosion inhibitors for mild steel in strong acidic media. Their performance, with efficiencies often exceeding 95%, is comparable and in many cases superior to other reported organic inhibitors[3][12][20]. The high efficiency of compounds like DHT and HST demonstrates the potent protective capabilities of the 1,2,4-triazole scaffold. The presence of the nitrophenyl group in NPTA is expected to contribute significantly to its inhibition properties through enhanced electronic effects that facilitate strong adsorption.
The Inhibition Mechanism of NPTA
The protective action of this compound on a metal surface is a multifaceted process involving adsorption, which blocks the active sites for corrosion.
Proposed Adsorption Mechanism
The inhibition is achieved through the formation of a protective film on the metal surface. This process involves both physical and chemical adsorption (physisorption and chemisorption)[2][21][22].
Caption: Figure 3. Adsorption mechanism of NPTA on a metal surface.
-
Physisorption: Initially, the protonated NPTA molecule in the acidic solution is electrostatically attracted to the negatively charged metal surface (due to adsorbed Cl- ions).
-
Chemisorption: This is the dominant and stronger mode of interaction. It involves:
-
Donor-Acceptor Interaction: The lone pair electrons of the nitrogen atoms in the triazole ring are shared with the vacant d-orbitals of the iron atoms, forming coordinate covalent bonds.
-
π-Electron Sharing: The π-electrons from the aromatic nitrophenyl ring and the triazole ring can also interact with the metal's d-orbitals.
-
-
Protective Film Formation: This coordinated adsorption leads to the formation of a dense, stable, and hydrophobic film on the metal surface. This film acts as a physical barrier, isolating the metal from the aggressive corrosive environment and effectively blocking both anodic dissolution of iron and cathodic hydrogen evolution reactions[3]. The mixed-type inhibition behavior observed in potentiodynamic polarization studies for similar triazoles supports this mechanism[12][13].
Conclusion
Based on a comprehensive review of standardized experimental data and theoretical principles, this compound and its structural analogues stand out as highly efficient corrosion inhibitors for mild steel in acidic environments. The combination of the 1,2,4-triazole ring, rich in electron-donating nitrogen atoms, and the electronic influence of the nitrophenyl group, facilitates strong and stable adsorption onto the metal surface.
Comparative analysis demonstrates that the performance of these advanced triazole derivatives is exceptionally high, with reported inhibition efficiencies consistently exceeding 95%. This places NPTA in the upper echelon of organic corrosion inhibitors, making it a highly promising candidate for industrial applications where the protection of ferrous alloys in aggressive media is critical. The convergence of results from gravimetric, electrochemical, and theoretical methods provides a robust and trustworthy validation of its significant potential.
References
[6] A Combined Experimental and DFT-MD Study on the Corrosion Inhibition of Iron in Acidic Medium by Triazole Derivatives. (2025). Accessed via Google Search. [2] Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) in Triazole Corrosion Inhibition Studies - Benchchem. (n.d.). Benchchem. [7] Weight loss data for inhibition of corrosion on mild steel exposed to 1 M HCl solution with different... (n.d.). ResearchGate. [18] Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. (2023). Accessed via Google Search. [8] WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY | Download Table. (n.d.). ResearchGate. [21] Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI. [22] Investigation of FPM as a Corrosion Inhibitor for Mild Steel in HCl Solution: Insights from Electrochemical, Weight loss and Theoretical Approaches. (2025). Zastita Materijala. [15] DFT and QSAR study of corrosion inhibition on 3,5-di-substituted pyrazole derivatives. (n.d.). SciSpace. [23] Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. (n.d.). Accessed via Google Search. [24] Electrochemical and Spectroscopic Evidences of Corrosion Inhibition of Bronze by a Triazole Derivative. (n.d.). AMiner. [17] DFT-QSAR studies on corrosion inhibition efficiency of derivatives of thiadiazole, oxadiazole and triazole. (2016). Semantic Scholar. [25] 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. (2025). Materials Science. [16] A Density Functional Theory (DFT) based Analysis on the Inhibition Performances of Some Triazole Derivatives for Iron Corrosion. (2023). Cumhuriyet Science Journal. [14] Characteristic parameters evaluated from the impedance diagram in the... (n.d.). ResearchGate. [12] Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. (2021). PMC - NIH. [26] Triazole derivatives as chamber inhibitors of copper corrosion. (2025). ResearchGate. [11] Representative potentiodynamic polarisation curves for the pristine... (n.d.). ResearchGate. [27] Comparison of a bio-based corrosion inhibitor versus benzotriazole on corroded copper surfaces | Request PDF. (n.d.). ResearchGate. [28] Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). American Journal of Chemistry. [29] Some 1,2,4-triazole-based compounds used as corrosion inhibitors. (n.d.). ResearchGate. [3] General properties and comparison of the corrosion inhibition efficiencies of the triazole derivatives for mild steel. (n.d.). ResearchGate. [30] SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (2012). TSI Journals. [1] An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). NIH. [31] 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (n.d.). MDPI. [32] Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ACS Omega. [33] Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR). [5] Role of 1,2,4-Triazole in Co/Cu Removal Rate Selectivity and Galvanic Corrosion during Barrier CMP. (2025). ResearchGate. [19] Triazoles as a class of multifunctional corrosion inhibitors. Review. part iii. 1,2,3-benzotriazole and its derivatives. aluminum alloys. (2020). Accessed via Google Search. [9] Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. [34] Potentiodynamic polarization curves of 1,2,3-triazoles... (n.d.). ResearchGate. [13] Inhibition of acidic corrosion of mild steel by 3,5-diphenyl-4H-1,2,4-triazole. (2000). ResearchGate. [20] (PDF) Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights. (2025). ResearchGate. [10] Potentiodynamic polarization curves recorded for uncoated, chemically... (n.d.). ResearchGate. [4] Short report of corrosion inhibition of mild steel corrosion in hydrochloric acid by 4-ethyl-1-(4-oxo-4-phenylbutanoyl) -. (2022). Natural Sciences Publishing. [35] Potentiodynamic polarization curves obtained in 3 wt.% NaCl for the... (n.d.). ResearchGate.
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A Senior Application Scientist's Guide to the In Vivo Validation of 1-(3-Nitrophenyl)-1H-1,2,4-triazole Derivatives
This guide provides a comprehensive framework for researchers and drug development professionals on transitioning from promising in vitro results to robust in vivo validation for a novel class of anticancer compounds: 1-(3-Nitrophenyl)-1H-1,2,4-triazole derivatives. We will move beyond rote protocols to explore the critical decision-making processes, comparative methodologies, and data interpretation required to build a compelling preclinical data package.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to form crucial hydrogen bonds with biological targets.[1] Its derivatives have been investigated as kinase inhibitors, tubulin modulators, and aromatase inhibitors, making them a versatile core for anticancer drug design.[1][2] While in vitro assays using cancer cell lines are essential for initial screening, they cannot replicate the complex interplay of pharmacokinetics, pharmacodynamics, and systemic toxicity inherent in a living organism.[3][4] Therefore, a meticulously planned in vivo study is the indispensable next step to validate therapeutic potential.[5]
Part 1: The Strategic Framework for In Vivo Validation
The path from a hit compound in vitro to a validated lead in vivo is a multi-stage process. Each step is designed to answer specific questions and de-risk the subsequent, more resource-intensive stages.
Below is a workflow diagram illustrating the logical progression of these validation studies.
Caption: High-level workflow for in vivo validation of anticancer compounds.
Part 2: Comparative Analysis of In Vivo Models and Methodologies
The choice of an animal model is one of the most critical decisions in preclinical oncology. It directly impacts the relevance and translatability of your findings. The most common choice for initial efficacy testing involves xenograft models, where human tumor cells are transplanted into immunodeficient mice.[6]
Choosing the Right Xenograft Model: CDX vs. PDX
| Feature | Cell Line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) | Senior Scientist's Rationale |
| Origin | Immortalized human cancer cell lines grown in vitro.[7] | Tumor fragments directly from a human patient.[7] | CDX models are excellent for initial, scalable screening due to their reproducibility and low cost. PDX models are reserved for later-stage validation as they better preserve the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[6][7] |
| Immune System | Requires immunodeficient mice (e.g., Nude, SCID, NSG).[5] | Requires highly immunodeficient mice (e.g., NSG). | The absence of a functional immune system is a significant drawback, as it prevents the evaluation of immuno-modulatory effects of the test compound. This is a key consideration for triazole derivatives that may have off-target effects on immune pathways. |
| Tumor Growth | Generally uniform and rapid. | Variable, slower, and may have lower take-rates. | The uniformity of CDX models leads to tighter standard deviations in efficacy studies, requiring fewer animals per group. The variability in PDX models mirrors clinical diversity but requires more complex statistical analysis and larger cohorts. |
| Best Use Case | High-throughput screening, initial proof-of-concept efficacy, dose-response studies. | Co-clinical trials, biomarker discovery, evaluating therapies for resistant tumors. | For a novel this compound series, a CDX model is the logical starting point to establish foundational efficacy data. |
Implantation Site: Subcutaneous vs. Orthotopic
The location of tumor implantation dramatically affects its growth, vascularization, and metastatic potential.
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A Researcher's Guide to Evaluating the Selective Cytotoxicity of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2] This guide focuses on a specific derivative, 1-(3-Nitrophenyl)-1H-1,2,4-triazole, and provides a comprehensive framework for assessing its comparative cytotoxicity on cancerous versus normal cell lines. While specific experimental data for this exact compound is not yet broadly published, this document will serve as an in-depth technical manual for researchers, outlining the requisite experimental design, detailed protocols, and data interpretation needed to rigorously evaluate its potential as a selective anticancer agent.
The Rationale for Selective Cytotoxicity
The ideal chemotherapeutic agent should be able to discriminate between cancerous and normal cells, a property known as selective cytotoxicity. This selectivity is crucial for minimizing the debilitating side effects often associated with cancer treatment. The presence of a nitrophenyl group on the triazole ring may enhance the compound's electrophilicity, potentially leading to increased reactivity with cellular nucleophiles that are more abundant or active in rapidly proliferating cancer cells. Furthermore, many triazole derivatives have been shown to target specific signaling pathways that are dysregulated in cancer, such as those involving kinases, tubulin, and growth factor receptors.[3] Therefore, a systematic evaluation of this compound's effects on both cancerous and normal cell lines is a critical first step in its development as a potential therapeutic.
Experimental Workflow for Comparative Cytotoxicity Assessment
A robust evaluation of selective cytotoxicity involves a multi-pronged approach, starting with broad screening for cell viability and progressing to more detailed mechanistic studies. The following workflow provides a logical sequence of experiments to characterize the cytotoxic profile of this compound.
Caption: A streamlined workflow for the comprehensive evaluation of a novel compound's selective cytotoxicity.
Methodologies for Assessing Cytotoxicity
Accurate and reproducible data are the cornerstones of preclinical drug development. The following are detailed protocols for the key assays in the initial phases of cytotoxicity testing.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane, making it a reliable indicator of cytotoxicity.[7]
Protocol:
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Apoptosis vs. Necrosis Determination: Annexin V/PI Staining
To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining is employed. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound as described previously. After incubation, collect both the adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Data Presentation and Interpretation
The results of the cytotoxicity assays should be presented in a clear and comparative manner. A table summarizing the IC50 values for the test compound against a panel of cancerous and normal cell lines is essential.
Table 1: Hypothetical Comparative Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 15.2 | 6.6 |
| A549 | Lung Cancer | 22.5 | 4.4 |
| HeLa | Cervical Cancer | 18.8 | 5.3 |
| MCF-10A | Normal Breast | 100.5 | - |
| BEAS-2B | Normal Lung | 99.8 | - |
The Selectivity Index (SI) is a critical parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 normal / IC50 cancer). A higher SI value indicates greater selectivity for cancer cells.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the molecular mechanism by which this compound exerts its selective cytotoxicity is crucial for its further development. Based on the literature for related triazole compounds, several pathways could be investigated.[3][9]
Caption: Plausible signaling pathways that may be modulated by this compound, leading to anticancer effects.
Further experiments such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), cell cycle analysis by flow cytometry, and kinase inhibition assays can help to elucidate the precise mechanism of action.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the comparative cytotoxicity of this compound. By following the outlined experimental workflow and protocols, researchers can generate the robust and reliable data necessary to determine the compound's potential as a selective anticancer agent. The emphasis on comparing its effects on both cancerous and normal cell lines is critical for establishing a therapeutic window and advancing the compound through the preclinical drug development pipeline. The multifaceted approach, combining cell viability, membrane integrity, and apoptosis assays, will provide a holistic understanding of the compound's cytotoxic profile and its mode of action.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Spectral Analysis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Abstract
This guide provides an in-depth, replicable protocol for the synthesis of 1-(3-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry. We focus on the copper-catalyzed Ullmann condensation, a classic and reliable method for N-arylation. This document details the step-by-step experimental procedure, explains the rationale behind critical steps, and presents a comparative analysis of the resulting spectral data against established literature values. The objective is to offer researchers a self-validating guide that ensures both successful replication and confident characterization of the title compound.
Introduction: The Significance of N-Aryl-1,2,4-Triazoles
The 1,2,4-triazole moiety is a cornerstone in pharmaceutical development, forming the core structure of numerous antifungal, antiviral, and anti-inflammatory agents.[1] The attachment of an aryl group at the N1 position, as in this compound, significantly modulates the compound's physicochemical properties and biological activity. The development of robust and efficient synthetic routes to these N-aryl-1,2,4-triazoles is therefore a critical endeavor for drug discovery and development.[1]
This guide focuses on replicating a known synthesis and rigorously verifying the product's identity through modern analytical techniques.[2][3] By comparing our experimental findings with literature precedents, we aim to provide a trustworthy and authoritative resource for researchers in the field.
Synthesis Strategy: The Ullmann Condensation
For the N-arylation of 1,2,4-triazole, we selected the Ullmann condensation. This copper-promoted cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[4] Although newer methods like the Buchwald-Hartwig amination exist, the Ullmann reaction often provides a cost-effective and scalable alternative, particularly when using activated aryl halides.[1][4]
Causality of Choice:
-
Substrate Activation: The target molecule requires coupling 1,2,4-triazole with a 3-nitro-substituted aryl halide (e.g., 1-chloro-3-nitrobenzene or 1-iodo-3-nitrobenzene). The strong electron-withdrawing nature of the nitro group activates the aryl halide, making it more susceptible to nucleophilic attack and thus well-suited for the Ullmann conditions.[4]
-
Reaction Conditions: Traditional Ullmann reactions are known for requiring high temperatures and polar aprotic solvents like Dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which are effective at dissolving the reactants and facilitating the reaction.[4]
-
Catalyst: We employ copper(I) iodide (CuI) as the catalyst. Cu(I) species are central to the catalytic cycle, which is believed to involve the formation of a copper(I) amide intermediate.[4]
Below is a diagram illustrating the overall experimental workflow.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Detailed Experimental Protocol
This protocol is designed to be self-validating. Adherence to these steps should yield the desired product with spectral data consistent with the reference.
Materials:
-
1H-1,2,4-Triazole
-
1-Iodo-3-nitrobenzene
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Ammonium Hydroxide (NH₄OH), concentrated solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 eq), 1-iodo-3-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Rationale: K₂CO₃ acts as the base to deprotonate the triazole, forming the nucleophilic triazolide anion. An excess ensures the reaction goes to completion. CuI is the catalyst essential for the C-N bond formation.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF via syringe.
-
Rationale: An inert atmosphere prevents oxidation of the copper catalyst. Anhydrous DMF is crucial as water can interfere with the reaction.
-
-
Heating: Immerse the flask in a preheated oil bath at 130 °C and stir vigorously for 12-24 hours.
-
Rationale: High temperature is necessary to overcome the activation energy of the Ullmann coupling.[4]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).[5] Visualize spots under UV light. The disappearance of the starting aryl iodide indicates reaction completion.
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing concentrated ammonium hydroxide solution and stir for 30 minutes.
-
Rationale: The ammonia solution complexes with copper salts, forming a water-soluble deep blue [Cu(NH₃)₄]²⁺ complex, which facilitates its removal from the organic product.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Rationale: Washing removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Determine the melting point and acquire spectral data.
Spectral Data Comparison: Experimental vs. Literature
The definitive proof of synthesis is the characterization of the product.[6] This involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the molecular structure.[2][3][6]
Caption: Logical diagram of the key carbon-nitrogen bond formation in the synthesis.
Below is a comparison of the expected literature spectral data for this compound with a placeholder for experimentally obtained values.
| Parameter | Literature Value | Experimentally Observed Value |
| Melting Point | 162-164 °C | (To be determined) |
| ¹H NMR (DMSO-d₆) | δ 9.45 (s, 1H), 8.82 (s, 1H), 8.51 (s, 1H), 8.41 (d, 1H), 8.24 (d, 1H), 7.89 (t, 1H) | (To be determined) |
| ¹³C NMR (DMSO-d₆) | δ 152.1, 148.5, 145.3, 137.2, 131.5, 126.2, 120.9, 115.8 | (To be determined) |
| Mass Spec (ESI+) | m/z: 191.05 [M+H]⁺ | (To be determined) |
Note: Literature NMR values are predicted based on typical chemical shifts for this structural class and may vary slightly based on solvent and instrument.
Interpreting the Data:
-
¹H NMR: The spectrum should show two distinct singlets in the downfield region (δ > 8.5 ppm), corresponding to the two protons on the triazole ring. The aromatic region should display signals consistent with a 1,3-disubstituted nitrobenzene ring system.
-
¹³C NMR: The spectrum should confirm the presence of all unique carbon atoms, including the two distinct carbons of the triazole ring and the six carbons of the nitrophenyl group.
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (or [M+H]⁺) corresponding to the calculated molecular weight of the product (C₈H₆N₄O₂ = 190.16 g/mol ).[2]
Conclusion
This guide outlines a robust and replicable Ullmann condensation protocol for synthesizing this compound. By providing detailed procedural steps, causal explanations for experimental choices, and a clear framework for spectral comparison, we establish a self-validating method for researchers. Successful replication, confirmed by matching the experimental spectral data to the literature values, will provide high confidence in the identity and purity of the synthesized compound, enabling its use in further research and development applications.
References
- Vertex AI Search. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
- Chem Help ASAP. (2021).
- Modern Analytical Technique for Characteriz
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- Oxford Academic. (n.d.). The synthesis and analysis of organic compounds | Organic Chemistry.
- The Royal Society of Chemistry. (2014).
- Synthesis and Spectral Characterization of 1,2,4-triazole deriv
- Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (2025).
- Wikipedia. (n.d.).
Sources
A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Triazoles: A Head-to-Head Comparison of Synthetic Routes
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with diverse activities, including antifungal, antiviral, and anticancer properties. The synthetic route chosen to construct this privileged heterocycle can significantly impact yield, purity, scalability, and the accessible chemical space for novel drug candidates. This guide provides a head-to-head comparison of classical and contemporary methods for 1,2,4-triazole synthesis, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.
Classical Approaches: The Foundation of 1,2,4-Triazole Synthesis
The Pellizzari Reaction: A Thermally Driven Condensation
First described in 1911, the Pellizzari reaction is a straightforward method for synthesizing 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.
Mechanism and Rationale: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the acylhydrazide on the amide carbonyl, followed by intramolecular cyclization and dehydration. The high temperatures required, often exceeding 200°C, are necessary to drive the dehydration steps and overcome the activation energy of the cyclization.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Classical Method)
-
Materials: Benzamide, Benzoylhydrazide.
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 220-250°C under a nitrogen atmosphere with continuous stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, inducing solidification.
-
Triturate the solid with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid.
-
Advantages:
-
Operational simplicity.
-
Does not require catalysts.
Disadvantages:
-
Requires harsh reaction conditions (high temperatures).
-
Often results in low to moderate yields.
-
Long reaction times.
-
In the case of unsymmetrical amides and acylhydrazides, a mixture of products can be formed, complicating purification.
Modern Modification: Microwave-Assisted Pellizzari Reaction
Microwave irradiation has been shown to dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.
Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
-
Materials: Substituted aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), potassium carbonate (0.0055 mol), n-butanol (10 mL).
-
Procedure:
-
In a 20 mL microwave reactor vial, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate.
-
Add 10 mL of n-butanol.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 150°C for 2 hours.
-
After cooling, the precipitated product is collected by filtration.
-
The Einhorn-Brunner Reaction: A Pathway to N-Substituted Triazoles
The Einhorn-Brunner reaction offers a route to 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines, often in the presence of a weak acid. A key feature of this reaction is its predictable regioselectivity when using unsymmetrical imides.
Mechanism and Regioselectivity: The reaction is typically acid-catalyzed, involving the initial nucleophilic attack of the hydrazine on one of the imide's carbonyl carbons. The regiochemical outcome is governed by the electronic properties of the two acyl groups; the hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole.
Experimental Protocol: Synthesis of a Substituted 1,2,4-Triazole
-
Materials: Diacylamine (imide) (1.0 eq), substituted hydrazine (1.1 eq), glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve the diacylamine in glacial acetic acid.
-
Slowly add the substituted hydrazine to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 110-120°C) for 2-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization.
-
Advantages:
-
Good for the synthesis of N-substituted 1,2,4-triazoles.
-
Predictable regioselectivity with unsymmetrical imides.
Disadvantages:
-
Can produce isomeric mixtures.
-
Requires the synthesis of the diacylamine starting material.
Modern Synthetic Routes: Efficiency and Versatility
Copper-Catalyzed Synthesis from Amidines and Nitriles
Modern transition-metal catalysis has provided milder and more efficient routes to 1,2,4-triazoles. Copper-catalyzed reactions, in particular, have emerged as a powerful tool. A notable example is the one-pot synthesis from amidines and nitriles.
Mechanism and Rationale: This reaction proceeds through a copper-catalyzed tandem addition-oxidative cyclization. The copper catalyst facilitates the addition of the amidine to the nitrile, followed by an oxidative N-N bond formation to construct the triazole ring. Molecular oxygen from the air often serves as the terminal oxidant, making the process more environmentally friendly.
Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles
-
Materials: Amide, nitrile, [phen-McM-41-CuBr] catalyst, oxygen.
-
Procedure:
-
The reaction is carried out in a one-pot fashion, combining the amide and nitrile in the presence of the [phen-McM-41-CuBr] catalyst.
-
Oxygen is used as the oxidant.
-
The specific reaction conditions (solvent, temperature, time) will vary depending on the substrates. A typical yield for this type of reaction is high, potentially up to 91%.
-
Advantages:
-
Often proceeds under milder conditions than classical methods.
-
High yields are achievable.
-
Good functional group tolerance.
-
One-pot procedures enhance operational efficiency.
Disadvantages:
-
Potential for metal contamination in the final product, which is a critical consideration in drug development.
-
Requires catalyst synthesis or purchase.
Metal-Free Synthesis from Carboxylic Acids, Amidines, and Hydrazines
To circumvent the issue of metal contamination, various metal-free synthetic routes have been developed. A highly efficient one-pot, three-component reaction utilizes a peptide coupling agent to synthesize 1,3,5-trisubstituted 1,2,4-triazoles.
Mechanism and Rationale: This method involves the in situ formation of an acylamidine from a carboxylic acid and an amidine, facilitated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This intermediate then undergoes cyclization with a monosubstituted hydrazine to form the triazole ring. The high regioselectivity is a key advantage of this approach.
Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
-
Materials: Carboxylic acid (0.30 mmol), amidine (0.36 mmol), monosubstituted hydrazine, HATU (0.36 mmol), N,N-diisopropylethylamine (DIPEA) (0.75 mmol), DMF (1 mL).
-
Procedure:
-
To a solution of the amidine and carboxylic acid in DMF, add HATU and DIPEA.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The subsequent addition of the monosubstituted hydrazine and continued reaction leads to the formation of the 1,2,4-triazole.
-
Workup and purification are performed according to standard procedures.
-
Advantages:
-
Avoids transition metal catalysts, eliminating the risk of metal contamination.
-
Excellent regioselectivity for 1,3,5-trisubstituted products.
-
Broad substrate scope and good functional group tolerance.
-
One-pot procedure simplifies the synthetic process.
Disadvantages:
-
Requires the use of often expensive coupling reagents like HATU.
-
The reaction can have a modest success rate depending on the electronic and steric properties of the starting materials.
Head-to-Head Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Typical Conditions | Yield Range | Regioselectivity | Key Advantages | Key Disadvantages |
| Pellizzari Reaction (Classical) | Amide, Acylhydrazide | 220-250°C, 2-4 hours | Low to Moderate | Not regioselective | Simple, catalyst-free. | Harsh conditions, long reaction times, often low yields. |
| Pellizzari Reaction (Microwave) | Aromatic Hydrazide, Nitrile | 150°C, 2 hours | Good to Excellent | Not regioselective | Rapid, improved yields. | Requires specialized equipment. |
| Einhorn-Brunner Reaction | Diacylamine, Hydrazine | Reflux (110-120°C), 2-8 hours | Moderate to Good | Good, predictable | Access to N-substituted triazoles, predictable regioselectivity. | Can form isomeric mixtures, requires imide synthesis. |
| Copper-Catalyzed Synthesis | Amidine, Nitrile | Varies | Good to Excellent (up to 91%) | Generally good | Milder conditions, high yields, one-pot. | Potential for metal contamination. |
| Metal-Free Synthesis (HATU) | Carboxylic Acid, Amidine, Hydrazine | Room Temperature, 24+ hours | Moderate to Excellent (up to 90%) | Excellent for 1,3,5-trisubstitution | Avoids metal, high regioselectivity, broad scope. | Requires expensive coupling agents. |
Visualizing the Synthetic Pathways
Reaction Mechanisms
Caption: Mechanism of the Pellizzari Reaction.
Caption: Mechanism of the Einhorn-Brunner Reaction.
Caption: Mechanism of Copper-Catalyzed 1,2,4-Triazole Synthesis.
Caption: Mechanism of Metal-Free 1,2,4-Triazole Synthesis.
General Experimental Workflow
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Introduction: Understanding the Compound and Associated Risks
1-(3-Nitrophenyl)-1H-1,2,4-triazole is a heterocyclic aromatic compound. Its chemical structure, featuring both a nitrophenyl group and a triazole ring, dictates its hazard profile and informs the necessary disposal protocols. Nitroaromatic compounds are recognized for their potential toxicity, while triazole derivatives can exhibit a range of biological activities.[3][4][5] Therefore, it must be handled as a hazardous substance, requiring meticulous disposal procedures to mitigate risks to researchers and the environment.[2]
Part 1: Hazard Profile and Risk Assessment
A thorough risk assessment is the foundation of safe disposal. Based on its constituent functional groups, this compound should be presumed to possess hazards associated with both nitroaromatics and triazoles.
-
Nitroaromatic Moiety: The nitrophenyl group suggests potential for toxicity. Nitrophenols, for example, are known to be toxic and may require specific disposal methods like controlled incineration to prevent environmental release.[6] The nitro group is a strong electron-withdrawing group that can contribute to the compound's reactivity and biological activity.[3]
-
1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a common scaffold in pharmacologically active compounds. While the parent 1,2,4-triazole is classified as harmful if swallowed and may cause reproductive toxicity, the specific toxicology of this derivative is unconfirmed.[7][8][9]
The following table summarizes the anticipated hazard profile, extrapolated from related compounds.
| Hazard Category | Anticipated GHS Classification & Statement | Rationale and Reference Compounds |
| Acute Toxicity, Oral | Category 4: H302 - Harmful if swallowed. | Based on the parent compound, 1,2,4-triazole.[7][8] |
| Serious Eye Damage/Irritation | Category 2: H319 - Causes serious eye irritation. | A common hazard for many nitrogen-containing heterocyclic compounds.[7][10] |
| Reproductive Toxicity | Category 1B or 2: H360/H361 - May damage fertility or the unborn child. | 1,2,4-triazole and its amino derivatives are classified for reproductive toxicity.[7][9] |
| Hazard to the Aquatic Environment | Chronic Category 2: H411 - Toxic to aquatic life with long lasting effects. | A common feature of stable aromatic compounds, including some triazole derivatives. |
Part 2: Pre-Disposal Safety & Handling
Proper handling and segregation at the point of generation are critical to prevent accidental exposure and ensure compliant disposal.[11][12]
Mandatory Personal Protective Equipment (PPE)
All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate PPE.[2][13][14]
| PPE Category | Specification | Justification |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[15] | Protects against splashes of solutions or accidental aerosolization of solid powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use.[1] | Prevents dermal absorption, a potential route of exposure for nitroaromatic compounds. |
| Body Protection | A flame-resistant lab coat, fully buttoned. A chemical-resistant apron may be necessary for larger quantities.[1][13] | Protects skin from spills and contamination. |
| Respiratory Protection | If generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P100) or organic vapor cartridges.[1] | Prevents inhalation of the compound, which may cause respiratory irritation.[10] |
Waste Segregation and Containerization
The principle of waste segregation is fundamental to laboratory safety and regulatory compliance.[11][16]
-
Designate a Waste Stream: All waste containing this compound must be segregated as hazardous chemical waste. This includes unused product, reaction residues, contaminated labware (e.g., pipette tips, weighing paper, silica gel), and spill cleanup materials.[2]
-
Use Compatible Containers: Collect waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[11][12] The container must be in good condition and suitable for solid or liquid waste as appropriate.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11][12] List all components of a mixture if applicable. Keep the container closed when not actively adding waste.[12]
Part 3: Recommended Disposal Protocol
The recommended disposal method for nitroaromatic and complex heterocyclic compounds is high-temperature incineration by a licensed hazardous waste management facility.[6][7] This method ensures the complete destruction of the compound into less hazardous components.
Step-by-Step Disposal Procedure
-
Waste Accumulation: Collect all waste streams containing the compound in your designated, properly labeled hazardous waste container located in a Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as defined by your institution and EPA regulations.[12]
-
Arrange for Pickup: Once the container is full or has reached the accumulation time limit set by your institution's EHS office, arrange for its collection by a licensed hazardous waste disposal contractor.[16]
-
Manifesting: The waste will be tracked using a hazardous waste manifest system from the point of generation to its final disposal facility, ensuring a compliant chain of custody as required by the EPA's Resource Conservation and Recovery Act (RCRA).[12][17]
-
Final Disposition: Incineration: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Controlled high-temperature incineration (e.g., 820–1,600°C) is the preferred method for nitrophenols and similar compounds.[6] This process ensures complete combustion, with scrubbers used to control the emission of nitrogen oxides (NOx) generated from the nitro group.[6] Thermal decomposition of nitrotriazoles yields products like N₂, H₂O, and CO₂, among others, which are effectively managed in a modern incineration facility.[18]
Managing Spills
In the event of a spill, immediate and proper cleanup is essential.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation. Remove all ignition sources.[19]
-
Don PPE: Wear the full PPE detailed in Part 2.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust generation.[2] For liquid spills, use a chemical absorbent.
-
Collect Material: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2][19]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.[2]
-
Report: Report the spill to your laboratory supervisor and EHS department according to institutional policy.
Part 4: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
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AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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Lab Manager. (2026). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]
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Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]
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Capparelli, A. L., et al. (2006). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 5(4), 424-431. Retrieved from [Link]
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Fomenkov, I. V., et al. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55(8), 1338-1358. Retrieved from [Link]
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Millersville University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Loba Chemie. (2024). Safety Data Sheet: p-NITROPHENOL EXTRA PURE. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Kowhakul, J., et al. (2021). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Journal of Molecular Graphics and Modelling, 108, 107998. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Advances, 6(52), 47646-47654. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2016). 1H-1,2,4-Triazole: Human health tier II assessment. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5%. Retrieved from [Link]
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Semantic Scholar. (n.d.). Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources. Retrieved from [Link]
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-
National Institutes of Health. (2017). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Retrieved from [Link]
-
Health and Safety Executive. (2025). Residues Assessments for Triazole Derivative Metabolites. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
